Z-Dbu-OMe.HCl (R)
Description
BenchChem offers high-quality Z-Dbu-OMe.HCl (R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Dbu-OMe.HCl (R) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOGFXVTYUMCY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Dbu-OMe.HCl (R) chemical properties and structure
An In-Depth Technical Guide to (R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride (Z-Dbu-OMe.HCl (R))
Authored by: A Senior Application Scientist
Introduction
(R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride, commonly abbreviated as Z-Dbu-OMe.HCl (R), is a protected, non-proteinogenic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. As a derivative of 3,4-diaminobutyric acid (Dbu), it serves as a crucial building block for the synthesis of modified peptides and peptidomimetics. The strategic placement of protecting groups—a benzyloxycarbonyl (Z) group on the alpha-amino function and a methyl ester (OMe) on the carboxyl group—affords precise control over its reactivity during solid-phase or solution-phase peptide synthesis.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Z-Dbu-OMe.HCl (R), offering field-proven insights for researchers, chemists, and professionals in drug discovery.
Core Chemical Identity and Structure
Z-Dbu-OMe.HCl (R) is characterized by a butanoate backbone with two amino groups at positions 3 and 4. The key to its utility lies in the orthogonal protection strategy employed.
-
Benzyloxycarbonyl (Z) Group: Attached to the C3 amino group, this urethane-type protecting group is stable under a wide range of conditions but can be selectively removed, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1]
-
Methyl Ester (OMe) Group: This protects the carboxylic acid, preventing its participation in undesired side reactions. It is typically removed by saponification using a mild base like lithium hydroxide (LiOH).[1]
-
Hydrochloride (HCl) Salt: The primary amine at the C4 position is protonated, forming a stable hydrochloride salt. This enhances the compound's crystallinity, stability, and solubility in certain solvents, while also preventing the free amine from engaging in premature reactions.[1]
-
(R)-Stereocenter: The chiral center at the C3 position is in the (R)-configuration. This specific stereochemistry is critical as it dictates the three-dimensional conformation of the resulting peptides, which in turn influences their biological activity and resistance to proteolysis.[1]
Caption: Chemical structure of Z-Dbu-OMe.HCl (R).
Physicochemical and Spectroscopic Properties
The physical and chemical properties of Z-Dbu-OMe.HCl (R) are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 845909-53-7 | [2] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [2] |
| Molecular Weight | 302.75 g/mol | [1][2] |
| IUPAC Name | methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride | [1] |
| Typical Purity | ≥95% | [1] |
| Appearance | White to off-white solid/powder | General knowledge |
| Recommended Storage | -20°C, under inert atmosphere | [1] |
Anticipated Analytical Characterization
While specific spectra for this compound are proprietary to manufacturers, a scientist can validate its structure using standard analytical techniques. The expected results are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals would include:
-
Aromatic protons from the benzyloxycarbonyl (Z) group, typically appearing as a multiplet around 7.3 ppm.
-
A singlet for the benzylic CH₂ protons of the Z group, usually around 5.1 ppm.
-
A singlet for the methyl ester (OMe) protons at approximately 3.7 ppm.
-
Multiplets for the diastereotopic protons of the butanoate backbone (CH₂ and CH groups).
-
Signals for the amine protons, which may be broad and exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected peaks include:
-
Carbonyl carbons for the ester and carbamate groups in the 155-175 ppm region.
-
Aromatic carbons between 127-137 ppm.
-
The benzylic carbon of the Z group around 67 ppm.
-
The methoxy carbon of the ester around 52 ppm.
-
Aliphatic carbons of the Dbu backbone in the 30-55 ppm range.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.[3][4] Characteristic absorption bands would be:
-
N-H stretching from the amine and carbamate groups (~3300-3400 cm⁻¹).
-
C-H stretching from aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
Two distinct C=O (carbonyl) stretching bands: one for the urethane (~1690-1710 cm⁻¹) and one for the methyl ester (~1735-1750 cm⁻¹).
-
C-O stretching bands in the 1000-1300 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. In ESI-MS (Electrospray Ionization), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 267.1, derived from the molecular formula C₁₃H₁₈N₂O₄.[1]
Synthesis and Purification Workflow
The synthesis of Z-Dbu-OMe.HCl (R) is a multi-step process that requires careful control of reaction conditions to ensure stereochemical integrity and high purity. The general, field-proven approach involves two primary transformations starting from a suitable precursor.
Experimental Protocol: General Synthesis
Step 1: Selective N-alpha-Protection The synthesis typically begins with an appropriate 3,4-diaminobutyric acid derivative. The alpha-amino group (at C3) is selectively protected with the benzyloxycarbonyl (Z) group.
-
Reactant Preparation: Dissolve the (R)-3,4-diaminobutyric acid precursor in a suitable solvent system, often a mixture of an organic solvent like dioxane and water.
-
Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃), to act as a proton scavenger.
-
Protecting Group Addition: Cool the mixture in an ice bath (0°C). Slowly add benzyl chloroformate (Z-Cl) dropwise while maintaining the temperature and pH.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once complete, perform an aqueous work-up to remove excess reagents and byproducts.
Step 2: Carboxyl Group Esterification The carboxylic acid is then converted to a methyl ester. A common and highly efficient method utilizes trimethylsilyl chloride (TMSCl) in methanol.[5]
-
Reactant Suspension: Suspend the N-protected amino acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension to 0°C. Add freshly distilled TMSCl slowly. The TMSCl reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.
-
Reaction: Stir the solution at room temperature until the starting material is fully consumed, as monitored by TLC.[5]
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product, the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product with high purity.
Caption: General workflow for the synthesis of Z-Dbu-OMe.HCl (R).
Applications in Research and Drug Development
Z-Dbu-OMe.HCl (R) is primarily used as a specialized building block in peptide synthesis. The presence of a protected primary amine on the side chain allows for post-synthetic modifications or the creation of branched and cyclic peptides.
Key Application Areas:
-
Antimicrobial Peptides (AMPs): Diaminobutyric acid is a key component of naturally occurring AMPs like polymyxins.[1] Incorporating Dbu residues using Z-Dbu-OMe.HCl (R) allows for the synthesis of novel AMPs with enhanced activity against Gram-negative bacteria, improved selectivity, and reduced susceptibility to bacterial resistance.[1]
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids with Dbu, researchers can probe the effects of side-chain length, charge, and stereochemistry on a peptide's biological activity, receptor binding, and membrane interaction.[1]
-
Peptide Stapling and Cyclization: The side-chain amine, once deprotected, serves as a convenient handle for intramolecular cyclization or for introducing "staples" (covalent cross-links) to lock a peptide into a specific bioactive conformation, often enhancing its stability and cell permeability.
-
Development of Therapeutic Peptides: Beyond AMPs, Dbu-containing peptides are being explored as enzyme inhibitors and cell-penetrating peptides for targeted drug delivery.[1]
Caption: Role of Z-Dbu-OMe.HCl (R) in peptide synthesis and modification.
Handling and Safety Precautions
As with any laboratory chemical, Z-Dbu-OMe.HCl (R) must be handled with appropriate care. While not classified as acutely hazardous, adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]
-
Inhalation: May cause respiratory tract irritation. If inhaled, move the exposed person to fresh air.[6]
-
Skin and Eye Contact: May cause skin and eye irritation.[6][8] In case of contact, immediately flush the affected area with plenty of water. For eyes, rinse for at least 15 minutes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6] Recommended long-term storage is at -20°C.[1]
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[6]
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[6]
References
- Z-Dbu-OMe.HCl (S) - 1263047-39-7. Vulcanchem.
- Safety Data Sheet (for F
- MSDS - Safety Data Sheet (for H-Thr(tBu)-OMe HCl). AAPPTec.
- Safety Data Sheet (for Lead-Acid Battery).
- Safety data sheet (for H-Thr(tBu)-OMe · HCl). CymitQuimica.
- Z-Dbu-OMe.HCl(R)|845909-53-7. Pegpharm.
- Determining a Structure with IR and NMR. YouTube.
- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.
- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
Sources
- 1. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]
- 2. Z-Dbu-OMe.HCl(R)|845909-53-7-Pegpharm [alphabiopharm.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. regi.com [regi.com]
A Technical Guide to the Strategic Application of (R)-Z-Dbu-OMe.HCl in Advanced Peptide Synthesis
Abstract
(R)-N-α-Benzyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, commonly abbreviated as (R)-Z-Dbu-OMe.HCl, is a pivotal, non-proteinogenic amino acid derivative extensively utilized in synthetic organic chemistry and drug discovery. As a trifunctionally protected building block, it offers a unique scaffold for the construction of complex peptides and peptidomimetics. The strategic placement of an N-terminal benzyloxycarbonyl (Z) group, a C-terminal methyl ester (OMe), and a protonated side-chain amine provides an orthogonal protection scheme that is fundamental to its utility. This guide elucidates the core applications of (R)-Z-Dbu-OMe.HCl, focusing on its role in creating conformationally constrained peptides, branched peptide architectures, and lactam-cyclized structures. We will provide detailed mechanistic insights, field-proven experimental protocols, and data presentation to equip researchers with the knowledge to effectively integrate this versatile reagent into their synthetic workflows.
Structural Analysis and Physicochemical Properties
The efficacy of (R)-Z-Dbu-OMe.HCl as a synthetic building block stems directly from its unique structural arrangement. The core is an (R)-α,γ-diaminobutyric acid (Dbu) residue, a homologue of lysine that is shorter by one methylene unit. Each functional group is deliberately chosen to allow for selective chemical manipulation.
-
α-Amino Group Protection (Z-group): The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for peptide coupling (e.g., carbodiimide activation) and ester saponification. Its primary mode of removal is catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide. This cleavage condition is mild and orthogonal to many other protecting groups, such as Boc and Fmoc.
-
α-Carboxyl Group Protection (OMe-group): The methyl ester is a simple and effective protecting group for the carboxylic acid. It is stable to the mildly basic conditions used to neutralize the side-chain amine hydrochloride and to the conditions of peptide coupling. It is readily cleaved via saponification using an aqueous base like sodium hydroxide (NaOH) to yield the free carboxylate.[1][2]
-
γ-Amino Group (HCl Salt): The side-chain amino group is the primary point of synthetic utility. It is presented as a hydrochloride salt, rendering it non-nucleophilic and protected by protonation. To engage it in a reaction, it must be neutralized in situ with a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA). This unmasks a primary amine ready for acylation or other modifications.
Table 1: Physicochemical Properties of (R)-Z-Dbu-OMe.HCl
| Property | Value |
| Chemical Formula | C₁₃H₁₉ClN₂O₄ |
| Molecular Weight | 318.75 g/mol |
| Stereochemistry | (R) at the α-carbon |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMF, DMSO |
| CAS Number | 26908-94-1[3] |
Core Applications in Synthetic Chemistry
The unique trifunctional nature of (R)-Z-Dbu-OMe.HCl enables several advanced applications beyond simple linear peptide elongation.
Synthesis of Branched and Bis-Peptides
The exposed γ-amino group serves as an ideal anchor point for creating branched peptides. A second peptide chain can be synthesized and coupled to the Dbu side chain, creating a bis-peptide structure linked at a defined point. This methodology is critical for developing multivalent ligands, synthetic vaccines, and complex drug delivery systems. The Dbu residue acts as a branching point, mimicking post-translationally modified lysine residues.
Lactam Bridge Formation for Peptide Cyclization
Conformational constraint is a powerful strategy for improving the metabolic stability, receptor selectivity, and bioavailability of therapeutic peptides.[4][5] (R)-Z-Dbu-OMe.HCl is a premier tool for inducing such constraints via side-chain-to-tail or side-chain-to-side-chain cyclization.
In a typical workflow, the Dbu residue is incorporated into a linear peptide sequence. After synthesis of the linear precursor, the orthogonal protecting groups are selectively removed to unmask the Dbu side-chain amine and a C-terminal carboxyl group. An intramolecular amide bond formation (lactamization) is then induced, yielding a stable, cyclic peptide. The resulting ring size (typically 12-18 atoms) imparts a rigid, predictable conformation.
Probing Structure-Activity Relationships (SAR)
As a shorter analog of lysine, Dbu is frequently used in SAR studies. By systematically replacing lysine with Dbu in a biologically active peptide, researchers can probe the importance of the side-chain length and the precise positioning of the terminal amino group for receptor binding and biological activity. A significant change in potency or selectivity upon substitution provides valuable insight into the ligand's binding mode.
Experimental Protocols and Methodologies
The following protocols provide a validated framework for the use of (R)-Z-Dbu-OMe.HCl in a solution-phase context. These principles are readily adaptable to solid-phase peptide synthesis (SPPS).
Protocol 1: Acylation of the γ-Amino Group
This protocol details the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to the side chain of (R)-Z-Dbu-OMe.HCl.
Materials:
-
(R)-Z-Dbu-OMe.HCl
-
Boc-Ala-OH (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)[6]
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up reagents (1M HCl, sat. NaHCO₃, brine)
Methodology:
-
Neutralization: Dissolve (R)-Z-Dbu-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to neutralize the hydrochloride salt and liberate the free γ-amino group.
-
Carboxyl Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 30 minutes to form the HOBt active ester. The addition of HOBt is critical for suppressing racemization.[6]
-
Coupling Reaction: Slowly add the solution from Step 1 to the activated ester solution from Step 2 at 0 °C. Add the remaining portion of DIPEA (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor reaction completion by TLC or LC-MS. b. Dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure branched product.
Protocol 2: Orthogonal Deprotection Strategy
This section describes the selective removal of the Z and OMe protecting groups after modification of the side chain.
A. Z-Group Removal (Catalytic Hydrogenation):
-
Dissolve the Z-protected peptide in methanol (MeOH) or ethyl acetate (EtOAc).
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Securely fit a hydrogen balloon to the flask or conduct the reaction in a hydrogenation vessel under a positive pressure of H₂ (1 atm to 50 psi).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
B. OMe-Group Removal (Saponification): [1][2]
-
Dissolve the methyl ester-protected peptide in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be used directly, or the product can be extracted after acidification or purified by reverse-phase HPLC.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations involving (R)-Z-Dbu-OMe.HCl.
Caption: Workflow for coupling an amino acid to the γ-amine of Z-Dbu-OMe.HCl.
Caption: Orthogonal deprotection strategy for the Z and OMe groups.
Conclusion
(R)-Z-Dbu-OMe.HCl is more than a simple amino acid derivative; it is a strategic tool for molecular architects in the field of peptide science. Its pre-configured orthogonal protection scheme provides a reliable and versatile platform for synthesizing molecules with enhanced structural complexity and therapeutic potential. By enabling the creation of branched, cyclic, and conformationally constrained peptides, it allows researchers to overcome many of the inherent limitations of linear peptides, paving the way for the development of next-generation diagnostics and therapeutics. A thorough understanding of its reactivity and the associated protocols is essential for any scientist aiming to push the boundaries of modern peptide chemistry.
References
-
ResearchGate. Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Available from: [Link]
-
Podlech, J. & Gmeiner, P. The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University; 1995. Available from: [Link]
- Google Patents. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative.
-
Berlinguet, L., Gauthier, R. & Labrecque, G. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry. 1958;36(5):727-731. Available from: [Link]
-
Sharma, A., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. 2023;14(11):2059-2083. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Jørgensen, M. R., et al. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of Medicinal Chemistry. 2005;48(1):56-70. Available from: [Link]
- Lednicer, D. & Mitscher, L. A. The Organic Chemistry of Drug Synthesis, Volume 7. Wiley; 2008.
-
Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. 2024. Available from: [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube; 2020. Available from: [Link]
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- 3. D-2,4-Diaminobutyric acid - Creative Peptides [creative-peptides.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
The Strategic Application of Z-Dbu-OMe.HCl (R) in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery and chemical biology, the demand for peptides with enhanced stability, specific conformations, and potent biological activity is ever-increasing. Chiral building blocks are fundamental to achieving these complex molecular architectures. This technical guide provides an in-depth exploration of (R)-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, or Z-Dbu-OMe.HCl (R), a versatile chiral building block. We will delve into its strategic application in the synthesis of constrained and bioactive peptides, with a particular focus on the rationale behind its use and the technical nuances of its incorporation into peptide scaffolds. This guide will serve as a comprehensive resource, offering both theoretical understanding and practical, field-proven protocols for researchers engaged in advanced peptide synthesis.
Introduction: The Imperative for Constrained Peptides and the Role of Chiral Building Blocks
Linear peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This can lead to poor bioavailability and reduced efficacy. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, thereby locking the peptide into its bioactive conformation.[1] Cyclization, the formation of a covalent bond between different parts of a peptide chain, is a powerful approach to achieve this rigidity.[2]
The success of such strategies hinges on the use of precisely engineered chiral building blocks.[3] These are molecules with defined stereochemistry that serve as foundational units in the construction of complex organic molecules.[3] Z-Dbu-OMe.HCl (R) is one such building block, a derivative of (R)-3,4-diaminobutyric acid (Dbu), where the α-amino and γ-amino groups, as well as the carboxylic acid, are masked with protecting groups. This strategic protection allows for its controlled and sequential reaction during peptide synthesis.
Physicochemical Properties and Structural Features of Z-Dbu-OMe.HCl (R)
A thorough understanding of the physicochemical properties of Z-Dbu-OMe.HCl (R) is essential for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ |
| Molecular Weight | 302.75 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration at the α-carbon |
| Protecting Groups | Benzyloxycarbonyl (Z) on the α-amino group; Methyl ester (OMe) on the carboxyl group |
| Solubility | Soluble in polar organic solvents such as DMF and DCM |
The key structural features of Z-Dbu-OMe.HCl (R) are the orthogonal protecting groups. The benzyloxycarbonyl (Z) group is stable under a range of conditions but can be selectively removed, often by hydrogenolysis. The methyl ester (OMe) can be hydrolyzed under basic conditions. This orthogonality is crucial for directing the reactivity of the Dbu residue during a multi-step synthesis.[4]
The Strategic Role of Z-Dbu-OMe.HCl (R) in Peptide Synthesis
The primary application of Z-Dbu-OMe.HCl (R) is as a precursor for introducing a constrained linkage within a peptide, particularly through side-chain to side-chain cyclization.[5] The diaminobutyric acid residue provides a unique four-carbon chain with a terminal amino group that can be used to form a lactam bridge with a carboxylic acid side chain of another amino acid, such as aspartic or glutamic acid.[6]
Rationale for Employing Z-Dbu-OMe.HCl (R) in Constrained Peptide Synthesis
The choice of Z-Dbu-OMe.HCl (R) as a building block is driven by several key factors:
-
Introduction of a Defined Stereocenter: The (R)-configuration of the Dbu residue influences the final conformation of the cyclic peptide, which can be critical for its biological activity.
-
Orthogonal Protection Strategy: The Z and OMe groups allow for selective deprotection and reaction, enabling the formation of the desired lactam bridge without interfering with other reactive groups in the peptide chain.[7]
-
Control over Ring Size: The four-carbon side chain of Dbu allows for the formation of medium-sized rings, which are often optimal for mimicking protein secondary structures like β-turns.
-
Enhanced Stability: The resulting cyclic peptides are generally more resistant to enzymatic degradation compared to their linear counterparts.[2]
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for the incorporation of Z-Dbu-OMe.HCl (R) into a peptide chain and its subsequent use in side-chain cyclization.
Peptide Elongation: Coupling of Z-Dbu-OMe.HCl (R)
This protocol describes the coupling of Z-Dbu-OMe.HCl (R) to a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-Dbu-OMe.HCl (R)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable)
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of Z-Dbu-OMe.HCl (R): In a separate vessel, dissolve 3 equivalents of Z-Dbu-OMe.HCl (R) and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.
Orthogonal Deprotection and Side-Chain Cyclization
This protocol outlines the selective deprotection of the side-chain protecting groups and the subsequent intramolecular lactam bridge formation.
Materials:
-
Resin-bound linear peptide containing the Dbu residue and an acidic residue (e.g., Asp or Glu) with an appropriate side-chain protecting group (e.g., OtBu).
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol or THF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Side-Chain Deprotection of Acidic Residue: Treat the resin with a solution of TFA/TIS/water (95:2.5:2.5) for 2-3 hours to remove the t-butyl protecting group from the aspartic or glutamic acid side chain. Wash the resin thoroughly with DCM and DMF.
-
Deprotection of the Z group: Suspend the resin in methanol or THF. Add a catalytic amount of 10% Pd/C. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient) with stirring for 4-6 hours. The Z group is cleaved to generate a free amine on the Dbu side chain. Filter the resin to remove the catalyst and wash thoroughly.
-
Intramolecular Cyclization: Swell the resin in DMF. Add 3 equivalents of HATU and 6 equivalents of DIPEA. Agitate the mixture at room temperature for 12-24 hours. Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Final Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin using a standard TFA cleavage cocktail. Purify the cyclic peptide by reverse-phase HPLC.
Case Study: Synthesis of a Polymyxin B Analogue
Polymyxins are a class of cyclic lipopeptide antibiotics effective against multidrug-resistant Gram-negative bacteria.[8] Their structure features a cyclic heptapeptide and a linear tripeptide chain acylated with a fatty acid. The cyclization is achieved through an amide bond between the side chain of a diaminobutyric acid (Dab, an achiral analogue of Dbu) residue and the C-terminus. The synthesis of polymyxin analogues with improved therapeutic indices is an active area of research.[9][10]
In a hypothetical synthesis of a polymyxin B analogue, Z-Dbu-OMe.HCl (R) could be strategically employed. The (R)-stereochemistry would introduce a specific conformational bias in the cyclic core, potentially influencing its interaction with the bacterial membrane and reducing toxicity.
Troubleshooting and Key Considerations
-
Racemization: During coupling and activation steps, there is a risk of epimerization at the α-carbon. The use of coupling additives like HOBt can help to suppress this side reaction.[11]
-
Incomplete Deprotection: The removal of the Z group by hydrogenolysis can sometimes be sluggish. Ensuring the catalyst is active and the reaction is run under a positive hydrogen pressure is crucial.
-
Cyclization Efficiency: On-resin cyclization can be influenced by the peptide sequence and the swelling of the resin. Performing the reaction in a dilute solution of the cleaved linear peptide may be an alternative if on-resin cyclization is inefficient.
-
Purification: The purification of cyclic peptides can be challenging due to their potentially aggregated nature. Careful optimization of the HPLC gradient is often required.
Conclusion
Z-Dbu-OMe.HCl (R) is a powerful and versatile chiral building block for the synthesis of conformationally constrained peptides. Its well-defined stereochemistry and orthogonal protecting groups provide chemists with the tools to construct complex cyclic architectures with a high degree of control. The methodologies outlined in this guide, from initial coupling to final cyclization, provide a robust framework for the successful application of Z-Dbu-OMe.HCl (R) in the development of novel peptide-based therapeutics and research tools. As the demand for more sophisticated peptide drugs continues to grow, the strategic use of such chiral building blocks will undoubtedly play an increasingly vital role in advancing the field.
References
- Design, synthesis and antimicrobial studies of some polymyxin analogues. (n.d.). Antibiotics.
- Magee, T. V., et al. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry.
- Simon, L., et al. (2018).
- Pentelute, B. L., & Seeberger, P. H. (2012). Cyclic Peptide Synthesis, Conventional Cyclization.
- Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research.
- Hutchinson, M. F., et al. (2022).
- Vaara, M. (2013). Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents. Antimicrobial Agents and Chemotherapy.
- Side-Chain Cyclization Techniques in Cyclic Peptides. (n.d.). Synpeptide.
- The Synthesis of Cyclic Peptides. (2019).
- Protecting Groups and Orthogonal Protection Str
- Protecting Groups. (n.d.). University of Minnesota.
- Peptide cycliz
- Design, synthesis and antimicrobial studies of some polymyxin analogues. (2023).
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021).
- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
- Re-evaluating Fmoc Deprotection: A Comparison of Piperidine and DBU in Thioamide-Containing Peptide Synthesis. (2019). Thieme Chemistry.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- van der Vlist, J., et al. (2021). An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols. The Journal of Organic Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- Ueda, S., et al. (2016). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Bioorganic & Medicinal Chemistry.
- 1 Protection Reactions. (n.d.). Wiley-VCH.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Salomon, C. J., et al. (1995). Recent developments in chemical deprotection of ester functional group. Tetrahedron.
- Stack plot of the ¹H‐NMR spectra of DBU (spectrum „A”), 1‐(3‐aminopropyl). (2020).
- Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactiv
- The Research Progress of Bioactive Peptides Derived from Traditional Natural Products in China. (2023). Molecules.
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.
- Protecting Groups for Peptide Synthesis. (2020). YouTube.
- DBU(6674-22-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of Protected Lactam-Bridged Dipeptides. (2011).
- Lecture 8 : Peptide synthesis (continued): Protection, coupling and deprotection methods. (2020). YouTube.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2013). Analytical Chemistry.
- Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. (2022). Molecules.
Sources
- 1. scispace.com [scispace.com]
- 2. Cyclic Peptide Synthesis, Conventional Cyclization [ebrary.net]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]
- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
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- 8. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial studies of some polymyxin analogues | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Antibacterial Activity, and Nephrotoxicity of Polymyxin B Analogues Modified at Leu-7, d-Phe-6, and the N-Terminus Enabled by S-Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
An In-depth Technical Guide to the Synthesis of Z-Dbu-OMe.HCl (R): A Non-Natural Amino Acid Derivative
Introduction: The Expanding Role of Non-Natural Amino Acids in Drug Discovery
In the landscape of modern drug discovery and peptide science, the 20 canonical amino acids represent only the starting point. The strategic incorporation of non-natural amino acids (NNAAs) into peptides and other therapeutic modalities offers an unparalleled toolkit for medicinal chemists.[1][] These engineered building blocks, not found in natural protein synthesis, allow for the precise manipulation of molecular properties, leading to enhanced stability, improved target selectivity, and novel functionalities.[][3] NNAAs like the derivatives of 2,4-diaminobutanoic acid (Dbu) are of particular interest. The additional primary amine on the side chain provides a valuable handle for bioconjugation, peptide cyclization, or modulating receptor interactions, making Dbu derivatives critical components in the development of next-generation therapeutics, from anticancer agents to novel antibiotics.[4][5][6]
This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a specific, orthogonally protected Dbu derivative: (R)-N-α-Benzyloxycarbonyl-2,4-diaminobutanoic acid methyl ester hydrochloride (Z-Dbu-OMe.HCl). We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols for each step, and explain the causality behind the experimental choices, empowering researchers to confidently replicate and adapt this synthesis.
Part 1: Retrosynthetic Analysis and Strategic Framework
The successful synthesis of a complex molecule like Z-Dbu-OMe.HCl (R) hinges on a logical retrosynthetic analysis and the implementation of a robust protection strategy.
Retrosynthetic Breakdown
The target molecule can be deconstructed as follows: The final hydrochloride salt is formed from its free-base precursor. The methyl ester can be synthesized from the corresponding carboxylic acid. The core chiral scaffold, (R)-2,4-diaminobutanoic acid, requires a stereospecific synthesis, which can be elegantly achieved from a readily available chiral starting material, D-Glutamic acid. This pathway leverages the existing stereocenter and transforms the side-chain carboxylic acid into the required amine.
The Principle of Orthogonal Protection
Multi-step synthesis of polyfunctional molecules like amino acids is impossible without the strategic use of protecting groups. Orthogonal protection is a cornerstone of modern peptide and organic synthesis, referring to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[7][8] This allows for the selective manipulation of one functional group while others remain shielded.[9]
In our synthesis, we will employ two key protecting groups:
-
Benzyloxycarbonyl (Z or Cbz): This group protects the α-amino group. It is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis or strong acids.[10][11][12]
-
Methyl Ester (OMe): This protects the α-carboxyl group. It is stable to the conditions used for Z-group introduction and the key side-chain transformation but can be removed by saponification (base-mediated hydrolysis).[13][14]
This orthogonal scheme ensures precise control over the synthetic sequence.
Part 2: The Synthetic Workflow
The overall synthetic pathway from D-Glutamic acid to the target molecule is a multi-step process involving protection, functional group transformation, esterification, and final salt formation.
Caption: Overall synthetic workflow for Z-Dbu-OMe.HCl (R).
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: α-Amine Protection: Synthesis of N-α-Benzyloxycarbonyl-D-Glutamic Acid (Z-D-Glu-OH)
-
Principle: The α-amino group of D-Glutamic acid is protected using benzyl chloroformate under Schotten-Baumann conditions. The reaction is maintained at a basic pH to ensure the amino group is deprotonated and nucleophilic, while the cold temperature controls the exothermic reaction and minimizes side products.
-
Protocol:
-
Suspend D-Glutamic acid (1 equiv., e.g., 14.7 g) in water (e.g., 100 mL) in a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 2 M NaOH solution dropwise until the D-Glutamic acid dissolves and the pH reaches ~10.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and 2 M NaOH solution simultaneously in a dropwise manner over 1-2 hours, maintaining the pH between 9.5 and 10.5 and the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-D-Glu-OH as a white solid.
-
Step 2: Side-Chain Amidation: Synthesis of N-α-Benzyloxycarbonyl-D-Glutamine (Z-D-Gln-OH)
-
Principle: The γ-carboxylic acid of Z-D-Glu-OH is selectively converted to a primary amide. This is achieved by first activating the γ-carboxyl group as a mixed anhydride using isobutyl chloroformate, followed by reaction with aqueous ammonia. The α-carboxyl group is less reactive due to steric hindrance from the Z-group and its proximity to the electron-withdrawing carbamate.
-
Protocol:
-
Dissolve Z-D-Glu-OH (1 equiv., e.g., 28.1 g) and N-methylmorpholine (NMM, 2.2 equiv.) in anhydrous THF (e.g., 250 mL) and cool to -15 °C in a dry ice/acetone bath.
-
Slowly add isobutyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature does not rise above -10 °C. Stir for 15 minutes to form the mixed anhydride.
-
In a separate flask, cool concentrated aqueous ammonia (e.g., 30% NH4OH, 5-10 equiv.) to 0 °C.
-
Add the cold mixed anhydride solution from step 2 to the cold ammonia solution rapidly with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Reduce the volume of the solvent under reduced pressure.
-
Dilute with water and acidify to pH 2 with 1 M HCl. A white precipitate will form.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-D-Gln-OH.
-
Step 3: Key Transformation via Hofmann Rearrangement: Synthesis of N-α-Benzyloxycarbonyl-D-2,4-diaminobutanoic Acid (Z-D-Dbu-OH)
-
Principle: The Hofmann rearrangement converts the primary amide of the glutamine side chain into a primary amine with the loss of one carbon atom (as CO2). This classic reaction creates the diaminobutanoic acid backbone. Using a reagent like bis(trifluoroacetoxy)iodobenzene (PIFA) or iodobenzene diacetate in a mixed aqueous/organic solvent system provides a reliable method for this transformation on protected amino acid derivatives.[15]
-
Mechanism Visualization:
Caption: Simplified mechanism of the Hofmann Rearrangement.
-
Protocol:
-
Dissolve Z-D-Gln-OH (1 equiv., e.g., 28.0 g) in a mixture of acetonitrile and water (1:1, e.g., 200 mL).
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA, 1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Remove the acetonitrile under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove organic byproducts.
-
The aqueous solution containing the product can be purified using ion-exchange chromatography or carried forward to the next step after adjusting the pH. For isolation, adjust the pH to the isoelectric point of Z-D-Dbu-OH (~pH 6) to precipitate the product. Filter and dry.
-
Step 4: α-Carboxyl Protection: Synthesis of Z-D-Dbu-OMe
-
Principle: The carboxylic acid is converted to a methyl ester using trimethylsilyl chloride (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. This method is highly effective for amino acids as it avoids harsh conditions and simplifies work-up.[16]
-
Protocol:
-
Suspend Z-D-Dbu-OH (1 equiv., e.g., 25.2 g) in anhydrous methanol (e.g., 250 mL) and cool to 0 °C.
-
Slowly add TMSCl (2.2 equiv.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The suspension should become a clear solution.
-
Remove the solvent under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the γ-ammonium group, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Z-D-Dbu-OMe as the free base, typically an oil or low-melting solid.
-
Step 5: Final Salt Formation: Synthesis of Z-Dbu-OMe.HCl (R)
-
Principle: The final step involves converting the γ-amino group of the free base into its hydrochloride salt. This is done by treating a solution of the compound with a stoichiometric amount of HCl. The resulting salt is typically a stable, crystalline solid, which facilitates handling and purification.
-
Protocol:
-
Dissolve the Z-D-Dbu-OMe free base from the previous step (1 equiv., e.g., 26.6 g) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in diethyl ether (e.g., 2 M solution, 1.1 equiv.) dropwise with stirring.
-
A white precipitate will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to yield Z-Dbu-OMe.HCl (R) as a stable, white crystalline solid.
-
Part 4: Data Summary
The following table summarizes the key physical and chemical properties of the intermediates and the final product in this synthetic pathway.
| Compound | Formula | Mol. Weight | Expected Form | Key Characterization Notes |
| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | White Solid | Starting material, commercially available.[17] |
| Z-D-Glu-OH | C₁₃H₁₅NO₆ | 281.26 | White Solid | Successful protection confirmed by NMR (aromatic Z-group protons). |
| Z-D-Gln-OH | C₁₃H₁₆N₂O₅ | 280.28 | White Solid | IR spectroscopy shows characteristic amide C=O and N-H stretches. |
| Z-D-Dbu-OH | C₁₂H₁₆N₂O₄ | 252.27 | White Solid | Mass spectrometry confirms loss of CO from Z-D-Gln-OH. |
| Z-D-Dbu-OMe | C₁₃H₁₈N₂O₄ | 266.29 | Oil/Solid | ¹H NMR shows a new singlet around 3.7 ppm for the methyl ester. |
| Z-Dbu-OMe.HCl (R) | C₁₃H₁₉ClN₂O₄ | 302.75 | White Solid | Elemental analysis for C, H, N, and Cl confirms salt formation. |
Conclusion
The synthesis of non-natural amino acid derivatives like Z-Dbu-OMe.HCl (R) is a critical enabling technology in modern pharmaceutical research. The multi-step pathway detailed in this guide, beginning from the inexpensive chiral precursor D-Glutamic acid, represents a logical, robust, and scalable approach. By leveraging the principles of orthogonal protection and well-established chemical transformations such as the Hofmann rearrangement and Fischer esterification, researchers can reliably access this valuable building block. The successful execution of this synthesis opens the door to creating novel peptides and peptidomimetics with enhanced therapeutic properties, underscoring the vital link between advanced organic synthesis and the future of medicine.
References
- Williams, R. M. (2001). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link][13]
-
Angewandte Chemie. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link][14]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 177-190. Retrieved from [Link][9]
-
Singh, S. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][4]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link][7]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link][18]
-
ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link][5]
- Perdih, A., & Sollner Dolenc, M. (2010). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 14(1), 80-107.
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1634-1653. Retrieved from [Link][3]
- Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
-
Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 60-62. Retrieved from [Link][16]
-
Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][19]
-
ResearchGate. (2019). Amino Acid-Protecting Groups. Retrieved from [Link][12]
-
Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Retrieved from [15]
-
Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link][6]
- PubMed. (2014). The selective conversion of glutamic acid in amino acid mixtures using glutamate decarboxylase--a means of separating amino acids for synthesizing biobased chemicals. Biotechnology Progress, 30(3), 681-688.
-
Oregon State University. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link][20]
-
Canadian Science Publishing. (1960). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]
- National Institutes of Health. (2012). Synthesis of a Series of Diaminoindoles. ACS Medicinal Chemistry Letters, 3(10), 829-834.
-
ECMDB. (2015). D-Glutamic acid (ECMDB03339). Retrieved from [Link][17]
- National Institutes of Health. (2011). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 13(19), 5044-5047.
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). Retrieved from [Link]
-
UnitsLab.com. (n.d.). Glutamic Acid (Glu). Retrieved from [Link]
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Z-Dbu-OMe.HCl (R) CAS number and molecular weight
An In-Depth Technical Guide to Z-D-Dbu-OMe.HCl (R-Isomer)
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Z-D-Dbu-OMe.HCl in Modern Peptide Chemistry
In the landscape of advanced peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these critical building blocks is the R-isomer of N-α-benzyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, commonly referred to as Z-D-Dbu-OMe.HCl. This molecule is not merely a reagent but a strategic tool for medicinal chemists aiming to enhance peptide stability, alter receptor binding affinities, and introduce novel functionalities.
The presence of the D-enantiomer of diaminobutyric acid (Dbu) is particularly significant. Peptides incorporating D-amino acids often exhibit marked resistance to enzymatic degradation by endogenous proteases, a critical factor in extending their in-vivo half-life. The benzyloxycarbonyl (Z) group provides robust, yet readily cleavable, protection for the α-amino group, while the methyl ester (OMe) protects the C-terminus, allowing for precise, stepwise control during solid-phase or solution-phase peptide synthesis. This guide provides a comprehensive overview of Z-D-Dbu-OMe.HCl, from its fundamental properties to its practical application in the laboratory, grounded in the principles of synthetic efficiency and analytical validation.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. These parameters dictate storage conditions, solubility for reactions, and the analytical methods suitable for its characterization.
| Property | Value | Source |
| CAS Number | 845909-53-7 | [1][2] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [1][2] |
| Molecular Weight | 302.75 g/mol (or 302.8 g/mol ) | [1][2] |
| IUPAC Name | methyl (2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoate hydrochloride | [2] |
| Synonyms | Z-D-Dbu-OMe.HCl, Cbz-D-Dab-OMe.HCl, N-α-Benzyloxycarbonyl-D-2,4-diaminobutyric acid methyl ester hydrochloride | [2][3] |
| Recommended Storage | -20°C | [2] |
Chemical Structure Visualization
The structure of Z-D-Dbu-OMe.HCl is defined by a central chiral carbon with the R-configuration, an N-terminal Z-protecting group, a C-terminal methyl ester, and a side chain terminating in a primary amine hydrochloride salt.
Caption: Chemical structure of Z-D-Dbu-OMe.HCl.
Synthesis and Quality Control: A Self-Validating System
The synthesis of Z-D-Dbu-OMe.HCl begins with the commercially available precursor, D-2,4-diaminobutyric acid. The synthetic route is designed to selectively protect the α-amino and carboxyl groups while leaving the γ-amino group free for subsequent reactions or, more commonly, protecting it with an orthogonal group in a later step.
A plausible synthetic pathway involves two key transformations:
-
N-α-Benzyloxycarbonylation: The α-amino group of D-Dbu is selectively protected using benzyl chloroformate (Cbz-Cl or Z-Cl). This reaction is typically performed under basic conditions (e.g., using sodium bicarbonate) to neutralize the HCl generated in situ. The selectivity for the α-amino group over the γ-amino group is a critical parameter, often controlled by pH and reaction conditions.
-
C-terminal Esterification: The carboxylic acid is converted to a methyl ester. A common method is reaction with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or by using a pre-activated form of the acid.
Analytical Characterization Protocol
Ensuring the purity and identity of Z-D-Dbu-OMe.HCl is paramount for its use in GMP environments and reproducible research. A multi-pronged analytical approach is required.
1. High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To determine purity and identify any synthesis-related impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (for the phenyl ring of the Z-group).
-
-
Rationale: RP-HPLC is the preferred technique for its high resolving power with polar molecules like amino acid derivatives. The acidic mobile phase ensures protonation of all basic sites for consistent peak shape.
2. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) in positive ion mode is coupled with an LC system (LC-MS).
-
Expected Result: A prominent peak corresponding to the molecular ion [M-Cl]⁺ at m/z 267.3.
-
Rationale: ESI-MS provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio.[4]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and stereochemical integrity.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural elucidation and confirmation that no isomerization occurred during synthesis.
Application in Peptide Synthesis: A Step-by-Step Workflow
Z-D-Dbu-OMe.HCl is primarily used as a building block in peptide synthesis. The free γ-amino group can be coupled to the growing peptide chain after the initial peptide bond is formed at the α-amino position (following deprotection). Alternatively, and more commonly, it is used in its N-γ-protected form (e.g., Boc) for standard solid-phase peptide synthesis (SPPS). For this guide, we will illustrate its use in a solution-phase coupling reaction.
Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of Z-D-Dbu-OMe.HCl to an N-terminally protected amino acid, for example, Boc-L-Alanine.
Materials:
-
Z-D-Dbu-OMe.HCl
-
Boc-L-Alanine (Boc-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[5][6]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Stir the solution at 0°C for 20 minutes.
-
Amine Component Preparation: In a separate flask, dissolve Z-D-Dbu-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) dropwise at 0°C.
-
Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. DIPEA is a non-nucleophilic base used to scavenge the HCl without interfering with the coupling reaction.
-
-
Coupling Reaction: Add the free amine solution from Step 2 to the activated ester solution from Step 1 at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: a. Monitor the reaction by TLC or LC-MS until the starting material is consumed. b. Dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acidic wash removes unreacted EDC and residual DIPEA. The basic wash removes unreacted HOBt and any remaining acidic starting material. The brine wash removes residual water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude dipeptide using silica gel column chromatography.
-
Peptide Coupling Workflow Diagram
Caption: Workflow for solution-phase dipeptide synthesis.
References
-
Pegpharm. Z-Dbu-OMe.HCl(R). [Link]
-
Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
International Journal of Peptide Research and Therapeutics. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of Z-Dbu-OMe.HCl (R)
Foreword: Navigating the Physicochemical Landscape of a Protected Amino Acid Derivative
In the realm of peptide synthesis and drug development, the purity, solubility, and stability of building blocks are paramount. Z-Dbu-OMe.HCl (R), or methyl (3R)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride, is a protected amino acid derivative with significant potential in the synthesis of novel peptides and peptidomimetics. As with any active pharmaceutical ingredient (API) or critical intermediate, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical determinant of its successful application, from bench-scale synthesis to potential therapeutic use.
This guide provides a deep dive into the core solubility and stability characteristics of Z-Dbu-OMe.HCl (R). We will move beyond a simple recitation of facts and figures to explore the underlying scientific principles that govern its behavior in various environments. For researchers, scientists, and drug development professionals, this document is intended to serve as a practical, field-proven resource for handling, formulating, and deploying this compound with confidence. We will dissect the "why" behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating robust and reliable data.
Chemical Identity and Structural Considerations
Z-Dbu-OMe.HCl (R) is a derivative of 3,4-diaminobutyric acid (Dbu) with key protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino function and a methyl ester (OMe) on the carboxyl group. The molecule is supplied as a hydrochloride salt to enhance its stability and handling characteristics.[1]
| Property | Value | Source |
| CAS Number | 1423018-00-1 | [2] |
| Molecular Formula | C13H19ClN2O4 | [3] |
| Molecular Weight | 302.76 g/mol | [2] |
| Synonym | Methyl (3R)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride | Inferred from S-form[1] |
| Storage Temperature | Refrigerated | [2] |
The presence of the Z-group, the methyl ester, and the hydrochloride salt form are all critical factors that will influence the solubility and stability of the compound. The hydrochloride salt is expected to confer better aqueous solubility compared to the free base.[1]
Solubility Profiling: A Multi-faceted Approach
Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug delivery.[4][5] A thorough understanding of a compound's solubility profile in various solvents is therefore essential. For Z-Dbu-OMe.HCl (R), we will consider two key types of solubility assessment: kinetic and thermodynamic.[6]
Kinetic Solubility Assessment
Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves and is particularly relevant in early-stage discovery and screening.[4][6] This is often assessed by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing for precipitation.[6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This method measures the scattering of light by undissolved particles and is a rapid way to determine the point of precipitation.[4][5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Z-Dbu-OMe.HCl (R) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Causality Behind Experimental Choices:
-
DMSO as the stock solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, ensuring a true solution at the start of the experiment.
-
Low final DMSO concentration: Keeping the final DMSO concentration low minimizes its co-solvent effects, providing a more accurate reflection of aqueous solubility.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for kinetic solubility screening.[5]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility determination.[7] This is a more time- and resource-intensive measurement but provides crucial data for formulation development.[8]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[7]
-
Excess Solid Addition: Add an excess amount of solid Z-Dbu-OMe.HCl (R) to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.[8]
-
Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[7]
-
Prolonged equilibration: This allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
-
HPLC for quantification: HPLC is a highly specific and sensitive method that can accurately determine the concentration of the analyte and also detect any potential degradation products.[8]
Anticipated Solubility Profile of Z-Dbu-OMe.HCl (R)
| Solvent | Expected Solubility Category | Rationale |
| Water | Soluble | The hydrochloride salt form should enhance aqueous solubility. |
| PBS (pH 7.4) | Soluble | Similar to water, with buffering to maintain a stable pH. |
| Acidic Buffer (pH 2) | Potentially Higher Solubility | The primary amine will be fully protonated, which may further enhance solubility. |
| Basic Buffer (pH 9) | Potentially Lower Solubility | The free base form is likely to be less soluble than the hydrochloride salt. |
| Ethanol/Methanol | Soluble to Highly Soluble | The organic nature of the Z-group and the methyl ester should allow for good solubility in polar organic solvents. |
| DMSO | Very Soluble | A strong polar aprotic solvent that is generally a good solvent for a wide range of organic molecules. |
Stability Assessment: Ensuring Compound Integrity
The stability of an API is a critical quality attribute that can impact its safety and efficacy.[9][10] Stability testing for Z-Dbu-OMe.HCl (R) should evaluate its susceptibility to degradation under various environmental conditions.[9]
Solid-State Stability
Solid-state stability studies assess the impact of temperature and humidity on the compound in its solid form. These studies are guided by international guidelines such as those from the International Council for Harmonisation (ICH).[9][11][12]
Experimental Protocol: ICH-Guided Solid-State Stability Study
-
Batch Selection: Use at least one representative batch of Z-Dbu-OMe.HCl (R).[11]
-
Container Closure System: Store the compound in a container that mimics the proposed storage and distribution packaging.[10]
-
Storage Conditions: Place samples in controlled environmental chambers at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11]
-
-
Testing Frequency: Test the samples at defined time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[9][10]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC to determine the amount of the active compound)
-
Related substances (e.g., by a stability-indicating HPLC method to detect and quantify degradation products)
-
Solution-State Stability
Solution-state stability is crucial for understanding how the compound will behave in formulations or during synthetic reactions in solution. Key factors to investigate are pH and temperature.
Experimental Protocol: pH-Dependent Solution Stability
-
Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 7, 9).
-
Sample Preparation: Dissolve a known concentration of Z-Dbu-OMe.HCl (R) in each buffer.
-
Incubation: Store the solutions at controlled temperatures (e.g., 25°C and 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the remaining concentration of Z-Dbu-OMe.HCl (R) and the formation of any degradation products.
Potential Degradation Pathways for Z-Dbu-OMe.HCl (R)
-
Hydrolysis of the methyl ester: This is a common degradation pathway for esters, particularly at acidic or basic pH, and would result in the formation of the corresponding carboxylic acid.
-
Cleavage of the Z-group: The benzyloxycarbonyl protecting group can be susceptible to cleavage under certain conditions, although it is generally stable to mild acid and base.
-
Racemization: The stereocenter at the R-position could potentially be susceptible to racemization under harsh conditions, although this is less likely under typical storage and handling.
Visualization of Workflows
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Logic Diagram for Stability Testing
Caption: Logical approach to solid and solution-state stability testing.
Conclusion and Recommendations
A thorough understanding of the solubility and stability of Z-Dbu-OMe.HCl (R) is fundamental to its effective use in research and development. The experimental frameworks outlined in this guide provide a robust starting point for characterizing this important building block.
Key Recommendations for Researchers:
-
Always use a validated, stability-indicating analytical method for all quantification steps to ensure that you are accurately measuring the parent compound and not its degradation products.
-
Consider the end application when choosing solubility and stability study conditions. The requirements for a synthetic intermediate may differ from those for a final API.
-
Document all experimental conditions and results meticulously. This data is invaluable for troubleshooting, regulatory submissions, and ensuring the reproducibility of your work.
By adhering to these principles and employing the methodologies described, scientists can generate a comprehensive physicochemical profile of Z-Dbu-OMe.HCl (R), paving the way for its successful application in the synthesis of next-generation peptide-based therapeutics and research tools.
References
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024).
- Solubility Test | AxisPharm. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization (WHO).
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022). The official website of the Saudi Food and Drug Authority.
- Z-Dbu-OMe.HCl(R)|845909-53-7-Pegpharm. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Z-D-Dbu-OMe hydrochloride | 1423018-00-1. (n.d.). Sigma-Aldrich.
- Z-Dbu-OMe.HCl (S) - 1263047-39-7. (n.d.). Vulcanchem.
- Z-D-Dbu-OMe hydrochloride | 1423018-00-1. (n.d.). Sigma-Aldrich.
Sources
- 1. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]
- 2. Z-D-Dbu-OMe hydrochloride | 1423018-00-1 [sigmaaldrich.com]
- 3. Z-Dbu-OMe.HCl(R)|845909-53-7-Pegpharm [alphabiopharm.com]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. qlaboratories.com [qlaboratories.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
Methodological & Application
Application Notes and Protocols for the Incorporation of Z-Dbu-OMe.HCl (R) in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the successful incorporation of the non-canonical amino acid (R)-2-(benzyloxycarbonylamino)-4-aminobutanoic acid methyl ester hydrochloride (Z-Dbu-OMe.HCl (R)) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the unique structural characteristics of this building block, address the strategic considerations imposed by its protecting groups (Z and OMe), and provide comprehensive, step-by-step protocols for its application. This guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate potential challenges and ensure high-purity synthesis of Dbu-containing peptides, which are crucial components in various therapeutic agents, including antimicrobial peptides.
Introduction: The Significance of Z-Dbu-OMe.HCl (R)
(R)-2,4-diaminobutyric acid (D-Dbu) is a non-proteinogenic amino acid notable for its presence in numerous natural antimicrobial peptides. Its incorporation into synthetic peptides can enhance biological activity, improve enzymatic stability, and modulate pharmacokinetic profiles. The title compound, Z-Dbu-OMe.HCl (R), presents a unique set of protecting groups that require careful strategic planning for its use in standard Fmoc-SPPS workflows.
-
α-Amino Group: The primary amine at the α-carbon is free, allowing for its participation in peptide bond formation as the incoming nucleophile. The hydrochloride salt form enhances stability and solubility.
-
Side-Chain Amine (γ-position): Protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is a urethane-type protecting group that effectively prevents racemization during activation.[1][2] It is orthogonal to the acid-labile tert-butyl (tBu) based side-chain protectors and the base-labile Fmoc group, as its removal typically requires catalytic hydrogenation.[2]
-
C-Terminal Carboxyl Group: Protected as a methyl ester (OMe). This is a critical feature, as the free carboxylic acid is necessary for activation and coupling to the N-terminal amine of the growing peptide chain on the solid support.[3]
The presence of the C-terminal methyl ester implies that Z-Dbu-OMe.HCl (R) cannot be used directly in a standard coupling cycle. This guide will provide protocols to address this challenge, enabling its versatile incorporation.
Strategic Considerations for SPPS
The unique protection scheme of Z-Dbu-OMe.HCl (R) necessitates a departure from standard protocols. The primary challenge is the masked C-terminal carboxyl group. Two primary strategies can be employed for its incorporation:
Strategy A: Saponification Prior to Coupling. The methyl ester is hydrolyzed (saponified) to yield the free carboxylic acid, creating Fmoc-Dbu(Z)-OH, which can then be used in a standard coupling protocol. This is the most common approach for incorporating the residue within a peptide sequence.
Strategy B: On-Resin Ester Hydrolysis. While less common and potentially more problematic due to the harsh conditions on the peptide-resin, on-resin saponification could be attempted. However, this guide will focus on the more reliable pre-synthesis saponification.
A crucial aspect of synthesizing peptides with diaminobutyric acid is the selection of an orthogonal protecting group for the side chain. The Z-group offers this orthogonality, being stable to both the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage of tBu-based side-chain protecting groups and the resin linkage.[3]
Core Protocols and Methodologies
Protocol 1: Saponification of Z-Dbu-OMe.HCl (R) to Z-Dbu-OH (R)
This protocol is a prerequisite for incorporating the Dbu residue at any position other than the C-terminus.
Rationale: The conversion of the methyl ester to a carboxylate salt, followed by acidification, provides the free carboxylic acid necessary for activation by coupling reagents in SPPS. Lithium hydroxide (LiOH) is a common reagent for this transformation.
Materials:
-
Z-Dbu-OMe.HCl (R)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Z-Dbu-OMe.HCl (R) (1 equivalent) in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.1 equivalents) in water dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Remove the organic solvent (THF/dioxane) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Z-Dbu-OH (R) as a solid or oil.
-
-
Characterization: Confirm the identity and purity of the product by NMR and Mass Spectrometry before use in SPPS.
Protocol 2: Coupling of Z-Dbu-OH (R) using HBTU/HOBt
This protocol outlines the coupling of the now-activated Z-Dbu-OH (R) to the resin-bound peptide chain. The HBTU/HOBt method is chosen for its high efficiency, rapid reaction times, and suppression of racemization.[4][5]
Rationale: HBTU, in the presence of a tertiary base like DIPEA, converts the carboxylic acid of Z-Dbu-OH (R) into a highly reactive HOBt active ester.[4] This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin, forming the desired peptide bond.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-Dbu-OH (R) (prepared in Protocol 1)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Quantitative Parameters:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Z-Dbu-OH (R) | 3 - 5 | Amino acid to be coupled |
| HBTU | 2.9 - 4.9 | Activating agent |
| HOBt | 3 - 5 | Additive to suppress racemization and improve efficiency |
| DIPEA | 6 - 10 | Tertiary base for activation and neutralization |
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[7] Confirm the presence of free amines using a qualitative test (e.g., Kaiser test).
-
Pre-activation of Amino Acid:
-
In a separate reaction vessel, dissolve Z-Dbu-OH (R) (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. A color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[8]
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the coupling is incomplete, drain the reaction solution and repeat steps 2 and 3 (double coupling).
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Workflow Diagram:
Caption: Workflow for Z-Dbu-OMe.HCl (R) Incorporation.
Protocol 3: Cleavage of the Z-Group and Final Peptide Deprotection
The Z-group is stable to the standard TFA cleavage cocktail used in Fmoc-SPPS. Therefore, a separate step is required for its removal, typically after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed.
Rationale: Catalytic hydrogenation is the most common and effective method for cleaving the Z-group. Palladium on carbon (Pd/C) is the standard catalyst. This step is performed in solution phase after the main peptide cleavage.
Materials:
-
Crude peptide with Z-protected Dbu residue (after TFA cleavage and precipitation)
-
Palladium on Carbon (Pd/C), 10%
-
Methanol (MeOH) or Acetic Acid
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by HPLC or LC-MS until the Z-group is completely removed. This may take several hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the fully deprotected peptide using standard methods, such as reverse-phase HPLC.
Mechanism Diagram:
Caption: Cleavage of the Z-Protecting Group.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Saponification | Insufficient reaction time or base; poor solubility. | Extend reaction time; add a slight excess of LiOH; ensure adequate co-solvent (THF/Dioxane) for solubility. |
| Incomplete Coupling | Steric hindrance; peptide aggregation on resin. | Perform a double coupling.[8] Consider switching to a more potent coupling reagent like HATU or COMU for notoriously difficult sequences.[9][10] |
| Racemization of Dbu | Use of excessive base or prolonged activation times. | Ensure the use of HOBt or another racemization suppressor.[11] Minimize pre-activation time and avoid excess DIPEA. |
| Incomplete Z-Group Cleavage | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly purged and maintained under a positive H₂ atmosphere. Consider a different solvent if peptide solubility is an issue. |
Conclusion
The incorporation of Z-Dbu-OMe.HCl (R) into peptides via Fmoc-SPPS is a multi-step process that requires careful planning, primarily due to the C-terminal methyl ester. By performing a pre-synthesis saponification to generate the free carboxylic acid, this valuable non-canonical amino acid can be efficiently coupled using standard high-performance reagents like HBTU/HOBt. The orthogonality of the Z-group provides a robust strategy for the synthesis of complex peptides, with its removal achieved post-cleavage via catalytic hydrogenation. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize Dbu-containing peptides for a wide range of applications in drug discovery and development.
References
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2(1), 40-50.
-
Aapptec. (2021). Carbodiimides and Additives. Aapptec Peptides. [Link]
- Vasileiou, C., & Gkraskou, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 199.
- Carter, H. E., et al. (1951). The synthesis and cyclization of 2,4-diaminobutyric acid. Journal of Biological Chemistry, 191(2), 727-734.
- Blanco-Canosa, J. B., & Dawson, P. E. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Kovács, L., et al. (2010). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Amino Acids, 38(2), 435-443.
-
Hopax Fine Chemicals. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
ResearchGate. (2022). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
Aapptec. Coupling Reagents. [Link]
- Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31494-31503.
- Miranda, L. P., & Mezo, A. R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
- Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(21), 5594-5597.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]
- Canne, L. E., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 96(22), 12347-12352.
- Knight, A. S., et al. (2019). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
- CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. (2021).
- Pentel, K., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(1), e202101968.
- Muttenthaler, M., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 443-454.
- Sureshbabu, V. V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
- Kim, B. M., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568.
- Albericio, F., et al. (1998). Are double couplings in SPPS interesting for purity of short peptides?. Journal of Organic Chemistry, 63(26), 9678-9683.
- Bodanszky, M. (1993). 1 Protection Reactions. Principles of Peptide Synthesis, 1-76.
-
ResearchGate. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis?. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
The Art of Unveiling: A Guide to Cbz Group Deprotection via Hydrogenolysis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the benzyloxycarbonyl (Cbz or Z) group stands as a venerable guardian of amine functionalities, prized for its stability and predictable reactivity.[1][2][3] However, the true mastery of its use lies not only in its installation but in its timely and clean removal. This application note provides an in-depth guide to the most prevalent and robust method for Cbz deprotection: catalytic hydrogenolysis. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing this critical transformation.
The "Why" Behind the Method: Understanding the Hydrogenolysis of the Cbz Group
The Cbz group's susceptibility to cleavage under mild catalytic hydrogenation conditions is a key advantage.[4] The process, known as hydrogenolysis, involves the scission of the benzylic C-O bond by hydrogen gas, mediated by a metal catalyst, most commonly palladium on carbon (Pd/C).[1][4]
The reaction proceeds through a well-understood mechanism. The palladium catalyst adsorbs both the Cbz-protected amine and molecular hydrogen onto its surface. This facilitates the cleavage of the relatively weak benzyl C-O bond, leading to the formation of an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the desired free amine, with toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.[4]
Sources
Application Note: Strategic Incorporation of Z-Dbu-OMe.HCl (R) for On-Resin Synthesis of Lactam-Bridged Cyclic Peptides
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of the non-canonical amino acid (R)-2-(benzyloxycarbonylamino)-4-aminobutanoic acid methyl ester hydrochloride (Z-Dbu-OMe.HCl (R)) in Solid-Phase Peptide Synthesis (SPPS) for the generation of side-chain lactam-bridged cyclic peptides. We delineate an orthogonal protection strategy that leverages the unique properties of the benzyloxycarbonyl (Z) group to enable selective side-chain deprotection and on-resin cyclization. This document is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: The Strategic Value of Z-Dbu-OMe.HCl (R)
Cyclic peptides offer significant advantages over their linear counterparts, including enhanced proteolytic stability, improved receptor binding affinity, and better membrane permeability.[1] A robust method for inducing cyclization is the formation of a lactam bridge, an intramolecular amide bond formed between a side-chain amine and a side-chain carboxylic acid.[2][3] The amino acid diaminobutyric acid (Dbu), a lysine analog, is a valuable building block for creating such bridges.[4]
The reagent Z-Dbu-OMe.HCl (R) is a specifically protected derivative of Dbu designed for controlled incorporation into a peptide sequence. Understanding its components is key to its strategic use:
-
Z (Benzyloxycarbonyl) Group: This is a classic amine protecting group.[5] Crucially, it is stable to the mildly basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal.[6] The Z-group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (H₂/Pd), which provides an orthogonal handle for deprotection.[5]
-
OMe (Methyl Ester) Group: The C-terminus is protected as a methyl ester. For incorporation via SPPS, this ester must be saponified (hydrolyzed) to yield a free carboxylic acid that can be activated for coupling.
-
(R) Stereochemistry: This specifies the chiral configuration at the alpha-carbon.
-
.HCl (Hydrochloride Salt): This salt form enhances the stability and handling of the compound.[7]
This application note details a workflow that employs an Fmoc/tBu strategy for the main peptide chain assembly, while reserving the Z-group on the Dbu side-chain for a final, selective deprotection step immediately prior to on-resin cyclization.
The Orthogonal Synthesis Strategy
To achieve selective on-resin cyclization, a carefully planned orthogonal protection scheme is paramount.[8][9][10] This ensures that only the desired side-chains are deprotected and react to form the lactam bridge, leaving the rest of the peptide and its N-terminus intact.
Our proposed strategy relies on three classes of protecting groups with distinct removal conditions:
| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |
| α-Amino (Backbone) | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF)[11] |
| Side-Chain Carboxyl (e.g., Asp) | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) |
| Side-Chain Amine (Dbu) | Benzyloxycarbonyl | Z | Catalytic Hydrogenolysis (e.g., H₂/Pd)[5] |
This orthogonality allows for the assembly of the full linear peptide, followed by the selective removal of only the Z-group on the Dbu side chain, exposing the amine for the subsequent cyclization reaction.
Workflow for Cyclic Peptide Synthesis
The overall process can be visualized as a multi-stage workflow, beginning with the preparation of the key Dbu building block and proceeding through linear chain assembly, selective deprotection, on-resin cyclization, and final cleavage.
Figure 2: Chemical logic of the on-resin cyclization step.
Materials:
-
Resin-bound linear peptide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Hydrogen donor/scavenger (e.g., Phenylsilane, PhSiH₃)
-
Solvent: Anhydrous, degassed DCM or THF
-
Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIEA
-
Solvent: DMF
Procedure:
-
Resin Preparation: Wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Selective Z-Group Deprotection (Hydrogenolysis):
-
Critical Step: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent poisoning the catalyst.
-
Swell the resin in anhydrous, degassed DCM.
-
Add the hydrogen donor (e.g., 20 equivalents of PhSiH₃).
-
Add the palladium catalyst (e.g., 0.25 equivalents of Pd(PPh₃)₄).
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Monitor the reaction for the disappearance of the Z-group by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.
-
Once complete, wash the resin extensively with DCM, DMF, and methanol to remove all traces of the catalyst and reagents.
-
-
On-Resin Lactam Formation:
-
Swell the deprotected peptide-resin in a large volume of DMF to favor intramolecular cyclization over intermolecular dimerization (high dilution principle).
-
In a separate flask, pre-activate PyBOP (3 equivalents) with DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated coupling mixture to the resin suspension.
-
Allow the cyclization reaction to proceed for 4-12 hours at room temperature.
-
Monitor the reaction by LC-MS analysis of a cleaved sample.
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
4.4. Protocol 4: Final Cleavage and Purification
The final step releases the cyclic peptide from the resin and removes all remaining acid-labile side-chain protecting groups.
Materials:
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
Cold diethyl ether
-
Acetonitrile/Water for HPLC
Procedure:
-
Dry the resin-bound cyclic peptide.
-
Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the final product identity and purity by high-resolution mass spectrometry.
Troubleshooting and Key Considerations
-
Incomplete Z-Group Deprotection: The palladium catalyst is sensitive to air and certain sulfur-containing amino acids. Ensure all solvents are thoroughly degassed and perform the reaction under a strict inert atmosphere.
-
Dimerization during Cyclization: The primary side reaction is the formation of intermolecular dimers. To minimize this, perform the cyclization step at high dilution (low resin concentration in a large solvent volume). Lowering the initial resin loading can also be beneficial. [2]* Aspartimide Formation: When using Aspartic acid, the deprotection of the adjacent Fmoc group (if any) with piperidine can sometimes lead to aspartimide formation. Using DBU instead of piperidine can exacerbate this issue. [12]Careful monitoring and optimized deprotection times are essential.
-
Racemization: Activation of the carboxylic acid during the cyclization step can lead to racemization. Using coupling reagents like PyBOP or HATU, which often contain additives like HOBt or HOAt, helps to suppress this side reaction. [13][14]
Conclusion
The use of Z-Dbu-OMe.HCl (R) within a well-defined orthogonal SPPS framework provides a reliable and powerful method for synthesizing side-chain lactam-bridged cyclic peptides. The key to success lies in the selective and high-yielding hydrogenolysis of the Z-protecting group on the Dbu side-chain, followed by an optimized on-resin cyclization step under high-dilution conditions. This strategy expands the toolbox of peptide chemists, enabling the creation of complex, constrained peptides for applications in drug discovery and chemical biology.
References
-
University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. (Note: While not directly cited, this provides background context. A specific search result with a direct URL is prioritized). A relevant available source is: Zhang, H., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. Retrieved from [Link]
-
Hollanders, K., Maes, B. U. W., & Ballet, S. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from
-
Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. Retrieved from [Link]
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin? Retrieved from [Link]
-
Corcilius, L., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules. Retrieved from [Link]
-
Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of Peptide Research. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
Gona, K. B., & Kotha, S. (2012). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. ACS Combinatorial Science. Retrieved from [Link]
-
Oregon State University. (1965). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]
-
University of Calgary. (n.d.). Peptide synthesis: Protecting groups. Retrieved from [Link]
-
Monash University. (2001). The synthesis of cyclic peptides. Retrieved from [Link]
-
ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Cyclic Peptides. Retrieved from [Link]
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
Sources
- 1. biotage.com [biotage.com]
- 2. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. luxembourg-bio.com [luxembourg-bio.com]
solution-phase peptide synthesis with Z-Dbu-OMe.HCl (R)
An Application Guide to Solution-Phase Peptide Synthesis Utilizing (R)-2-amino-4-(benzyloxycarbonylamino)butanoic acid methyl ester hydrochloride
Abstract
Solution-phase peptide synthesis (SPPS), or Liquid-Phase Peptide Synthesis (LPPS), remains a cornerstone of peptide chemistry, offering distinct advantages in scalability and the purification of intermediates, which is particularly beneficial for producing large quantities of high-purity peptides.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of (R)-2-amino-4-(benzyloxycarbonylamino)butanoic acid methyl ester hydrochloride, hereafter referred to as H-Dbu(Z)-OMe·HCl, a versatile building block for incorporating diaminobutyric acid into peptide sequences. This guide details the underlying chemical principles, step-by-step experimental protocols for dipeptide synthesis, deprotection strategies, and methods for purification and characterization.
Introduction: The Strategic Role of H-Dbu(Z)-OMe·HCl
While solid-phase peptide synthesis (SPPS) is renowned for its efficiency and automation, solution-phase synthesis is often the preferred method for large-scale production due to better economies of scale and the ability to produce high-quality peptides at a lower cost.[1] The critical challenge in solution-phase synthesis lies in managing the reactive functional groups to prevent unwanted side reactions, which is achieved through an orthogonal protecting group strategy.[3][4]
The subject of this guide, H-Dbu(Z)-OMe·HCl, is a strategically protected amino acid derivative. Its structure features:
-
An unprotected α-amino group, ready for peptide bond formation.
-
A side-chain γ-amino group protected by the benzyloxycarbonyl (Z or Cbz) group.
-
An α-carboxyl group protected as a methyl ester (OMe) .
This configuration allows H-Dbu(Z)-OMe·HCl to act as the C-terminal residue in a coupling reaction, where another N-protected amino acid is coupled to its free α-amino group. The Z group is stable under coupling conditions but can be selectively removed later, typically via hydrogenolysis, making the side-chain amine available for further modification, such as cyclization or branching.[5] The methyl ester provides robust protection for the C-terminus and can be cleaved by saponification.[6]
This document will guide the user through the synthesis of a model dipeptide, Z-Ala-Dbu(Z)-OMe, to illustrate the practical application of this building block.
Core Scientific Principles
Orthogonal Protecting Group Strategy
The success of multi-step peptide synthesis hinges on the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protected functionalities.[5]
-
Side-Chain Protection (Z-group): The benzyloxycarbonyl group is a classic amine protecting group introduced by Bergmann and Zervas.[7] It is highly stable to mildly acidic and basic conditions used during coupling and work-up. Its primary removal method is catalytic hydrogenolysis (e.g., H₂/Pd-C) or catalytic transfer hydrogenation, which cleaves the benzyl C-O bond.[8][9]
-
C-Terminus Protection (Methyl Ester): The methyl ester is a simple and effective way to protect the carboxylic acid. It is stable to the conditions of peptide coupling and Z-group removal by hydrogenation. Deprotection is typically achieved through saponification—hydrolysis with an aqueous base like NaOH or LiOH at controlled temperatures.[6] However, care must be taken as harsh saponification conditions (excess base, high temperature) can increase the risk of racemization, especially with N-methylated amino acids or sensitive residues.[1]
Peptide Bond Formation: The EDC/HOBt Method
Directly reacting a carboxylic acid and an amine to form an amide bond is inefficient. The process requires the activation of the carboxyl group.[10] Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[11]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.
-
Racemization Suppression: This intermediate is susceptible to racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester.[10][12] This new ester is less reactive than the O-acylisourea but is stable enough to prevent racemization while still being highly susceptible to nucleophilic attack.[10][13]
-
Coupling: The free α-amino group of H-Dbu(Z)-OMe attacks the carbonyl carbon of the HOBt-active ester, forming the desired peptide bond and releasing HOBt.[14]
A key advantage of using EDC is that the urea byproduct is water-soluble, facilitating its removal during aqueous work-up.[11]
Experimental Protocols
These protocols describe the synthesis of a model dipeptide, Z-Ala-Dbu(Z)-OMe, followed by sequential deprotection steps.
Protocol 1: Synthesis of the Protected Dipeptide, Z-Ala-Dbu(Z)-OMe
This protocol details the coupling of Z-L-Alanine to H-L-Dbu(Z)-OMe·HCl.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| H-Dbu(Z)-OMe·HCl (R) | C₁₃H₁₉ClN₂O₄ | 318.76 | C-terminal amino acid |
| Z-L-Alanine | C₁₁H₁₃NO₄ | 223.22 | N-terminal amino acid |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | Coupling agent |
| HOBt | C₆H₅N₃O | 135.12 | Racemization suppressant |
| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction/Chromatography |
| Hexanes | C₆H₁₄ | 86.18 | Chromatography |
| 1 M HCl, Sat. NaHCO₃, Brine | - | - | Aqueous wash solutions |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary phase |
Step-by-Step Methodology
-
Preparation of H-Dbu(Z)-OMe Free Base: a. In a round-bottom flask, dissolve H-Dbu(Z)-OMe·HCl (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol). b. Cool the solution to 0 °C in an ice bath. c. Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq) dropwise. d. Stir the mixture at 0 °C for 15 minutes. This solution containing the free amine is used directly in the next step.
-
Activation of Z-L-Alanine: a. In a separate flask, dissolve Z-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) in one portion. d. Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea may not form as the byproduct of EDC is water-soluble.
-
Peptide Coupling Reaction: a. Transfer the free amine solution from Step 1 to the activated acid mixture from Step 2 using a cannula or dropping funnel while maintaining the temperature at 0 °C. b. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Work-up and Purification: a. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes). b. Upon completion, dilute the reaction mixture with DCM. c. Transfer the solution to a separatory funnel and wash sequentially with:
- 1 M HCl (2x)
- Saturated NaHCO₃ solution (2x)
- Brine (1x) d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Ala-Dbu(Z)-OMe.[15][16]
Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Transfer Hydrogenation
This protocol removes the Z-group from the N-terminus of Alanine.
-
Reaction Setup: a. Dissolve the protected dipeptide, Z-Ala-Dbu(Z)-OMe (1.0 eq), in methanol (MeOH). b. Carefully add 10% Palladium on carbon (Pd/C) (approx. 10% w/w of the peptide). c. To this suspension, add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.[8][9][17]
-
Deprotection Reaction: a. Stir the mixture vigorously at room temperature. b. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours). The product, H-Ala-Dbu(Z)-OMe, will be more polar.
-
Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the Celite pad thoroughly with MeOH. c. Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected dipeptide. This product can often be used in the next step without further purification.
Protocol 3: C-Terminal Methyl Ester Deprotection via Saponification
This protocol cleaves the methyl ester to yield the free carboxylic acid.
-
Saponification Reaction: a. Dissolve the dipeptide ester (e.g., H-Ala-Dbu(Z)-OMe) in a mixture of MeOH and water (e.g., 3:1 v/v). b. Cool the solution to 0 °C in an ice bath. c. Add a 1 M aqueous solution of NaOH or LiOH (1.1 eq) dropwise while stirring.[6][18] LiOH is sometimes preferred to minimize racemization.[19] d. Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize to pH ~7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the crude dipeptide salt. d. If necessary, further purification can be achieved by recrystallization or reversed-phase HPLC.[20]
Visualizations: Workflows and Mechanisms
Caption: Overall workflow for dipeptide synthesis and deprotection.
Caption: Mechanism of peptide bond formation using EDC and HOBt.
Caption: Z-Group deprotection by catalytic transfer hydrogenation.
Product Characterization
Ensuring the identity and purity of the synthesized peptides is critical.[21]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress in real-time. The consumption of starting materials and the appearance of the product can be visualized using appropriate stains (e.g., ninhydrin for free amines, UV for aromatic groups).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the final peptide product and purification intermediates.[2][20]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[4][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the protected and deprotected peptide products, confirming the presence of specific residues and the success of coupling and deprotection steps.[22][23]
Safety and Handling
Standard laboratory safety practices should be strictly followed.
-
Reagents: Carbodiimides like EDC are harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Catalysts: Palladium on carbon (Pd/C) is flammable, especially when dry or saturated with hydrogen. It should be handled with care and never exposed to an ignition source.
Conclusion
The use of H-Dbu(Z)-OMe·HCl in solution-phase peptide synthesis offers a reliable and scalable method for incorporating diaminobutyric acid into peptide chains. The orthogonal protection strategy, employing the Z-group for side-chain protection and a methyl ester for the C-terminus, allows for controlled, stepwise synthesis and subsequent selective deprotection. By following the detailed protocols for EDC/HOBt coupling, catalytic transfer hydrogenation, and saponification outlined in this guide, researchers can confidently synthesize and modify Dbu-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available at: [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at: [Link]
-
Scheme 4-4: Saponification reaction performed to convert methyl ester... ResearchGate. Available at: [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. Available at: [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (PMC). Available at: [Link]
-
Separation and identification of dipeptides by paper and column chromatography. PubMed. Available at: [Link]
-
Ng -Z-L-2,4-diaminobutyric acid methyl ester hydrochloride. J&K Scientific. Available at: [Link]
-
Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry. Available at: [Link]
-
Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]
-
Silica Gel |Purification of Peptides. Column Chromatography. Available at: [Link]
-
Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. ACS Publications. Available at: [Link]
-
Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. Sciencemadness.org. Available at: [Link]
-
Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone. ChemRxiv. Available at: [Link]
-
Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. National Institutes of Health (PMC). Available at: [Link]
-
Peptide purification with flash column chromatography - a beginner's experience. Biotage. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
- Process for the saponification of aminoacid-/peptide esters. Google Patents.
- Method for solution-phase peptide synthesis. Google Patents.
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. ACS Publications. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. National Institutes of Health (PMC). Available at: [Link]
- Chemistry of peptide synthesis. Book.
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Available at: [Link]
-
2,4-Diaminobutyric acid. Wikipedia. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. gilson.com [gilson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation and identification of dipeptides by paper and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. column-chromatography.com [column-chromatography.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Z-Dbu-OMe.HCl (R) in Medicinal Chemistry
Disclaimer: The compound "Z-Dbu-OMe.HCl (R)" is not readily found in scientific literature under this specific nomenclature. "Dbu" is not a standard abbreviation for a common amino acid. This guide, therefore, interprets the user's request to refer to a structurally related and medicinally relevant building block: N-α-Benzyloxycarbonyl-(R)-2,3-diaminopropionic acid methyl ester hydrochloride , which will be abbreviated as Z-(R)-Dap(β-NH₂)-OMe·HCl . This compound contains the core features suggested by the query: a Z (Benzyloxycarbonyl) protecting group, a diaminobutyric acid analogue (diaminopropionic acid), a methyl ester (OMe), and a hydrochloride salt in the (R) configuration. The principles and protocols outlined here are based on established practices in peptide and medicinal chemistry.
Introduction
N-α-Benzyloxycarbonyl-(R)-2,3-diaminopropionic acid methyl ester hydrochloride (Z-(R)-Dap(β-NH₂)-OMe·HCl) is a versatile chiral building block with significant applications in medicinal chemistry. Its unique structure, featuring orthogonal protecting groups on the α-amino and α-carboxyl termini, and a reactive side-chain amino group, makes it an invaluable tool for synthesizing complex peptides, peptidomimetics, and small molecule inhibitors. The benzyloxycarbonyl (Z) group provides robust protection for the α-amine, while the methyl ester (OMe) protects the α-carboxyl group.[1][2] This strategic protection allows for selective reactions at the side-chain β-amino group, enabling the construction of diverse molecular architectures. This document provides a detailed overview of its applications and step-by-step protocols for its use in synthetic medicinal chemistry.
Core Applications in Medicinal Chemistry
The trifunctional nature of Z-(R)-Dap(β-NH₂)-OMe·HCl allows its incorporation into a variety of molecular scaffolds, each with distinct therapeutic potential.
Synthesis of Constrained Peptides and Peptidomimetics
The side-chain amino group of the diaminopropionic acid residue is a key handle for introducing conformational constraints into peptides. This is crucial for improving metabolic stability, receptor selectivity, and oral bioavailability.[3]
-
Lactam-Bridged Peptides: The β-amino group can be used to form a lactam bridge with a downstream carboxylic acid side chain (e.g., from Asp or Glu) or the C-terminus of the peptide. This cyclization creates a more rigid peptide backbone.
-
Stapled Peptides: Following peptide elongation, the side-chain amine can be functionalized with an alkylating agent that allows for covalent linkage to another side chain, forming a "staple" that stabilizes α-helical structures.[4]
Building Block for Enzyme Inhibitors
Non-proteinogenic amino acids are frequently used as core scaffolds for the design of enzyme inhibitors.[5] The diaminopropionic acid moiety can be elaborated to target various enzyme classes.
-
Protease Inhibitors: The β-amino group can be functionalized to mimic the transition state of peptide bond hydrolysis, a common strategy for designing inhibitors of proteases such as thrombin or caspases.
-
Kinase Inhibitors: The side chain can serve as an anchor point for building out structures that occupy the ATP-binding pocket of kinases.
Scaffold for Combinatorial Libraries
The orthogonally protected nature of Z-(R)-Dap(β-NH₂)-OMe·HCl makes it an excellent starting point for generating combinatorial libraries for drug discovery. Following solid-phase peptide synthesis, the side-chain amine can be selectively deprotected and reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to create a library of related compounds for high-throughput screening.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the common transformations involving Z-(R)-Dap(β-NH₂)-OMe·HCl.
Protocol 1: Acylation of the Side-Chain β-Amino Group
This protocol describes the selective acylation of the side-chain amino group, a common step in functionalizing this building block.
Materials:
-
Z-(R)-Dap(β-NH₂)-OMe·HCl
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve Z-(R)-Dap(β-NH₂)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to liberate the free amines.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) in anhydrous DCM. If using DCC, add it (1.1 eq) to the carboxylic acid solution and stir for 10 minutes at 0°C. If using HATU, add it (1.05 eq) along with DIPEA (2.0 eq).
-
Coupling: Add the activated carboxylic acid solution to the neutralized Z-(R)-Dap(β-NH₂)-OMe solution. Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired acylated product.
Causality: The use of a carbodiimide like DCC or a uronium salt like HATU activates the carboxylic acid for nucleophilic attack by the more reactive primary β-amino group of the Dap residue. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction.[2]
Protocol 2: Selective Deprotection of the Z-Group
This protocol outlines the removal of the N-terminal benzyloxycarbonyl (Z) group via catalytic hydrogenation, leaving the methyl ester and any side-chain modifications intact.
Materials:
-
Z-protected peptide/compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the Z-protected compound in MeOH in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Causality: The palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond of the carbamate, releasing the free amine and generating toluene and carbon dioxide as byproducts.[6][7] This method is orthogonal to many other protecting groups, including methyl esters.
Protocol 3: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the C-terminal methyl ester to the free carboxylic acid.
Materials:
-
Methyl ester-protected compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the methyl ester in a mixture of THF (or MeOH) and water.
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add a 1 M aqueous solution of LiOH (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture back to 0°C and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Acidification in the work-up protonates the carboxylate to yield the final carboxylic acid.
Data Presentation
| Reaction | Reagents | Solvent | Typical Time | Key Considerations |
| Side-Chain Acylation | HATU, DIPEA | DMF | 2-4 hours | HATU provides faster kinetics and lower racemization risk compared to DCC. |
| Z-Group Deprotection | H₂, 10% Pd/C | MeOH | 1-16 hours | The catalyst can be poisoned by sulfur-containing compounds. |
| Methyl Ester Saponification | LiOH, H₂O | THF/H₂O | 1-3 hours | Careful monitoring is required to avoid potential side reactions like racemization. |
Visualizations
Caption: Structure of the core building block.
Caption: Workflow for side-chain acylation.
Caption: Orthogonal deprotection strategies.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH.
- BenchChem. (2025). Application Notes and Protocols for Bzl-Ile-OMe HCl in Medicinal Chemistry.
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
-
Supuran, C. T., & Winum, J.-Y. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 23(5), 1229. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18(1), 18.1.1-18.1.28. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]
-
Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
Sources
- 1. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Carbobenzyloxy (Cbz/Z) Group Deprotection
Welcome to the technical support center for peptide and organic synthesis professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common yet occasionally challenging steps in peptide synthesis: the cleavage of the carbobenzyloxy (Cbz or Z) protecting group. As a foundational amine protecting group, its efficient removal is critical for synthetic success. This document provides field-proven insights and detailed protocols to diagnose and resolve issues of incomplete deprotection.
Troubleshooting Guide: Specific Scenarios
This section addresses specific, common problems encountered during Cbz deprotection in a direct question-and-answer format.
Question 1: My primary deprotection method, catalytic hydrogenation, is sluggish or incomplete. What are the underlying causes and how can I resolve this?
Incomplete catalytic hydrogenation is the most frequent issue reported by researchers. The reaction, which appears simple, is a heterogeneous catalytic process sensitive to a variety of factors.[1]
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by poisons, which irreversibly bind to the catalyst's active sites.
-
Causality: Sulfur-containing compounds (e.g., thiols, thioethers from Met or Cys residues, or residual reagents) are primary culprits.[1][2] Phosphorus compounds can also deactivate the catalyst.[2]
-
Solution:
-
Purification: Ensure the starting material is meticulously purified to remove any sulfur-containing impurities.
-
Increase Catalyst Loading: In some cases, a stoichiometric excess of the catalyst can overcome minor impurities. Try increasing the catalyst loading or adding fresh catalyst portion-wise.[1]
-
Alternative Methods: If the peptide itself contains sulfur (Methionine, Cysteine), catalytic hydrogenation is often unsuitable. Switch to an orthogonal deprotection strategy not susceptible to sulfur poisoning, such as acidic cleavage or nucleophilic cleavage.[1][3]
-
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and diminishes with age or improper storage.[1][4]
-
Causality: The catalyst's surface area and the dispersion of palladium particles determine its activity. Over time, oxidation or clumping can reduce efficacy.
-
Solution:
-
-
Insufficient Hydrogen Source or Pressure: The reaction relies on the successful transfer of hydrogen to the catalyst surface and then to the substrate.
-
Causality: At atmospheric pressure (e.g., using a hydrogen balloon), the concentration of dissolved hydrogen in the solvent may be rate-limiting.
-
Solution:
-
Increase Pressure: If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 50 psi or higher.[1][4]
-
Switch to Transfer Hydrogenation: This method generates hydrogen in situ from a donor molecule and often provides better results. It is also safer than handling hydrogen gas.[5] Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene.[3][6]
-
-
-
Inadequate Mixing or Mass Transfer: For the reaction to proceed, the dissolved substrate must come into physical contact with the solid catalyst surface.
-
Causality: In a heterogeneous reaction, poor mixing starves the catalyst of the substrate.
-
Solution: Ensure vigorous and efficient stirring or agitation throughout the reaction.[1] For viscous solutions, consider dilution or switching to a less viscous solvent.
-
-
Solvent Choice: The solvent can influence both substrate solubility and catalyst activity.
-
Causality: Protic solvents like methanol or ethanol are generally effective.[4] However, for substrates with heteroatoms like amines, an acidic solvent can facilitate the reaction.
-
Solution: Using acetic acid as a solvent or co-solvent can protonate the amine, which facilitates the cleavage reaction.[4]
-
Troubleshooting Summary Table: Incomplete Hydrogenolysis
| Symptom | Possible Cause | Recommended Solution |
| Reaction starts but stalls quickly. | Catalyst Poisoning (e.g., by sulfur) | Purify starting material; increase catalyst loading; switch to non-hydrogenation method (acidic or nucleophilic cleavage).[1][2] |
| Reaction is consistently slow or shows no progress. | Poor Catalyst Quality or Insufficient Hydrogen | Use a fresh batch of Pd/C or a more active catalyst like Pd(OH)₂/C.[4] Increase H₂ pressure or switch to transfer hydrogenation with a donor like ammonium formate.[3][5] |
| Inconsistent results between batches. | Inadequate Mixing | Ensure vigorous and constant stirring to maintain the catalyst suspension.[1] |
| Substrate is an amine or contains basic nitrogens. | Sub-optimal Solvent/pH | Use acetic acid as the solvent or co-solvent to protonate the amine and facilitate cleavage.[4] |
Question 2: I'm observing significant side products during deprotection. How can I improve the chemoselectivity?
Side product formation indicates that the chosen deprotection conditions are not sufficiently mild or selective for your specific substrate.
Common Side Reactions & Mitigation Strategies:
-
Over-reduction of Other Functional Groups: Catalytic hydrogenation is a powerful reducing method and can affect other sensitive groups.
-
Problematic Groups: Alkenes, alkynes, nitro groups, and especially aryl halides (Br, I) are susceptible to reduction under standard hydrogenation conditions.[1][7]
-
Solution: Use a Milder, More Selective Method.
-
Catalytic Transfer Hydrogenation: This technique, particularly with donors like ammonium formate, can sometimes offer better selectivity and spare sensitive groups.[1]
-
Orthogonal Methods: For substrates with reducible groups, non-reductive methods are strongly recommended.[1]
-
Acidic Cleavage: HBr in acetic acid is effective but harsh.[8] A milder alternative is using a Lewis acid like AlCl₃ in a non-nucleophilic solvent like hexafluoroisopropanol (HFIP).[1]
-
Nucleophilic Cleavage: A highly selective method involves using a thiol, such as 2-mercaptoethanol, with a base. This approach is orthogonal to both reductive and acidic methods and is excellent for highly functionalized molecules.[7][9]
-
-
-
-
N-Benzylation: If the reaction stalls or the hydrogen source is depleted, an N-benzyl side product can form.[10]
-
Causality: This side reaction occurs when the deprotected amine attacks an intermediate on the catalyst surface or reacts with benzyl fragments before the reaction goes to completion.
-
Solution: Ensure a sufficient and continuous supply of hydrogen (or hydrogen donor) to drive the reaction to completion quickly. If the reaction is known to be slow, monitor it closely and add more hydrogen donor or fresh catalyst if it stalls.[10]
-
Question 3: My substrate is sensitive to hydrogenation. When I try acidic cleavage with HBr/AcOH, I get an acetylated byproduct. What should I do?
This is a classic example of the solvent participating in a side reaction.
-
Causality: When HBr in acetic acid is used, the newly deprotected, nucleophilic free amine can be acetylated by the acetic acid solvent, especially if the reaction is heated or run for an extended period.[1]
-
Solution:
-
Change the Solvent System: Use a non-nucleophilic, non-acetylating acid/solvent combination. Common choices include HCl in dioxane or isopropanol.[1]
-
Use Trifluoroacetic Acid (TFA): TFA is a strong, non-nucleophilic acid that can cleave the Cbz group. However, be aware that it will also cleave other highly acid-labile groups like Boc (tert-butoxycarbonyl).[1][8]
-
Employ Milder Lewis Acid Conditions: The AlCl₃/HFIP system is an excellent choice as it is performed at room temperature and avoids strong, protic acids, thus preventing acylation side reactions while being compatible with many other functional groups.[1]
-
Decision & Workflow Diagrams
Decision Tree for Selecting a Cbz Deprotection Method
This diagram will guide you to the most suitable deprotection strategy based on the functional groups present in your peptide.
Caption: A decision tree to select the optimal Cbz deprotection method.
General Troubleshooting Workflow
Use this workflow to systematically diagnose and solve an incomplete deprotection reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing Coupling Efficiency of Z-Dbu-OMe.HCl (R) in SPPS
Welcome to the technical support center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating Z-Dbu-OMe.HCl (R), a protected derivative of diaminobutyric acid, into their peptide sequences. The unique structural features of this building block can present challenges to achieving optimal coupling efficiency. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Z-Dbu-OMe.HCl (R) in SPPS
Z-Dbu-OMe.HCl (R) is the hydrochloride salt of the (R)-enantiomer of diaminobutyric acid (Dbu) with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group protected as a methyl ester. The presence of the bulky Z-group and the nature of this non-proteinogenic amino acid can lead to steric hindrance and other coupling difficulties. This guide will walk you through the causality behind these experimental challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name of Z-Dbu-OMe.HCl (R)?
The full chemical name for the corresponding (S)-enantiomer is methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride[1]. Therefore, for the (R)-enantiomer, the name is methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride.
Q2: Why am I observing low coupling efficiency with Z-Dbu-OMe.HCl (R)?
Low coupling efficiency with this reagent is often attributed to a combination of factors:
-
Steric Hindrance: The benzyloxycarbonyl (Z) group is bulky and can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support[2].
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance presented by the Z-group and the overall structure of the amino acid derivative[2].
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that lead to aggregation, making the N-terminal amine less accessible for coupling[3][4].
-
Improper Neutralization: Z-Dbu-OMe.HCl is a hydrochloride salt. The amine group must be neutralized to its free base form for the coupling reaction to proceed effectively[1].
Q3: Which coupling reagents are recommended for Z-Dbu-OMe.HCl (R)?
For sterically hindered amino acids, more potent activating agents are generally recommended. Consider using phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]. While standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) can be effective, they may require longer reaction times or double coupling for hindered residues[5][6].
Q4: Can I use microwave-assisted SPPS for coupling Z-Dbu-OMe.HCl (R)?
Yes, microwave-enhanced SPPS can be highly effective for difficult couplings, including those involving sterically hindered amino acids. The use of microwave energy can significantly accelerate the reaction rate and drive the coupling to completion more efficiently than at room temperature[6][7].
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving poor coupling outcomes with Z-Dbu-OMe.HCl (R).
Issue 1: Incomplete Coupling Detected by Ninhydrin Test
A positive ninhydrin test after the coupling step indicates the presence of unreacted free amines on the resin, signifying incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
-
Option 1: Address Steric Hindrance
-
Extend Coupling Time: For sterically demanding couplings, increasing the reaction time to 4-6 hours or even overnight can allow the reaction to reach completion[2].
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Z-Dbu-OMe.HCl (R)[1][2]. This is often a very effective strategy.
-
Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction kinetics. However, this should be done with care as higher temperatures can increase the risk of racemization[4].
-
-
Option 2: Enhance Activation
-
Change Coupling Reagent: If you are using a carbodiimide-based activator like DIC/HOBt, switching to a more potent phosphonium or aminium-based reagent such as HATU, HCTU, or PyBOP can significantly improve efficiency for hindered couplings[2]. A comparison of common coupling reagents is provided in Table 1.
-
Verify Reagent Quality: Ensure that all coupling reagents and solvents are fresh and anhydrous. Moisture can deactivate the activated amino acid intermediate, leading to failed couplings.
-
-
Option 3: Mitigate Peptide Aggregation
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (at a concentration of ~0.5 M) to the coupling reaction can help to disrupt secondary structure formation and improve the solvation of the growing peptide chain[4].
-
Solvent Choice: While DMF is the most common solvent for SPPS, in some cases, a mixture of DMF and Dichloromethane (DCM) can improve resin swelling and reduce aggregation[2].
-
Issue 2: Presence of Deletion Sequences in the Final Peptide
The identification of deletion sequences (peptides missing the Dbu residue) in the final product by mass spectrometry is a definitive sign of coupling failure at that specific step.
Caption: Decision diagram for protocol optimization.
Data Presentation and Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective; low racemization with HOBt.[5][8] | May require longer reaction times or double coupling for hindered residues.[5] |
| HBTU/HATU | Aminium/Uronium | High coupling efficiency; fast reaction rates.[6] | Can react with unprotected N-terminus if used in large excess. |
| PyBOP | Phosphonium | Very effective for sterically hindered couplings; minimal racemization. | Byproduct (HMPA) is carcinogenic, though modern analogues have mitigated this. |
Experimental Protocols
This protocol is recommended for the manual synthesis of peptides containing Z-Dbu-OMe.HCl (R) where initial coupling is found to be problematic.
1. Resin Preparation: a. Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
2. Amino Acid Activation: a. In a separate vessel, dissolve Z-Dbu-OMe.HCl (R) (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to neutralize the hydrochloride salt and activate the amino acid. c. Allow for a short pre-activation time of 1-2 minutes.
3. First Coupling: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture for 2 hours at room temperature. c. Drain the reaction vessel.
4. Washing: a. Wash the resin with DMF (3 x 1 min).
5. Second Coupling: a. Repeat steps 2a-c to prepare a fresh solution of activated Z-Dbu-OMe.HCl (R). b. Add this fresh solution to the resin and agitate for another 2 hours.
6. Final Washing: a. Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
If troubleshooting fails to achieve complete coupling, capping the unreacted amines is crucial to prevent the formation of deletion sequences. This is a terminal step for the failed chains.
1. Resin Preparation: a. After the coupling step and subsequent DMF washes, add a solution of 10% acetic anhydride and 10% DIPEA in DMF to the resin.
2. Capping Reaction: a. Agitate the mixture for 30 minutes at room temperature.
3. Washing: a. Drain the capping solution and wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid (H-DL-Abu-OH). BenchChem.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Vulcanchem. (n.d.). Z-Dbu-OMe.HCl (S) - 1263047-39-7.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Palaniswamy, V., & Sivan, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18, Unit 18.1.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). common side reactions with Bzl-ile-ome hcl and how to avoid them. BenchChem.
- Tickler, A. K., & Wade, J. D. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International Journal of Peptide Research and Therapeutics, 13(1-2), 191-200.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Strategies to Avoid Racemization of Z-Dbu-OMe.HCl (R) during Activation
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of Z-Dbu-OMe.HCl (R) during its activation for peptide synthesis. Preserving the (R)-configuration is critical, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure. This document provides in-depth troubleshooting advice, validated protocols, and a detailed explanation of the underlying chemical mechanisms to empower you to overcome racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for Z-Dbu-OMe.HCl (R)?
A1: Racemization is the conversion of a single, pure enantiomer (in this case, the R isomer) into an equal mixture of both its R- and S-enantiomers.[1] In peptide synthesis, this is a significant side reaction because the introduction of the incorrect stereoisomer creates a diastereomeric peptide. These diastereomers can be exceptionally difficult to separate from the target peptide and may drastically alter or completely abolish its biological activity and therapeutic efficacy.[1] For a molecule like Z-Dbu-OMe.HCl (R), maintaining the specific (R) configuration at the alpha-carbon is paramount for its intended function within the final peptide sequence.
Q2: What is the primary chemical mechanism that causes racemization during the activation of N-protected amino acids?
A2: The most prevalent pathway for racemization during the activation of N-protected amino acids, including Z-Dbu(R), is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process unfolds as follows:
-
Activation: The carboxylic acid is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).
-
Cyclization: The oxygen of the N-terminal protecting group's carbonyl (the 'Z' group) attacks the activated carboxyl carbon, leading to the formation of the planar oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon (the chiral center) of this oxazolone intermediate becomes highly acidic. A base present in the reaction mixture can easily abstract this proton.[1][2]
-
Loss of Chirality: The resulting intermediate is an achiral, aromatic-like system.
-
Reprotonation: When this intermediate is reprotonated, it can occur from either face of the planar ring, resulting in a mixture of both R and S enantiomers, thereby causing racemization.[3]
A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid to form an enolate, which is also achiral.[1]
Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected
If you observe significant racemization of your Z-Dbu(R) residue, systematically evaluate the following experimental parameters.
Issue 1: Your Choice of Coupling Reagent and Additives
The selection of the activation agent is the most critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): Using carbodiimides alone is a primary cause of racemization. They form a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.[1][4]
-
Solution: ALWAYS use a nucleophilic additive when working with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma) intercept the O-acylisourea to form a more stable active ester. This active ester is less prone to racemization and still sufficiently reactive for coupling.[2][4][5] The simultaneous use of HOBt and copper(II) chloride has also been shown to eliminate racemization in carbodiimide-mediated couplings.[6]
-
-
Onium Salts (Phosphonium and Uronium/Aminium): These reagents are generally considered "low-racemization" because they are formulated to form active esters in situ.[1] However, nuances exist.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient but can still cause racemization, especially with sensitive amino acids or under non-optimal conditions.[7] HATU, which forms an HOAt ester, is generally superior to HBTU, which forms an HOBt ester, due to the neighboring group participation of the pyridine nitrogen in HOAt. COMU is a modern, highly efficient reagent with a low tendency for racemization.[8][9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are often considered the gold standard for minimizing racemization, especially in difficult couplings.[7] They do not carry the risk of guanidinylation of the N-terminal amine, a side reaction possible with uronium salts.[7]
-
Table 1: Comparison of Common Coupling Reagents for Racemization Suppression
| Reagent Class | Examples | Racemization Risk | Key Considerations |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | High (without additive) | Additive (HOBt, HOAt, Oxyma) is mandatory. [4] DIC is preferred for solid-phase synthesis.[4] |
| Uronium/Aminium | HBTU, HATU, COMU | Low to Moderate | HATU and COMU are generally superior to HBTU.[8] Risk of guanidinylation side reaction if used in excess.[7] |
| Phosphonium | BOP, PyBOP, PyAOP | Very Low | Often superior for sterically hindered or racemization-prone couplings.[7] No guanidinylation risk. BOP produces a carcinogenic byproduct; PyBOP is the safer alternative.[10] |
Issue 2: Your Choice and Stoichiometry of Base
The basicity and steric hindrance of the organic base used have a significant influence on the rate of racemization.[2] The base's primary role is to deprotonate the incoming amine's ammonium salt, but it can also abstract the problematic α-proton from the oxazolone intermediate.
-
Common Bases:
-
DIPEA (N,N-Diisopropylethylamine): Highly basic and commonly used, but its small steric profile can promote racemization.
-
NMM (N-methylmorpholine): A weaker base than DIPEA, making it a better choice for suppressing racemization.[10]
-
2,4,6-Collidine: A sterically hindered base that is even less likely to cause racemization, though its lower basicity may slow the coupling reaction.[11]
-
Recommendation: For sensitive couplings, use a weaker or more sterically hindered base like NMM or collidine.[1][2] Use the minimum amount of base necessary. Since Z-Dbu-OMe.HCl is a hydrochloride salt, you will need one equivalent of base for neutralization plus the amount required for the coupling reaction itself (typically two equivalents for onium salt activations).
Issue 3: Reaction Conditions (Temperature and Time)
-
Temperature: Higher temperatures accelerate all reactions, including the rate of racemization. While microwave synthesis is efficient, it can increase epimerization.[11]
-
Solution: For the Z-Dbu(R) coupling step, consider performing the reaction at a lower temperature (e.g., 0 °C or room temperature) if you are experiencing racemization at elevated temperatures.[11]
-
-
Pre-activation Time: This is the time the amino acid is mixed with the coupling reagent and base before the amine component is added. A long pre-activation time allows the activated species to sit, increasing the opportunity for it to cyclize to the oxazolone and racemize.
-
Solution: Minimize the pre-activation time. Ideally, add the amine component to the reaction mixture as soon as possible after the activation has begun.
-
Validated Protocols for Racemization-Free Activation of Z-Dbu(R)
Prerequisite Step: Saponification of Z-Dbu-OMe.HCl (R)
Before activation, the methyl ester must be hydrolyzed to the free carboxylic acid. This step must be performed carefully to avoid racemization.
-
Dissolution: Dissolve Z-Dbu-OMe.HCl (R) in a suitable solvent mixture (e.g., THF/water or Dioxane/water).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.05-1.1 equivalents of 1M NaOH (aq) dropwise while stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction should be complete within 1-2 hours.
-
Workup: Once complete, carefully acidify the reaction mixture to pH 2-3 with cold 1M HCl (aq). Extract the product (Z-Dbu-OH (R)) with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 1: Activation using Phosphonium Salts (Highest Fidelity)
This method, utilizing PyBOP, is highly recommended for minimizing racemization.
Methodology:
-
Preparation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Z-Dbu-OH (R) (1.0 eq) in anhydrous DMF or NMP.
-
Reagent Addition: Add PyBOP (1.0 eq).
-
Base and Cooling: Add N-methylmorpholine (NMM) (2.0 eq) and cool the mixture to 0 °C. Note: If starting from the HCl salt of the free amine component, you may need an additional equivalent of base for neutralization.
-
Pre-activation: Allow the mixture to stir for 1-2 minutes. Do not exceed 5 minutes.
-
Coupling: Add your amine component (e.g., the deprotected peptide-resin) (1.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to proceed, stirring for 2-4 hours, letting it warm slowly to room temperature.
-
Monitoring: Monitor the reaction for completion using a standard method like the Kaiser test for solid-phase synthesis.
Protocol 2: Optimized Carbodiimide Activation with Additives
If onium salts are not available, this method provides a reliable alternative.
Methodology:
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve Z-Dbu-OH (R) (1.0 eq) and HOAt or Oxyma (1.0 eq) in anhydrous DMF or NMP.
-
Cooling: Cool the solution to 0 °C.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq) and stir for 5-10 minutes at 0 °C.
-
Coupling: Add your amine component (1.0 eq) followed by N-methylmorpholine (NMM) (1.0 eq).
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion.
Summary: Do's and Don'ts for Avoiding Racemization
| Do | Don't |
| ✅ Use phosphonium (PyBOP) or modern uronium (HATU, COMU) salts for activation. | ❌ Don't use carbodiimides (DCC, DIC) without a racemization-suppressing additive like HOAt or Oxyma. |
| ✅ Choose a weaker or sterically hindered base like NMM or collidine. | ❌ Don't use an excessive amount of a strong, non-hindered base like DIPEA. |
| ✅ Perform the coupling at 0 °C or room temperature. | ❌ Don't use unnecessarily high temperatures, especially with microwave synthesizers. |
| ✅ Minimize the pre-activation time before adding the amine component. | ❌ Don't let the activated amino acid sit for extended periods before coupling. |
| ✅ Ensure your starting material, Z-Dbu-OH (R), is stereochemically pure by using mild saponification conditions. | ❌ Don't use harsh basic conditions (high temp, long time) to hydrolyze the methyl ester. |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416.
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Pugnière, M., et al. (1984). Racemization of alpha-amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Tetrahedron Letters, 25(26), 2851-2854.
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
-
Pegpharm. (n.d.). Z-Dbu-OMe.HCl(R). Retrieved from [Link]
- Houben-Weyl. (2004). Analytics of Synthetic Peptides.
- YouTube. (2021).
- Pugnière, M., et al. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. European Journal of Biochemistry, 154(1), 165-169.
- ResearchGate. (2017).
- Miyazawa, T., et al. (1993). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 41(3), 237-244.
- van der Meulen, P. (2018).
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
- MDPI. (2023).
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(4), 609-616.
- ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Managing Aggregation of Peptides Containing Diaminobutyric Acid (Dbu) Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 2,4-diaminobutyric acid (Dbu) residues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, diagnose, and manage aggregation-related challenges throughout your experimental workflow.
Introduction: The Double-Edged Sword of the Dbu Residue
The incorporation of non-canonical amino acids like 2,4-diaminobutyric acid (Dbu) offers a powerful strategy to modulate the structure, function, and therapeutic potential of peptides. The primary distinguishing feature of Dbu is its side chain, which contains a primary amine at the gamma-carbon. This amine group is protonated at physiological pH, conferring a positive charge and making Dbu a basic amino acid. While this charge can enhance solubility and mediate specific molecular interactions, it can also introduce complexities that may lead to peptide aggregation. Understanding the physicochemical properties of the Dbu residue is the first step in mitigating these challenges.
The aggregation of peptides is a common hurdle in their development and application, potentially leading to reduced yields during synthesis, difficulties in purification, and loss of biological activity.[1][2] For peptides containing Dbu, aggregation can be driven by a combination of factors, including hydrophobic interactions and the formation of secondary structures like β-sheets, which are common culprits in peptide aggregation.[1][3] The presence of the charged Dbu side chain adds another layer of complexity, as electrostatic interactions can either prevent or, in some contexts, promote aggregation.
This guide is structured to walk you through the lifecycle of your Dbu-containing peptide, from design and synthesis to formulation and analysis, providing expert insights and actionable protocols to ensure the integrity and solubility of your molecule.
Part 1: Understanding the Physicochemical Properties of Dbu
Before troubleshooting aggregation, it is crucial to understand the properties of the Dbu residue itself.
Key Characteristics of the Dbu Residue
| Property | Description | Implication for Aggregation |
| Structure | An amino acid with a primary amine on the gamma-carbon of its side chain. | The side chain amine can participate in hydrogen bonding and electrostatic interactions. |
| Basicity | The side chain amine has a pKa that results in it being protonated and positively charged at neutral and acidic pH.[4] | The positive charge generally enhances solubility in aqueous solutions.[5][6] However, it can also lead to unintended ionic interactions. |
| Polarity | The charged side chain makes Dbu a polar and hydrophilic residue. | The hydrophilicity of Dbu can help to offset the aggregation-promoting effects of nearby hydrophobic residues. |
Part 2: Troubleshooting Guides & FAQs
This section is organized by experimental stage to provide targeted answers to common problems.
Section 2.1: Peptide Design & Synthesis
FAQ 1: I am designing a new peptide with multiple Dbu residues. How can I proactively minimize its aggregation potential?
Answer: Strategic sequence design is your first line of defense. While Dbu's positive charge is generally favorable for solubility, high charge density or poor charge distribution can sometimes be problematic.
-
Charge Distribution: Aim for an even distribution of charged residues throughout the sequence. Clustering of Dbu residues can create highly charged domains that may lead to unexpected interactions. Conversely, flanking a hydrophobic core with Dbu or other charged residues can act as a "solubilizing shield."[7]
-
Hydrophobic Content: Keep stretches of hydrophobic amino acids as short as possible. Peptides with over 50% hydrophobic residues are more prone to aggregation.[5] If a hydrophobic sequence is necessary for function, try to intersperse it with polar or charged residues like Dbu.
-
"Gatekeeper" Residues: Consider introducing residues like proline, which disrupts the formation of stable secondary structures such as β-sheets that are often implicated in aggregation.[2][4]
-
Sequence Shuffling: If the exact sequence is not critical for activity, consider shuffling the amino acid order to break up hydrophobic patches. The overall amino acid composition is a major driver of aggregation.[3]
FAQ 2: My Dbu-containing peptide is showing signs of on-resin aggregation during solid-phase peptide synthesis (SPPS), such as poor swelling and slow reaction kinetics. What can I do?
Answer: On-resin aggregation can severely hamper synthesis efficiency.[8] Here are several strategies to disrupt these interactions:
-
Solvent Choice: Switch from standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP). You can also try adding 25% DMSO to your DMF to improve solvation.[8]
-
Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., 50-75°C), particularly with microwave-assisted synthesis, can provide the energy needed to break up secondary structures and improve reaction rates.[9]
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.1-0.5 M) to the coupling and deprotection solvents can interfere with the hydrogen bonding that often underpins aggregation.[9]
-
Backbone Protection: For very difficult sequences, consider temporarily protecting the backbone amide of a residue near the aggregating region. This can be achieved by using pseudoproline dipeptides or amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[10] These modifications disrupt secondary structure formation and are removed during the final TFA cleavage.
}
Section 2.2: Cleavage, Purification & Handling
FAQ 3: My Dbu-containing peptide is insoluble in standard aqueous buffers after cleavage and lyophilization. How should I proceed with solubilization for purification?
Answer: This is a common challenge, especially for peptides with a high net charge or significant hydrophobic content.[5] A systematic approach to solubility testing is recommended.
-
Initial Assessment: First, calculate the theoretical net charge of your peptide at neutral pH. Since Dbu is basic, peptides containing it will likely have a positive net charge.[6][11]
-
For Positively Charged Peptides:
-
Start with sterile, deionized water.
-
If insoluble, try a dilute acidic solution, such as 10-30% acetic acid. This will ensure all basic residues, including the Dbu side chains, are fully protonated, which often aids solubility.[6]
-
If the peptide remains insoluble, it likely has significant hydrophobic character despite the charges. In this case, dissolve the peptide in a minimal amount of an organic solvent like DMSO, and then slowly add your desired aqueous buffer to the peptide solution with gentle vortexing.[5][6]
-
-
General Tips:
FAQ 4: I'm observing broad peaks or peak tailing during RP-HPLC purification of my Dbu-containing peptide. Could this be related to aggregation?
Answer: Yes, poor peak shape during RP-HPLC is often a sign of on-column aggregation or strong secondary interactions. The basic nature of the Dbu side chain can also lead to strong interactions with residual silanols on the stationary phase.
-
Optimize Mobile Phase:
-
pH: Ensure the pH of your mobile phase (typically containing 0.1% TFA) is low enough (~pH 2) to keep the Dbu side chains consistently protonated. This will prevent mixed charge states that can lead to broadening.
-
Organic Modifier: For highly hydrophobic peptides, you may need to use a stronger organic solvent than acetonitrile, such as isopropanol, or add a small percentage of it to your mobile phase.
-
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can disrupt secondary structures and improve peak shape.
-
Flow Rate: A lower flow rate can sometimes improve resolution for aggregating peptides.
Section 2.3: Formulation & Stability
FAQ 5: What are the key considerations for developing a stable liquid formulation of a Dbu-containing peptide to prevent long-term aggregation?
Answer: Formulation development aims to find a "sweet spot" of conditions that maintain the peptide's native, soluble state.
-
pH and Buffer Selection: The pH of the formulation is critical. You need to identify a pH range where the peptide is most stable and soluble. This is typically away from its isoelectric point (pI). For a Dbu-containing peptide, a slightly acidic pH (e.g., pH 4-6) is often a good starting point, as it ensures the basic residues remain protonated and repulsive forces are maximized.
-
Excipients:
-
Bulking Agents/Cryoprotectants: For lyophilized formulations, excipients like mannitol or sucrose are used.
-
Solubilizing Agents: In some cases, non-ionic surfactants (e.g., polysorbate 80) or co-solvents may be needed to maintain solubility, although their compatibility must be thoroughly tested.[12]
-
Ionic Strength: The effect of salt concentration (ionic strength) on peptide stability can be complex. While salts can screen electrostatic repulsions and potentially lead to aggregation, they can also stabilize the native state for some peptides.[2] This must be evaluated on a case-by-case basis.
-
-
Forced Degradation Studies: Perform stress testing (e.g., elevated temperature, agitation, multiple freeze-thaw cycles) on different formulation candidates to identify the most stable conditions and to understand the degradation pathways.[13]
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a structured approach to finding a suitable solvent system for your lyophilized Dbu-containing peptide.
-
Preparation: Aliquot approximately 1 mg of your lyophilized peptide into several microcentrifuge tubes.
-
Step 1: Water: Add 100 µL of HPLC-grade water to the first aliquot. Vortex for 30 seconds. If not fully dissolved, sonicate for 5 minutes. Observe for clarity.
-
Step 2: Acidic Buffer: If insoluble in water, add 100 µL of 10% (v/v) acetic acid to a fresh aliquot. Vortex and sonicate as above.
-
Step 3: Basic Buffer: If the peptide has acidic residues that might make it amphipathic, test a basic buffer. To a fresh aliquot, add 100 µL of 0.1% ammonium hydroxide. Vortex and sonicate. Note: Avoid this step if your peptide contains cysteine to prevent disulfide bond formation.[11]
-
Step 4: Organic Co-solvent: If the peptide is still insoluble, it is likely highly hydrophobic.
-
To a fresh aliquot, add 20 µL of DMSO. Vortex until the peptide is fully dissolved.
-
Slowly add HPLC-grade water or your desired buffer in 20 µL increments, vortexing between each addition, until you reach your target concentration. Observe for any precipitation.[5]
-
}
Protocol 2: Characterization of Aggregates by Size-Exclusion Chromatography (SEC)
SEC is a powerful tool to quantify soluble aggregates (dimers, trimers, etc.).
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the expected size of your peptide monomer and potential oligomers.
-
Mobile Phase Preparation: The mobile phase should be non-denaturing and mimic your final formulation buffer if possible. A common starting point is a phosphate-buffered saline (PBS) solution at a pH where your peptide is soluble and stable.
-
Sample Preparation: Dissolve your peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.
-
Analysis:
-
Inject the sample onto the equilibrated SEC system.
-
Monitor the elution profile using UV detection (typically at 214 nm and 280 nm).
-
The monomeric peptide should elute as the main peak. Any peaks eluting earlier correspond to higher molecular weight species (aggregates).
-
Integrate the peak areas to determine the percentage of monomer and aggregates.
-
-
Calibration (Optional but Recommended): For more accurate molecular weight estimation, run a set of protein standards with known molecular weights on the same column under the same conditions.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
Tickler, A. T., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Retrieved from [Link]
-
Karle, I. L. (2002). Folding, Aggregation and Molecular Recognition in Peptides. Journal of Molecular Structure, 610(1-3), 125-135. Retrieved from [Link]
-
Cattivelli, V., et al. (2021). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 23(1), 133-156. Retrieved from [Link]
-
Wang, M., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4509. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from [Link]
-
ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]
-
2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Stable formulations for parenteral injection of peptide drugs.
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
MDPI. (2021). Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
ResearchGate. (2021). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acid sequences of peptides employed in this study. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
ACS Publications. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (2001). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Retrieved from [Link]
-
National Institutes of Health. (2012). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Retrieved from [Link]
-
National Institutes of Health. (2014). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
National Institutes of Health. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. Retrieved from [Link]
-
Sci-Hub. (2012). Influence of a gamma amino acid on the structures and reactivity of peptide a3 ions. Retrieved from [Link]
-
National Institutes of Health. (2008). Characterization of cyclic peptides containing disulfide bonds. Retrieved from [Link]
-
National Institutes of Health. (2013). The pH sensitivity of histidine-containing lytic peptides. Retrieved from [Link]
-
YouTube. (2020). Calculating charge on peptides | Easy technique | Biochemistry | Akash Mitra. Retrieved from [Link]
-
YouTube. (2021). Biochemistry - Find the charge of the peptide species at pH 'X'!. Retrieved from [Link]
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. bachem.com [bachem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. genscript.com [genscript.com]
- 12. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 13. ijsra.net [ijsra.net]
Technical Support Center: Z-Group Deprotection of Tryptophan-Containing Peptides
Welcome to the Technical Support Center for peptide chemistry. This guide provides in-depth troubleshooting advice and foundational knowledge for researchers, scientists, and drug development professionals encountering challenges with the removal of the benzyloxycarbonyl (Z or Cbz) group from tryptophan-containing peptides. Our focus is to deliver scientifically-grounded solutions to prevent common side reactions and ensure the integrity of your final peptide product.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Q1: After Z-group deprotection using strong acid (e.g., HBr/AcOH or TFA), my HPLC and MS analysis show multiple peaks with mass additions of +91 Da. What is happening to my peptide?
A1: Cause Analysis: A mass addition of +91 Da is the classic signature of benzyl group alkylation on the indole side chain of tryptophan. During acid-catalyzed cleavage of the Z-group, a highly reactive benzyl carbocation is generated. The indole ring of tryptophan is electron-rich and highly nucleophilic, making it extremely susceptible to electrophilic attack by this carbocation.[1][2] This side reaction is a primary source of impurity in peptides containing unprotected tryptophan.
Mechanism of Side-Product Formation
The process involves two key steps: the generation of the electrophile and its subsequent attack on tryptophan.
Caption: Z-group cleavage and Trp alkylation side reaction.
Troubleshooting Protocol: Implementing a Scavenger Cocktail
To prevent this, you must "scavenge" or trap the benzyl carbocation before it can react with tryptophan. Silane-based scavengers are highly effective.[3][4][5]
Step-by-Step Protocol:
-
Preparation: Before starting, ensure all glassware is dry and reagents are fresh. Perform a small-scale trial cleavage (10-20 mg of peptide-resin) to optimize conditions before committing your bulk material.[1]
-
Dissolution: Dissolve your Z-protected peptide in a minimal amount of glacial acetic acid.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution. A typical starting concentration is 5% (v/v). TIS acts as a hydride donor, irreversibly reducing the benzyl carbocation to toluene.[3][5]
-
Acid Addition: Cool the mixture in an ice bath. Slowly add your cleavage acid (e.g., 33% HBr in acetic acid or TFA). A common and effective cleavage cocktail for sensitive peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6][7]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by taking small aliquots, precipitating the peptide, and analyzing via HPLC-MS.[8]
-
Work-up: Once deprotection is complete, precipitate the peptide by adding the reaction mixture dropwise into a 10-fold volume of cold diethyl ether.[9]
-
Purification: Collect the peptide pellet by centrifugation, wash several times with cold ether to remove residual scavengers, and dry under vacuum.[1][9] Proceed with standard RP-HPLC purification.[10]
Q2: I used a scavenger, but my deprotection is incomplete, and I still see significant side products. What adjustments should I make?
A2: Cause Analysis & Optimization: This issue points to a suboptimal balance between the cleavage rate and the scavenging rate. Several factors could be at play: insufficient scavenger concentration, inappropriate scavenger choice for your specific peptide, or reaction conditions (time, temperature) that favor the side reaction.
Troubleshooting Strategies:
-
Increase Scavenger Concentration: The standard 5% scavenger concentration may be insufficient if your peptide has multiple protecting groups that generate carbocations (e.g., Boc, tBu) or if the Z-group is particularly sterically hindered, requiring longer reaction times.[11] Consider increasing the TIS or triethylsilane (TES) concentration to 7.5% or even 10%.
-
Evaluate Your Scavenger Choice: While TIS is an excellent choice, other scavengers have different properties. For instance, 1,2-ethanedithiol (EDT) is also a very effective scavenger but can lead to dithioketal formation with tryptophan under prolonged exposure.[7] Thioanisole is another option, but it can cause partial removal of certain cysteine protecting groups.[7][12] A combination of scavengers can be highly effective. The popular "Reagent K" (TFA/water/phenol/thioanisole/EDT) is designed for complex peptides but may be overkill for simpler cases.[7]
-
Optimize Reaction Time and Temperature: Cleavage reactions are typically run at room temperature.[13] If side reactions persist, lowering the temperature to 0-4°C can slow the rate of alkylation more than it slows the deprotection.[13] Conversely, if deprotection is stalled, a slight increase in temperature (e.g., to 37°C) might be necessary, but this must be paired with a highly efficient scavenger system.[5][12] Always monitor via HPLC to find the optimal time point where deprotection is maximized and side products are minimized.[7]
Q3: My MS analysis shows a mass addition of +57 Da on my tryptophan-containing peptide. What is this, and how do I prevent it?
A3: Cause Analysis: A mass addition of +57 Da corresponds to tert-butylation of the tryptophan indole ring.[1] This occurs when your peptide contains other amino acids with tert-butyl (tBu) based side-chain protecting groups (e.g., Boc, OtBu), which are also cleaved by the acid. The resulting tert-butyl carbocation is a potent electrophile that readily alkylates tryptophan.[2][11]
Protective Role of Scavengers
Scavengers provide a crucial sacrificial target for the carbocations generated during deprotection.
Caption: Scavengers intercept carbocations to protect Trp.
Prevention Strategy: The solution is the same as for benzyl alkylation: use an effective scavenger cocktail. TIS and water are particularly effective at quenching tert-butyl cations.[1] The standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is highly recommended for peptides containing both Z- and tBu-protected residues.[7] If this side reaction is still observed, it is a strong indicator that your scavenger concentration is too low for the total number of protecting groups being cleaved.
Section 2: Frequently Asked Questions (FAQs)
What is the chemical mechanism of acid-catalyzed Z-group cleavage?
The Z-group is typically removed under strong acidic conditions (like HBr in acetic acid) or via catalytic hydrogenolysis.[8][14] In the acid-mediated pathway, the carbonyl oxygen of the carbamate is protonated, making it a better leaving group. The benzylic C-O bond then cleaves, releasing the unstable carbamic acid and the benzyl carbocation. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[14][15]
Why is tryptophan so uniquely susceptible to modification?
The indole side chain of tryptophan is an electron-rich aromatic system, making it one of the most nucleophilic amino acid residues.[1] During acid-mediated deprotection, it readily reacts with any electrophilic species present in the cleavage cocktail, primarily the carbocations generated from protecting groups.[2][6] Other residues like methionine and tyrosine can also be alkylated, but tryptophan is often the most problematic.[2]
How do I choose the right scavenger? A comparison.
The ideal scavenger should efficiently trap carbocations without causing other side reactions. The choice depends on the specific amino acids in your peptide sequence.
| Scavenger | Typical Conc. | Primary Function & Notes | Potential Issues |
| Triisopropylsilane (TIS) | 2.5 - 5% | Excellent scavenger for benzyl and t-butyl cations via hydride donation.[3][4] Non-odorous alternative to thiols.[7] | Can act as a reducing agent, potentially removing certain cysteine protecting groups (e.g., Acm, Mob) at elevated temperatures or long reaction times.[5][12] |
| Water (H₂O) | 2.5 - 5% | Scavenges t-butyl cations by forming t-butanol. Helps suppress other side reactions. | Must be used in moderation as excess water can hinder the cleavage of some protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Very effective thiol-based scavenger for t-butyl cations.[7] Also helps prevent Trp oxidation. | Strong, unpleasant odor. Can cause dithioketal formation on Trp with prolonged exposure.[7] |
| Thioanisole | 5% | Scavenges cations and accelerates the removal of sulfonyl-based protecting groups from Arginine (e.g., Pmc, Pbf).[7][11] | Can cause partial removal of some Cys protecting groups.[12] Thioanisole cation adducts can potentially alkylate the indole nitrogen of Trp. |
| Phenol | 5% | Scavenges various cations and is thought to offer some protection to tyrosine and tryptophan residues.[7] | Can be corrosive and toxic. |
Section 3: Experimental Protocols
Optimized Protocol for Z-Group Removal from a Tryptophan-Containing Peptide
This protocol is designed to maximize deprotection efficiency while minimizing tryptophan alkylation.
Workflow Overview
Caption: Recommended workflow for peptide deprotection.
Materials:
-
Z-protected peptide (or peptide-resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold (-20°C) diethyl ether or MTBE
-
Reaction vessel and magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Make enough to use approximately 10 mL per gram of peptide-resin. Prepare it fresh just before use.
-
Resin Swelling (if applicable): If starting from resin, swell the peptide-resin in dichloromethane (DCM) for 30 minutes, then wash and dry thoroughly under vacuum.[16]
-
Cleavage Reaction: Add the prepared cleavage cocktail to the peptide or peptide-resin in the reaction vessel. Ensure the solid material is fully submerged.
-
Incubation: Gently stir or agitate the mixture at room temperature for 2-3 hours. The reaction vessel should be capped to prevent evaporation of the volatile TFA.
-
Peptide Isolation (from resin): If using resin, filter the mixture to separate the resin beads from the TFA solution containing your cleaved peptide. Wash the resin once or twice with a small volume of fresh TFA to recover any remaining peptide.
-
Precipitation: In a separate centrifuge tube suitable for organic solvents, add a 10-fold volume of cold diethyl ether. While vortexing the ether, add the TFA solution containing your peptide dropwise. A white precipitate should form.
-
Pelleting and Washing: Place the tube in a -20°C freezer for at least 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the crude peptide. Carefully decant the ether.[9]
-
Repeat Wash: Add another volume of fresh, cold ether to the pellet, break it up gently with a pipette tip or by vortexing, and centrifuge again. Repeat this wash step at least two more times to thoroughly remove scavengers and cleaved protecting groups.[1]
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until it is a fine, white-to-off-white powder.
-
Analysis and Purification: Dissolve a small amount of the crude peptide in an appropriate solvent for analysis by analytical RP-HPLC and MS to confirm the identity and assess the purity of your product before proceeding with preparative HPLC purification.[10]
References
-
Triisopropylsilane - Wikipedia. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC - ResearchGate. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Link]
-
Cleavage at Tryptophan by o-Iodosobenzoic Acid - ResearchGate. [Link]
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Clickable tryptophan modification for late-stage diversification of native peptides - PMC - NIH. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
compatibility of Z-Dbu-OMe.HCl (R) with different coupling reagents
A Guide to Successful Peptide Coupling Reactions
Welcome to the technical support center for Z-Dbu-OMe.HCl (R). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable non-canonical amino acid into their peptide synthesis workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Z-Dbu-OMe.HCl (R), or methyl (3R)-4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, is a protected derivative of diaminobutyric acid (Dbu). It serves as a crucial building block for introducing a side chain with a primary amine, which can be a precursor for further modifications or act as a shorter analog of lysine or ornithine. The primary challenge in its use lies in achieving efficient and clean coupling to its δ-amino group, which, while nucleophilic, can be prone to specific side reactions depending on the chosen activation strategy.
This guide provides a structured, in-depth analysis of its compatibility with common coupling reagents, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using Z-Dbu-OMe.HCl (R) as the amine component in a peptide coupling reaction?
The main challenges revolve around the reactivity of the free δ-amino group. These include:
-
Low Coupling Efficiency: Incomplete reactions can occur due to steric hindrance or suboptimal activation of the incoming carboxylic acid.
-
Side-Product Formation: The nucleophilic δ-amine can react directly with certain coupling reagents, leading to undesired modifications that terminate the peptide chain or complicate purification.
-
Basicity Management: As it is supplied as a hydrochloride salt, a suitable non-nucleophilic base is required to liberate the free amine for the coupling reaction. Incorrect base choice or stoichiometry can lead to side reactions, including racemization of the activated amino acid.
Q2: Which class of coupling reagents is generally the most reliable for Z-Dbu-OMe.HCl (R)?
Phosphonium salt reagents, such as PyBOP , are often the most reliable choice.[1] They offer a high degree of activation while having a significantly lower propensity for reacting directly with the free amine of Z-Dbu-OMe.HCl (R). This minimizes the risk of chain-terminating side reactions, making them a safer first choice, especially when troubleshooting difficult couplings.
Q3: Can I use uronium/aminium salt reagents like HATU or HBTU?
Yes, uronium/aminium reagents like HATU and HBTU are highly efficient and can be used successfully.[1][2][3] HATU, in particular, is one of the most powerful coupling reagents available and is excellent for sterically hindered couplings.[1][4] However, a significant risk associated with this class of reagents is the potential for guanidinylation , where the reagent reacts directly with the δ-amine of your Dbu residue.[5][6][7] This side reaction is irreversible and terminates the peptide chain. Careful control over stoichiometry (avoiding a large excess of the coupling reagent) and reaction conditions is critical to mitigate this risk.
Q4: What is the recommended base for coupling reactions involving Z-Dbu-OMe.HCl (R)?
A non-nucleophilic base is essential. The most commonly used bases are N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[8] Typically, 2 to 3 equivalents of base are used: one equivalent to neutralize the hydrochloride salt of Z-Dbu-OMe.HCl (R) and another to facilitate the activation of the carboxylic acid. Using a weaker base like NMM can sometimes help reduce the risk of racemization at the C-terminus of the activated amino acid.[8]
Troubleshooting Guide
Problem: My coupling reaction shows low yield or is incomplete.
This is a common issue that can stem from several factors. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Answer:
-
Sub-optimal Reagent Choice: If you are using a carbodiimide like EDC/HOBt, it may not be sufficiently reactive for this coupling.[8][9] Carbodiimides are excellent for many applications but can be sluggish with sterically hindered or less nucleophilic amines.
-
Solution: Switch to a more potent onium salt reagent like PyBOP or HATU.
-
-
Insufficient Activation Time/Power: Even with powerful reagents, difficult couplings may require more time or energy.
-
Solution: If using HBTU, consider switching to the more reactive HATU.[9] You can also extend the reaction time (monitor by ninhydrin test) or gently increase the temperature to 40-50°C.
-
-
Incorrect Stoichiometry: Ensure you are using a slight excess of the carboxylic acid and coupling reagent relative to the Z-Dbu-OMe.HCl (R) (e.g., 1.2 eq. of acid and 1.15 eq. of coupling reagent to 1.0 eq. of amine). For the base, use at least 2 equivalents.[10]
-
Solvent Issues: Peptide aggregation can be an issue, especially in solid-phase synthesis.
-
Solution: If using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7]
-
Problem: I see an unexpected mass in my LC-MS analysis, especially when using HATU or HBTU.
This is a classic sign of a side reaction between your amine and the coupling reagent.
Caption: Competing reactions of HATU with the target amine vs. the active ester.
Detailed Answer:
When using uronium/aminium reagents like HATU or HBTU, the most likely side product is a result of guanidinylation .[5][7] The coupling reagent itself is an activated guanidinium salt. The free δ-amine of your Dbu derivative can directly attack the central carbon of the coupling reagent, forming a stable tetramethylguanidinium adduct on the side chain. This reaction is irreversible and prevents the desired peptide bond from forming.
-
How to Confirm: The mass of the side product should correspond to the mass of your Z-Dbu-OMe.HCl (R) plus the mass of the tetramethylguanidinium moiety (+99.1 Da).
-
Solutions to Prevent Guanidinylation:
-
Switch Reagent Class: The most effective solution is to switch to a phosphonium-based reagent like PyBOP or PyAOP .[1][11] These reagents do not have the same guanidinylating potential and are much safer for sensitive amines.
-
Optimize Stoichiometry: If you must use HATU/HBTU, do not use a large excess of the coupling reagent. Use slightly less coupling reagent than the carboxylic acid (e.g., 1.0 eq. amine, 1.1 eq. acid, 1.05 eq. HATU, 2.2 eq. base).
-
Pre-activation: Activate the carboxylic acid with the coupling reagent for a few minutes before adding the mixture to your Z-Dbu-OMe.HCl (R). This consumes the coupling reagent in forming the desired active ester, reducing the amount of free reagent available to react with your amine.[7]
-
Problem: My reaction with EDC is messy and produces multiple byproducts.
When using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary side reaction is the formation of a stable N-acylurea byproduct.[8][9] This occurs when the initially formed O-acylisourea intermediate rearranges intramolecularly. This N-acylurea is unreactive and represents a loss of your activated acid.
-
Solution: This side reaction is almost completely suppressed by the addition of a nucleophilic additive.
-
HOBt (1-Hydroxybenzotriazole): The classic additive. It rapidly traps the O-acylisourea to form a more stable HOBt-active ester, which is less prone to side reactions and racemization.[2][9][12]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A modern, superior alternative to HOBt. It is more effective at suppressing racemization and is non-explosive, making it a safer and often more efficient choice.
-
Protocol: Always use EDC in combination with at least one equivalent of HOBt or OxymaPure.[10]
-
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Pros for Z-Dbu-OMe.HCl (R) | Cons & Common Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU | Forms highly reactive OAt or OBt active esters.[2][13][14] | High Reactivity: Excellent for fast and difficult couplings. HATU is among the most powerful reagents.[1][9] | Guanidinylation: High risk of reacting with the δ-amine to form a stable guanidinium adduct, terminating the chain.[5][7] |
| Phosphonium Salts | PyBOP, PyAOP | Forms OBt or OAt active esters via a phosphonium intermediate.[11][15] | High Safety Profile: Does not guanidinylate the amine. Byproducts are generally non-carcinogenic (unlike original BOP reagent).[11][16] | Cost & Reactivity: Can be more expensive. May be slightly less reactive than HATU in the most challenging cases. |
| Carbodiimides | EDC, DIC, DCC | Forms an O-acylisourea intermediate, which reacts with an amine or an additive.[8][9][12] | Cost-Effective: Generally the most economical choice for large-scale synthesis. Water-soluble byproducts (EDC) are easy to remove.[9] | Low Reactivity & Side Reactions: Can be slow. Prone to N-acylurea formation without additives.[8] Risk of racemization is higher without additives like HOBt or OxymaPure.[9] |
Experimental Protocols
Protocol 1: Recommended Coupling using PyBOP (Solution Phase)
This protocol assumes a standard coupling between a generic Fmoc-protected amino acid and Z-Dbu-OMe.HCl (R).
-
Preparation:
-
In a round-bottom flask, dissolve Z-Dbu-OMe.HCl (R) (1.0 eq.) and the N-protected carboxylic acid (1.1 eq.) in anhydrous DMF (volume to achieve ~0.1 M concentration).
-
Place the flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.
-
-
Base Addition:
-
Add DIPEA (2.2 eq.) dropwise to the solution while stirring. Allow the mixture to stir for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.
-
-
Coupling Reagent Addition:
-
In a separate vial, dissolve PyBOP (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the PyBOP solution to the reaction mixture at 0°C.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Troubleshooting with the Ninhydrin (Kaiser) Test (Solid Phase)
The ninhydrin test is used to detect free primary amines on the solid support. A positive test (blue beads) indicates an incomplete coupling.
-
Sample Collection: After the coupling reaction has run for the intended time, remove a small sample of the resin beads (~5 mg) from the reaction vessel.
-
Washing: Wash the collected beads thoroughly with DMF (3x) and then DCM (3x) to remove any unreacted reagents and base, which can interfere with the test. Dry the beads briefly under vacuum.
-
Reagent Preparation: Prepare three solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Test Execution:
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the test tube in a heating block at 100°C for 3-5 minutes.
-
-
Result Interpretation:
-
Dark Blue/Purple Beads: Indicates the presence of unreacted primary amine. The coupling is incomplete. Action: Drain the reaction vessel and perform a second coupling.
-
Yellow/Colorless Beads: Indicates the absence of free primary amine. The coupling is complete. Action: Proceed to the next step in your synthesis (e.g., Fmoc deprotection).
-
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]
- WuXi AppTec. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- RSC Publishing. (2017).
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- RSC Publishing. (2017).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). HBTU.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt)
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Kim Reactor. (2024).
- National Institutes of Health. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Semantic Scholar. (2017).
- ResearchGate. (n.d.).
- Teknoscienze. (n.d.). Short arginine analogs: peptide synthesis and prediction of biological effects.
- Wikipedia. (n.d.). PyBOP.
- MDPI. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- ChemicalBook. (2024).
- Vulcanchem. (n.d.). Z-Dbu-OMe.HCl (S).
- National Institutes of Health. (2011). Helix formation and capping energetics of arginine analogs with varying side chain length.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Arginine and its Analogs into Peptides.
- ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- AAPPTEC. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Chemistry of peptide synthesis. (n.d.).
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Aapptec Peptides. (n.d.). H-Glu(OtBu)-OMe HCl.
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. PyBOP - Wikipedia [en.wikipedia.org]
Technical Support Center: Side-Chain Protection Strategies for Complex Peptides with Z-Dbu-OMe.HCl (R)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert protocols for the successful incorporation and manipulation of Z-Dbu-OMe.HCl (R) in complex peptide synthesis. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges and optimize your synthetic strategies.
Introduction to Z-Dbu-OMe.HCl (R) in Peptide Synthesis
(R)-2,4-diaminobutyric acid (Dbu) is a non-proteinogenic amino acid that is a key component of many bioactive peptides, including several potent antibiotics. The benzyloxycarbonyl (Z) protected form, Z-Dbu-OMe.HCl (R), offers a strategic advantage for side-chain protection. The Z group is renowned for its stability under both acidic and basic conditions commonly used in Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively. This makes it an excellent orthogonal protecting group, allowing for selective deprotection of the side chain at a later stage.[1]
However, the unique properties of both the Dbu side chain and the Z protecting group can present specific challenges during the synthesis of complex peptides. This guide is designed to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Z-Dbu-OMe.HCl (R) in my peptide synthesis?
A1: The primary advantage lies in its orthogonality. The Z (benzyloxycarbonyl) group protecting the side-chain amine is stable to the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine used for Fmoc deprotection.[2][3] This allows you to deprotect the N-terminus and extend the peptide chain without affecting the Dbu side chain. The Z group can then be selectively removed later, typically by catalytic hydrogenolysis, enabling site-specific modifications like cyclization or branching.[1]
Q2: Can I use Z-Dbu-OMe.HCl (R) in both Boc- and Fmoc-SPPS?
A2: Yes, its stability to both acidic and basic conditions makes it compatible with both major SPPS strategies.[4][5] In Boc-SPPS, the Z group remains intact during the repetitive TFA treatments. In Fmoc-SPPS, it is resistant to the basic conditions of piperidine treatment.[2]
Q3: What are the standard conditions for deprotecting the Z group from the Dbu side chain?
A3: The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis.[1] This typically involves treating the peptide (either on-resin or in solution) with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol, ethanol, or DMF.[6]
Q4: Will the hydrogenolysis conditions for Z-group removal affect other protecting groups in my peptide?
A4: This is a critical consideration for orthogonal strategies. Hydrogenolysis is generally compatible with acid-labile groups (Boc, tBu, Trt) and base-labile groups (Fmoc). However, it can be incompatible with other protecting groups that are also removed by reduction, such as those containing sulfur (e.g., Met, Cys), or other benzyl-type protecting groups. Careful planning of your protection strategy is essential.[1]
Q5: I am observing incomplete coupling of the amino acid following the incorporation of Z-Dbu-OMe.HCl (R). What could be the cause?
A5: Incomplete coupling after incorporating a bulky or unusual amino acid can be due to steric hindrance or peptide aggregation. The Z-Dbu residue can contribute to this. Consider using a stronger coupling reagent, increasing the coupling time, or performing a double coupling.[6] Additionally, difficult sequences are prone to aggregation, which can be mitigated by using chaotropic salts or specialized solvents.[7]
Troubleshooting Guide
Encountering unexpected results is a common aspect of complex peptide synthesis. This section provides a structured approach to troubleshooting common issues encountered when using Z-Dbu-OMe.HCl (R).
Problem 1: Low Coupling Efficiency After Dbu Incorporation
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low yield of the desired peptide, presence of deletion sequences. | Steric Hindrance: The bulky Z-group on the Dbu side chain may sterically hinder the approach of the incoming activated amino acid. | Optimize Coupling Conditions: 1. Switch to a more potent coupling reagent: If using HBTU/HOBt, consider switching to HATU or COMU, which are known to be more efficient for sterically hindered couplings. 2. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Resin clumping, poor swelling. | Peptide Aggregation: The sequence containing Dbu may be prone to forming secondary structures (β-sheets) that lead to aggregation on the solid support, preventing reagents from accessing the reactive sites. | Disrupt Secondary Structures: 1. Use a different solvent system: N-methylpyrrolidone (NMP) is often better at disrupting aggregation than DMF. A mixture of DMF/DMSO can also be effective.[7] 2. Incorporate chaotropic salts: Adding salts like LiCl to the coupling reaction can help to break up hydrogen bonds that cause aggregation. 3. Elevated temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can sometimes overcome aggregation. |
Problem 2: Unwanted Side Reactions
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Mass spectrometry shows a peak corresponding to the desired mass minus 90 Da (loss of benzyl group). | Premature Z-group deprotection: Although generally stable, the Z-group can be partially cleaved under harsh acidic conditions, especially with repeated TFA treatments in Boc-SPPS. | Modify Deprotection Conditions: 1. Reduce TFA exposure time: Use shorter deprotection times for the Boc group. 2. Use a milder acid: For very sensitive sequences, consider using a milder acid for Boc deprotection, although this may require longer reaction times. |
| Presence of unexpected byproducts after final cleavage. | Side reactions during Z-group deprotection: Catalytic hydrogenolysis, while generally clean, can sometimes lead to side reactions, especially if the peptide contains other susceptible residues (e.g., tryptophan, methionine). | Optimize Hydrogenolysis: 1. Use a scavenger: Add a scavenger like triethylsilane to the reaction mixture to trap reactive intermediates. 2. Degas solvents thoroughly: Oxygen can poison the catalyst and lead to incomplete reactions. 3. Ensure catalyst quality: Use fresh, high-quality palladium on carbon. |
| Aspartimide formation when using DBU for Fmoc deprotection. | DBU-catalyzed side reaction: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be very effective for Fmoc deprotection in difficult sequences. However, it is known to promote aspartimide formation in sequences containing aspartic acid.[8][9] | Modify Fmoc Deprotection: 1. Avoid DBU if Asp is present: If your sequence contains Asp, it is best to avoid DBU and use standard piperidine conditions. 2. Use a modified DBU cocktail: Some protocols suggest using a cocktail of DBU and piperidine to mitigate side reactions.[8] 3. Use a piperazine/DBU mixture: This has been reported as a safer and efficient alternative to piperidine.[10] |
Experimental Protocols
Protocol 1: Incorporation of Z-Dbu-OMe.HCl (R) in Fmoc-SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Z-Dbu-OMe.HCl (R):
-
In a separate vessel, dissolve Z-Dbu-OMe.HCl (R) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and then DMF again.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly.
-
Continue Peptide Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Protocol 2: Orthogonal Deprotection of the Z-Group on-resin
This protocol is for the selective removal of the Z-group from the Dbu side chain while the peptide remains on the solid support.
-
Resin Preparation: After completing the peptide sequence, ensure the N-terminus is protected (e.g., with a Boc group if further modifications are planned, or it can be left as the free amine if this is the final step before cleavage). Wash the resin with a solvent compatible with hydrogenation (e.g., DMF, THF, or a mixture).
-
Hydrogenolysis:
-
Suspend the resin in the chosen solvent.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 0.1 to 0.2 equivalents relative to the peptide).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale synthesis).
-
Stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction for completeness by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM to remove any residual catalyst and byproducts. The peptide is now ready for the next step (e.g., side-chain modification or final cleavage).
Visualizing Workflows and Concepts
Orthogonal Protection Strategy in Fmoc-SPPS with Z-Dbu
Caption: Orthogonal protection workflow using Z-Dbu in Fmoc-SPPS.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]
-
Side reactions in peptide synthesis. (n.d.). Bibliomed. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Wade, J. D., Bedford, J., Sheppard, R. C., & Alewood, P. F. (1991). DBU as an Nalpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(4), 194-199.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. (2001). Journal of Peptide Science. Retrieved from [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing Z-Dbu-OMe.HCl (R)
Introduction
In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids is a critical strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. One such building block is (R)-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride (Z-Dbu-OMe.HCl), a derivative of diaminobutyric acid (Dbu). Its unique structure, featuring a basic primary amine side-chain and a bulky, aromatic benzyloxycarbonyl (Z) protecting group, presents distinct challenges and considerations for analytical chemists tasked with purity assessment and characterization.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of peptides incorporating Z-Dbu-OMe.HCl. Moving beyond generic protocols, we will explore the causal relationships between the analyte's physicochemical properties and the optimal chromatographic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, accurate, and reliable analytical methods for this specific class of modified peptides.
The Analyte: Understanding the Chromatographic Impact of Z-Dbu-OMe.HCl
The successful HPLC analysis of any molecule begins with a fundamental understanding of its structure. Peptides containing Z-Dbu-OMe.HCl possess two key features that dictate their behavior on a reversed-phase column:
-
The Basic Side-Chain: The free primary amine on the Dbu side-chain is protonated at typical acidic mobile phase pHs (e.g., pH 2-3), imparting a positive charge. This basicity can lead to undesirable ionic interactions with residual, negatively charged silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing and poor resolution.[1]
-
The Hydrophobic/Aromatic Z-Group: The benzyloxycarbonyl protecting group adds significant hydrophobicity and an aromatic ring. This influences the peptide's primary retention mechanism on reversed-phase columns and opens possibilities for alternative column chemistries that leverage π-π interactions.
Therefore, the core analytical challenge is to mitigate the negative effects of the basic side-chain while effectively leveraging the peptide's overall hydrophobicity for high-resolution separation.
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method is a multi-parameter optimization process. Here, we compare the critical components for analyzing Z-Dbu-OMe.HCl-containing peptides.
Stationary Phase Selection: More Than Just C18
Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the dominant mode for peptide analysis.[2][3] The choice of stationary phase, however, is pivotal for success.
***dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Comparison of stationary phases for Z-Dbu-peptide analysis.
Expertise in Action: While C18 columns are the workhorse for peptide separations due to their high hydrophobicity and resolving power, the basic nature of the Dbu side-chain requires careful consideration.[4] Modern, high-purity silica columns with advanced end-capping are essential to minimize exposed silanols. For peptides where the Z-group's aromaticity significantly influences behavior, a Phenyl-Hexyl column can provide unique selectivity changes, potentially resolving impurities that co-elute on a standard C18 phase.
| Parameter | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl |
| Primary Interaction | Strong Hydrophobic | Moderate Hydrophobic | Mixed-Mode (Hydrophobic + π-π) |
| Retention | High | Moderate | Variable, dependent on aromatic content |
| Best For | General high-resolution analysis of complex peptide mixtures.[4] | Faster analysis of more hydrophobic peptides. | Alternative selectivity, especially for resolving isomers or impurities with aromatic differences.[4] |
| Key Consideration | Requires high-purity, well-endcapped silica to prevent peak tailing with the basic Dbu residue. | May provide insufficient retention for smaller, more polar peptides. | Elution order may change significantly compared to C18/C8 phases. |
Mobile Phase Optimization: The Power of the Ion-Pairing Reagent
The mobile phase not only elutes the peptide but also actively participates in the separation. For charged molecules like our target peptides, an acidic ion-pairing reagent is non-negotiable. It serves two purposes: protonating the peptide's basic residues and forming a neutral ion pair that interacts favorably with the hydrophobic stationary phase, thereby masking the undesirable silanol interactions.[5][6]
The most common reagents are trifluoroacetic acid (TFA) and formic acid (FA).
| Ion-Pairing Reagent | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) |
| Ion-Pair Strength | Strong | Weak | Intermediate[5] |
| Chromatography (UV) | Excellent peak shape, high resolution.[5] | Broader peaks, lower resolution.[5] | A balance between FA and TFA performance.[5] |
| MS Compatibility | Causes significant ion suppression.[5] | Excellent MS signal, minimal suppression.[5] | Good MS sensitivity, better than TFA.[5] |
| Typical Concentration | 0.05% - 0.1% (v/v) | 0.1% (v/v) | 0.1% (v/v) |
| Recommendation | Gold standard for UV-based purity analysis. Its strong ion-pairing is ideal for masking the Dbu side-chain. | Preferred choice for LC-MS. Necessary for obtaining good mass spectral data. | A valuable alternative for LC-MS when FA provides insufficient peak shape.[5] |
Causality Explained: TFA is a stronger, more hydrophobic acid than FA. This allows it to form a more stable, neutral complex with the protonated amine of the Dbu residue. This stable ion pair behaves more predictably during reversed-phase separation, leading to sharper, more symmetrical peaks.[5] However, this same strong pairing persists into the electrospray ionization (ESI) source of a mass spectrometer, hindering the peptide's ability to acquire a charge and be detected, a phenomenon known as ion suppression. FA, being a weaker ion-pairing agent, allows for efficient ionization in the MS source but provides less effective masking of silanol interactions on-column, often compromising chromatographic quality.[5]
Detection: What Do You Need to See?
The choice of detector is dictated entirely by the analytical goal.
-
UV-Vis (DAD/PDA): This is the standard for purity analysis and quantification.[2] Detection is typically performed at 214-220 nm, where the peptide backbone absorbs light. The presence of the aromatic Z-group also allows for detection at ~254 nm, which can be useful for peak tracking and confirmation.
-
Mass Spectrometry (MS): This technique is essential for identity confirmation and impurity characterization.[7] It provides the molecular weight of the peptide and its fragments, allowing for unambiguous identification of the main peak and characterization of synthesis-related impurities (e.g., deletions, insertions).[8][9]
Validated Experimental Protocols
The following protocols provide robust starting points for the analysis of a typical Z-Dbu-OMe.HCl-containing peptide. Optimization will be required based on the specific peptide sequence.
Protocol 1: High-Resolution Purity Analysis by RP-HPLC-UV
This method is designed for accurate purity determination and is the standard for quality control.
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Caption: Workflow for HPLC-UV purity analysis.
Methodology:
-
System: A standard analytical HPLC system (e.g., Agilent 1260, Waters Alliance) equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters XBridge), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
Time (min) %B 0.0 5 20.0 65 21.0 95 23.0 95 23.1 5 | 28.0 | 5 |
-
Injection Volume: 10 µL.
-
Detection: 220 nm (for peptide backbone) and 254 nm (for Z-group).
-
Data Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.
Protocol 2: Identity Confirmation by LC-MS
This method confirms the molecular weight of the target peptide.
Methodology:
-
System: An HPLC or UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A fast gradient, typically 5-95% B over 5-10 minutes, is sufficient for identity confirmation.
-
Injection Volume: 2-5 µL.
-
MS Detection:
-
Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: A range appropriate for the expected m/z of the peptide (e.g., 300-2000 m/z).
-
-
Data Analysis: Deconvolute the resulting mass spectrum to confirm that the observed molecular weight matches the theoretical mass of the Z-Dbu-OMe.HCl-containing peptide.
Troubleshooting Common Issues
-
Problem: Peak Tailing.
-
Cause: Strong secondary ionic interactions between the protonated Dbu side-chain and exposed silica silanols.
-
Solution:
-
Ensure the use of a high-quality, end-capped C18 column.
-
Confirm the concentration of TFA in the mobile phase is at least 0.1%.
-
Consider a column specifically designed for basic compounds.[1]
-
-
-
Problem: Poor Resolution.
-
Cause: The gradient may be too steep, or the chosen stationary phase may not have the right selectivity.
-
Solution:
-
Decrease the gradient slope (e.g., 1% B per minute).
-
Try an alternative stationary phase, such as a Phenyl-Hexyl column, to alter selectivity.
-
Increase the column length for higher efficiency.[10]
-
-
-
Problem: No Signal in LC-MS.
-
Cause: Ion suppression from using TFA as the mobile phase additive.
-
Solution:
-
Crucially, switch from TFA to Formic Acid (FA) or Difluoroacetic Acid (DFA) for all LC-MS analyses. [5]
-
-
Conclusion and Recommendations
The successful HPLC analysis of peptides containing Z-Dbu-OMe.HCl (R) is predicated on a strategy that directly addresses the analyte's dual nature: its basic side-chain and its hydrophobic Z-group.
-
For routine purity testing and QC , a high-resolution reversed-phase method using a C18 column and a TFA-based mobile phase with UV detection is the most robust and reliable approach. The strong ion-pairing properties of TFA are essential for achieving the sharp, symmetrical peaks required for accurate quantification.
-
For identity confirmation and impurity characterization , LC-MS is indispensable. The method must be adapted by switching to a formic acid-based mobile phase to avoid ion suppression and ensure sensitive detection.
-
When faced with challenging separations, do not hesitate to explore alternative stationary phases , such as Phenyl-Hexyl, which can offer unique selectivity by interacting with the peptide's Z-group.
By understanding the chemical principles behind the separation and systematically optimizing the stationary phase, ion-pairing reagent, and detector, researchers can develop self-validating and highly reliable HPLC methods for this important class of modified peptides.
References
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
-
Krokhin, O. V., et al. (2022). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 21(12), 3023–3032. [Link]
-
Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Cohen, S. A., & De Antonis, K. M. (2004). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 15(3), 366–377. [Link]
-
Pegpharm. (n.d.). Z-Dbu-OMe.HCl(R). Retrieved from [Link]
-
Yin, H., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5723–5732. [Link]
-
Licea-Perez, H., et al. (2009). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Chromatography B, 877(24), 2487-2496. [Link]
-
Mitulović, G., & Mechtler, K. (2006). HPLC techniques for proteomics analysis—a short overview of latest developments. Briefings in Functional Genomics & Proteomics, 5(4), 249-260. [Link]
-
Kumar, V., et al. (2023). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Journal of Chromatographic Science, 61(1), 1-15. [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Ha, S., et al. (2017). Identification of ᴅ-amino acid-containing peptides in human serum. PLOS ONE, 12(12), e0189972. [Link]
-
Reddit. (2021, March 9). Peptide HPLC problems. r/labrats. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton affinity of dipeptides containing alanine and diaminobutyric acid. Retrieved from [Link]
-
Agilent Technologies. (2024, June 1). Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. Retrieved from [Link]
-
Lin, C. W., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 565. [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
-
Thompson, A., et al. (2010). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 82(11), 4690–4701. [Link]
-
ResearchGate. (n.d.). Overview of m/z values for the analysis of amino acids. Retrieved from [Link]
- Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. In Peptide Characterization and Application Protocols (pp. 3-35). Humana Press.
-
Blank, L. M., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(24), 9488–9496. [Link]
-
Potocki, S., et al. (2024). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. Inorganic Chemistry. [Link]
-
Fenselau, C. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation [Video]. YouTube. [Link]
-
AAPPTEC. (n.d.). H-D-Glu(OtBu)-OMe HCl, D-Glutamic acid alpha methyl ester gamma tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13970777, H-Asp(OtBu)-OMe.HCl. Retrieved from [Link]
Sources
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- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
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- 4. hplc.eu [hplc.eu]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
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- 9. agilent.com [agilent.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
A Tale of Two Strategies: A Comparative Guide to Z-Dbu-OMe.HCl (R) and Fmoc-Dbu(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the choice of building blocks is a critical determinant of success. The incorporation of non-proteinogenic amino acids like 2,3-diaminobutyric acid (Dbu) offers a gateway to novel peptide structures with enhanced biological activity and stability. This guide provides an in-depth, objective comparison of two commercially available Dbu derivatives: the more traditional Z-Dbu-OMe.HCl (R) and the widely adopted Fmoc-Dbu(Boc)-OH. By examining the fundamental chemistry underpinning their respective protecting group strategies, we aim to equip you with the insights necessary to make informed decisions for your specific synthetic challenges.
The Significance of Diaminobutyric Acid in Peptide Scaffolds
Diaminobutyric acid, with its additional primary amine on the side chain, is a key component in a variety of bioactive peptides, most notably antimicrobial peptides like polymyxins. This side-chain amine provides a locus for further chemical modification, such as lipidation or branching, which can profoundly influence the peptide's therapeutic properties. The choice of protecting groups for both the α-amine and the side-chain amine is therefore a pivotal strategic decision in the overall synthetic plan.
At a Glance: Key Characteristics of Z-Dbu-OMe.HCl (R) and Fmoc-Dbu(Boc)-OH
| Characteristic | Z-Dbu-OMe.HCl (R) | Fmoc-Dbu(Boc)-OH |
| α-Amino Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | None (protonated amine) | Boc (tert-Butoxycarbonyl) |
| α-Carboxyl Protecting Group | Methyl Ester (OMe) | Free Acid (OH) |
| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amine Deprotection | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[1][2] | Mild base (e.g., 20% piperidine in DMF)[2][3] |
| Side-Chain Deprotection | N/A (deprotected) | Strong acid (e.g., TFA)[3] |
| Orthogonality | Limited in standard SPPS | Fully orthogonal with acid-labile side-chain protecting groups[3][4] |
Delving Deeper: A Head-to-Head Comparison
The "Classic" Approach: Z-Dbu-OMe.HCl (R)
Z-Dbu-OMe.HCl (R) represents a more traditional approach to peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group has a long history in solution-phase peptide synthesis.[5]
Advantages:
-
Stability: The Z-group is stable to a wide range of reagents, which can be advantageous in complex, multi-step solution-phase syntheses.[1]
-
Crystallinity: Z-protected amino acids are often crystalline, which can facilitate purification.[1]
-
Cost-Effectiveness: In some instances, Z-protected amino acids can be more economical.
Limitations:
-
Harsh Deprotection: The removal of the Z-group requires conditions like catalytic hydrogenation or treatment with strong acids such as HBr in acetic acid.[1] These conditions are not compatible with many other protecting groups and can lead to side reactions with sensitive residues (e.g., Met, Cys, Trp).
-
Limited Applicability in SPPS: The deprotection conditions for the Z-group are generally incompatible with standard solid-phase peptide synthesis (SPPS) linkers and side-chain protecting groups, limiting its use in modern automated synthesis.[5]
-
Pre-activated Carboxyl Group: The presence of the methyl ester means this building block is intended for specific coupling strategies, often in solution, and is not directly suitable for standard carbodiimide-mediated coupling in SPPS without prior hydrolysis.
The "Modern Workhorse": Fmoc-Dbu(Boc)-OH
Fmoc-Dbu(Boc)-OH is designed for the now-dominant Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[6] This approach relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[3][4]
Advantages:
-
Mild α-Amine Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[2] This allows for the use of acid-labile protecting groups on the side chains, which remain intact during the repetitive deprotection cycles of SPPS.
-
Orthogonality: The Fmoc/Boc protecting group scheme is a cornerstone of modern SPPS. The base-labile Fmoc group and the acid-labile Boc group can be selectively removed in any order, providing immense flexibility for the synthesis of complex peptides and those requiring side-chain modifications on the solid support.[3]
-
Automation-Friendly: The reaction conditions for Fmoc-SPPS are well-suited for automated peptide synthesizers, enabling high-throughput and reproducible synthesis.
Potential Challenges and Mitigation:
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly prevalent with proline in the first or second position.[7] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[7]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences can be prone to aspartimide formation under basic conditions, which can lead to a mixture of α- and β-coupled peptides.[7] The addition of additives like HOBt to the deprotection solution can help to minimize this side reaction.[7]
Experimental Workflows: A Practical Perspective
The choice between Z-Dbu-OMe.HCl (R) and Fmoc-Dbu(Boc)-OH fundamentally dictates the synthetic workflow.
Conceptual Workflow for Z-Dbu-OMe.HCl (R) in Solution-Phase Synthesis
Caption: Solution-phase coupling and deprotection with Z-Dbu-OMe.HCl (R).
Standard Workflow for Fmoc-Dbu(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Caption: Standard SPPS workflow using Fmoc-Dbu(Boc)-OH.
Detailed Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dbu(Boc)-OH via Manual SPPS
This protocol assumes a standard manual solid-phase synthesis setup.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Dbu(Boc)-OH (0.4 mmol, 4 eq.) and a coupling agent such as HATU (0.38 mmol, 3.8 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Conceptual Coupling of Z-Dbu-OMe.HCl (R) in Solution-Phase
This protocol outlines a general conceptual approach for a solution-phase coupling.
-
Saponification of Methyl Ester (if coupling to the carboxyl group is desired):
-
Dissolve Z-Dbu-OMe.HCl (R) in a suitable solvent mixture (e.g., methanol/water).
-
Add a stoichiometric amount of a base like lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the Z-Dbu-OH product.
-
-
Coupling Reaction:
-
Dissolve the resulting Z-Dbu-OH (1 eq.) and the N-terminally deprotected peptide fragment (1 eq.) in a suitable solvent like DMF or DCM.
-
Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Cool the mixture to 0°C.
-
Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude protected peptide by column chromatography.
-
-
Final Deprotection (Z-group removal):
-
Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the final peptide.
-
Conclusion: Making the Strategic Choice
The decision between Z-Dbu-OMe.HCl (R) and Fmoc-Dbu(Boc)-OH is a choice between two distinct philosophies in peptide synthesis.
Choose Z-Dbu-OMe.HCl (R) for:
-
Solution-phase synthesis of shorter peptides or fragments.
-
When the specific reactivity of the methyl ester is required for a particular coupling strategy.
-
Projects where the harsh deprotection conditions are compatible with the overall molecular structure.
Choose Fmoc-Dbu(Boc)-OH for:
-
Solid-phase peptide synthesis (SPPS), especially for longer and more complex peptides.
-
Automated peptide synthesis.
-
Syntheses requiring orthogonal protection for on-resin side-chain modifications.
-
Projects involving acid-sensitive residues where milder final cleavage is beneficial.
For the majority of modern peptide synthesis applications, particularly in a research and drug development context, Fmoc-Dbu(Boc)-OH offers superior flexibility, compatibility with automated systems, and a milder, more versatile overall strategy. Its design is intrinsically aligned with the principles of orthogonal protection that have made SPPS the powerful and ubiquitous technique it is today. While Z-chemistry remains a valuable tool in the peptide chemist's arsenal, its application for incorporating residues like Dbu is more specialized and generally less suited to the high-throughput demands of contemporary peptide science.
References
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Pegpharm. Z-Dbu-OMe.HCl(R). [Link]
-
PMC. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
A Comparative Guide to the Validation of Peptide Purity After Z-Group Deprotection
As a Senior Application Scientist, I've frequently guided research and development teams through the critical final steps of peptide synthesis: deprotection and subsequent purity validation. The removal of the benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group in peptide chemistry, is a pivotal moment.[1] While its removal is routine, incomplete reactions or side reactions can introduce a host of impurities that compromise downstream applications, from basic research to therapeutic development.[2][3][4][5]
This guide provides an in-depth comparison of the essential analytical techniques required to build a self-validating system for purity assessment. We will move beyond simply listing protocols to explain the causality behind our analytical choices, ensuring the data you generate is not only accurate but also defensible to regulatory bodies.[6][7]
The Challenge: What Are We Looking For Post-Deprotection?
The goal of Z-group deprotection, typically achieved via catalytic hydrogenolysis or strong acids, is its complete and clean removal.[1][8] However, several process-related impurities can arise, demanding a multi-faceted analytical approach.
-
Incomplete Deprotection: The most obvious impurity is the starting material or intermediates where the Z-group remains attached.[2][4]
-
Modification of Sensitive Residues: Conditions harsh enough to remove the Z-group can cause side reactions, such as the oxidation of methionine or tryptophan residues.[2][4]
-
Byproducts from Cleavage Reagents: Scavengers used during cleavage can sometimes form adducts with the peptide.[3]
-
Pre-existing Synthesis Errors: Impurities generated during solid-phase peptide synthesis (SPPS), like deletion or truncated sequences, are carried through the process and must be resolved from the final product.[5][9]
A robust validation strategy does not assume success; it seeks to definitively prove the absence of these potential contaminants. This is achieved by employing orthogonal methods—analytical techniques that assess peptide characteristics based on different physicochemical principles.[10][11]
Caption: Overall workflow from synthesis to a pure, validated peptide.
Comparative Analysis of Core Validation Techniques
No single analytical technique can fully characterize a peptide's purity and identity.[12] The industry standard, and a requirement for regulatory bodies like the FDA, is a combination of chromatographic and spectrometric methods.[6][13]
Sources
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- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. omizzur.com [omizzur.com]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. almacgroup.com [almacgroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. yourpeptidebrand.com [yourpeptidebrand.com]
A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Z-Dbu-OMe.HCl (R) Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and peptidomimetic drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Z-Dbu-OMe.HCl (R), a protected dipeptide derivative. We will explore the causality behind experimental choices, provide detailed protocols, and objectively compare NMR with alternative analytical techniques, supported by experimental data.
The Challenge: Unambiguous Structure in a Flexible World
Peptides, particularly small and modified ones like Z-Dbu-OMe.HCl (R), often exhibit significant conformational flexibility in solution. This dynamic nature can make structural analysis challenging. Techniques that provide a static picture may not fully represent the behavior of the molecule in a biologically relevant environment. NMR spectroscopy excels in this regard, offering a high-resolution view of molecular structure and dynamics in solution.[1][2]
NMR Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[3] For a molecule like Z-Dbu-OMe.HCl (R), a suite of NMR experiments is employed to build a complete structural picture from the ground up.
Key NMR Experiments for Structural Elucidation
A multi-dimensional approach is necessary for the complete assignment of all proton and carbon signals and to establish the molecule's connectivity.[4][5]
-
1D ¹H NMR: This is the starting point for any NMR analysis. It provides information about the different types of protons in the molecule and their relative numbers.[6][7] For Z-Dbu-OMe.HCl (R), we expect to see distinct signals for the aromatic protons of the benzyloxycarbonyl (Z) group, the protons of the diaminobutyric acid (Dbu) residue, the methyl ester (OMe), and the exchangeable amide and amine protons.
-
1D ¹³C NMR: This experiment reveals the carbon skeleton of the molecule.[8] Each unique carbon atom will give a distinct signal, allowing for the identification of carbonyls, aromatic carbons, and aliphatic carbons.[5]
-
2D COSY (Correlation Spectroscopy): COSY is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is crucial for tracing the connectivity within the amino acid residue, for example, from the alpha-proton to the beta and gamma-protons of the Dbu side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with their directly attached carbons.[10][11] It is an essential tool for assigning the carbon signals based on the already assigned proton signals.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds).[10] This is invaluable for connecting different fragments of the molecule, for instance, linking the carbonyl of the Z-group to the protons of the benzyl group, or the ester carbonyl to the methyl protons.[6]
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural analysis of a small peptide like Z-Dbu-OMe.HCl (R) using NMR spectroscopy.
Caption: Workflow for NMR-based structure determination of Z-Dbu-OMe.HCl (R).
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity (>95%) Z-Dbu-OMe.HCl (R).[9][12]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.[8][12]
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample concentration should be between 1-5 mM.[12][13]
2. NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
2D Spectra (COSY, HSQC, HMBC): Use standard pulse programs and optimize acquisition parameters (e.g., number of scans, spectral widths) for the specific sample.
3. Data Interpretation and Structural Assignment:
-
Step 1: Assign ¹H Signals: Use the ¹H NMR spectrum to identify key proton environments based on their chemical shift, integration, and multiplicity.[7]
-
Step 2: Establish Spin Systems with COSY: Use the COSY spectrum to connect coupled protons within the Dbu residue and the benzyl group.
-
Step 3: Assign ¹³C Signals with HSQC: Correlate the assigned protons to their directly attached carbons using the HSQC spectrum.
-
Step 4: Confirm Connectivity with HMBC: Use the HMBC spectrum to piece together the entire molecular structure by identifying long-range correlations between protons and carbons across peptide bonds and protecting groups.
The following diagram illustrates the logical relationships between key 2D NMR experiments for peptide analysis.
Caption: Logical relationships between key 2D NMR experiments for peptide analysis.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, other techniques can provide complementary information. Here's a comparison of NMR with Mass Spectrometry and X-ray Crystallography for the analysis of Z-Dbu-OMe.HCl (R).[2]
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Sample Phase | Solution | Gas Phase (from solid/liquid) | Solid (Crystal) |
| Information Provided | 3D structure, dynamics, intermolecular interactions in solution.[1][2] | Molecular weight, elemental composition, fragmentation patterns.[14][15] | High-resolution static 3D structure.[2] |
| Sample Requirements | High solubility and stability, mg quantities.[16] | Very small quantities (µg to ng). | High-quality single crystals required.[2] |
| Key Advantage | Provides information on conformational dynamics in a near-physiological state.[1][2] | High sensitivity and speed, suitable for complex mixtures.[17] | Can provide atomic resolution structures.[2] |
| Key Limitation | Can have lower resolution than X-ray crystallography, spectra can be complex for larger molecules.[2] | Does not directly provide 3D structural information, isomers can be difficult to distinguish. | Requires successful crystallization, which can be a bottleneck; provides a static picture.[2] |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of Z-Dbu-OMe.HCl (R).[14] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[15] Tandem MS (MS/MS) can provide fragmentation data that helps to confirm the sequence of amino acids.[17] However, MS alone cannot reveal the three-dimensional arrangement of the atoms or provide information about the conformational dynamics in solution.
X-ray Crystallography
X-ray crystallography can provide an incredibly detailed and unambiguous picture of the molecular structure in the solid state, often to atomic resolution.[2] However, this technique requires the molecule to be crystallized, which can be a significant challenge for small, flexible peptides. Furthermore, the conformation observed in the crystal lattice may not be the same as the predominant conformation in solution.
Conclusion: An Integrated Approach for Comprehensive Analysis
For the comprehensive structural characterization of Z-Dbu-OMe.HCl (R) and similar modified peptides, an integrated analytical approach is most effective. NMR spectroscopy stands out as the primary technique for determining the three-dimensional structure and conformational dynamics in a solution environment that mimics physiological conditions.[1][3] Mass spectrometry should be used as a complementary technique to rapidly confirm the molecular identity and purity of the sample. While X-ray crystallography can provide the highest resolution structural data, its applicability is dependent on the ability to grow suitable crystals. By combining the strengths of these techniques, researchers can gain a complete and validated understanding of their peptide's structure, which is a critical step in the drug development pipeline.
References
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Bechinger, B. Peptide structural analysis by solid-state NMR spectroscopy. Concepts in Magnetic Resonance, 11(3), 147-160. Available at: [Link]
- Carver, J. A., & Claridge, T. D. W. (Eds.). (2019). NMR of Biomolecules: Towards Mechanistic Systems Biology. Royal Society of Chemistry.
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Zerbe, O., & Bader, B. Peptide/Protein NMR. ETH Zurich. Available at: [Link]
- Pardeshi, A. A., et al. NMR in structural determination of proteins and peptides. Journal of Applied Pharmaceutical Science, 2(11), 169-176.
- NMR sample preparation guidelines. [Source Not Available].
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NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs. Available at: [Link]
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Peptide NMR Analysis Services. Triclinic Labs. Available at: [Link]
- Kumar, A., & Kumar, P. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-10.
- Oku, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5026.
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
- Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.
- Williamson, R. T., et al. (2012). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 50(S1), S59-S65.
- Grzesiek, S., & Bax, A. (1993). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Biomolecular NMR, 3(2), 185-204.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
- Hewitt, W. M., et al. (2015). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & Biomolecular Chemistry, 13(28), 7658-7666.
-
The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available at: [Link]
- Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7298.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 123-134.
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
-
NMR Analysis of Amino Acids. YouTube. Available at: [Link]
-
(PDF) Mass Spectrometry (MS/MS) and Proteomics: A High-Performance Bioanalytical Technique for The Peptide Drug Discovery. ResearchGate. Available at: [Link]
- Beyond mass spectrometry, the next step in proteomics. Proceedings of the National Academy of Sciences, 117(2), 823-826.
-
(PDF) Methods for Protein Characterization by Mass Spectrometry, Thermal Shift (ThermoFluor) Assay, and Multiangle or Static Light Scattering. ResearchGate. Available at: [Link]
- High Resolution NMR Spectroscopy. [Source Not Available].
- Papini, A. M. (2018). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 19(11), 3465.
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. OUCI. Available at: [Link]
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cost-benefit analysis of using Z-Dbu-OMe.HCl (R) in large-scale synthesis
An In-Depth Guide to Coupling Reagent Selection for Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the journey from a promising peptide candidate to a viable therapeutic is paved with critical process chemistry decisions. Among the most pivotal is the selection of a coupling reagent for amide bond formation, a choice that profoundly impacts scalability, cost, purity, and overall process efficiency.
While the query specified a cost-benefit analysis of Z-Dbu-OMe.HCl (R), a highly specialized N-protected diaminobutanoic acid derivative, this guide will address the broader, more universally applicable challenge: the selection of the coupling reagent required to incorporate such building blocks on a large scale. The principles and data presented here provide a robust framework for evaluating any protected amino acid and its corresponding coupling strategy in the context of industrial production.
This guide provides a comprehensive comparison of the most prevalent classes of coupling reagents, moving beyond simple catalog prices to explore the nuanced interplay of reaction efficiency, byproduct management, safety, and their collective impact on the bottom line of a large-scale synthesis campaign.
Executive Summary
The choice of a coupling reagent is a trade-off between cost, speed, and risk of side reactions.
-
Carbodiimides , particularly N,N'-Diisopropylcarbodiimide (DIC), represent the workhorses for large-scale synthesis due to their low cost and high atom economy.[1][2] However, they are potent allergens and require the use of additives to achieve high reaction rates and suppress racemization.[2][3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) offers the advantage of a water-soluble urea byproduct, simplifying purification, but at a higher cost.[4][5]
-
Onium Salts , such as HBTU, HATU, and COMU, are prized for their high reactivity, rapid coupling times, and low rates of racemization, making them staples in solid-phase peptide synthesis (SPPS).[6][7] However, their higher cost, lower atom economy, and the potentially explosive nature of benzotriazole-based reagents and byproducts necessitate careful consideration for large-scale campaigns.[8] COMU, an oxime-based reagent, offers a safer and often more efficient alternative to its benzotriazole-based cousins.[8]
The optimal choice is not universal; it is dictated by the specific peptide sequence, the scale of production, and the developer's tolerance for process optimization versus raw material expenditure.
Comparative Analysis of Leading Coupling Reagents
The selection of a coupling reagent is a multi-faceted decision. The following sections break down the key performance indicators for the most common industrial choices.
Class 1: Carbodiimides
Carbodiimides function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[3]
-
N,N'-Diisopropylcarbodiimide (DIC): As a liquid, DIC is easily handled and dispensed in large-scale manufacturing settings.[9] Its primary advantage is its low cost. The main drawback is the formation of N,N'-diisopropylurea (DIU), a byproduct that has limited solubility in common solvents like dichloromethane (DCM), potentially complicating purification.[2] However, in many cases, its solubility is sufficient to be washed away, a notable advantage over the highly insoluble dicyclohexylurea (DCU) byproduct from the related DCC reagent.[2][7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC·HCl): EDC is a water-soluble carbodiimide, a feature that greatly simplifies process workups.[4][5] The corresponding urea byproduct is also water-soluble and can be easily removed by an aqueous wash, making it an excellent choice for both solution-phase synthesis and applications where product purity is paramount.[10] This ease of purification, however, comes at a significantly higher raw material cost compared to DIC.
Class 2: Onium Salts (Aminium/Uronium)
Onium salt reagents are pre-activated and react with the carboxylic acid to form an activated ester in situ, which then rapidly couples with the amine. This class is known for high efficiency and low racemization, especially when paired with additives.
-
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its aza-derivative, HATU, have been dominant in SPPS for decades due to their high coupling efficiency.[7] However, their use at scale is increasingly scrutinized. The benzotriazole core is associated with explosive hazards, and their byproducts are difficult to remove and pose safety concerns.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Developed as a safer and more efficient alternative to benzotriazole-based reagents, COMU is based on OxymaPure as the activating agent.[8] It demonstrates superior reactivity, requires only one equivalent of base, and its byproducts are more water-soluble, facilitating removal.[8] This improved safety profile and high efficiency make COMU a strong contender for processes where speed and purity justify the higher cost.
Data Summary: Quantitative Comparison of Coupling Reagents
| Feature | DIC | EDC·HCl | HBTU/HATU | COMU |
| Physical Form | Liquid | Solid | Solid | Solid |
| Relative Cost | Low | Moderate | High | Very High |
| Byproduct | N,N'-diisopropylurea (DIU) | Water-soluble urea | HOBt/HOAt | Oxyma-based |
| Byproduct Solubility | Soluble in most organic solvents | Water-soluble | Varies, can be problematic | Generally good solubility |
| Racemization Risk | Moderate (requires additive) | Moderate (requires additive) | Low | Very Low |
| Safety Concerns | Strong skin sensitizer, allergen[2] | Moisture sensitive[10] | Potentially explosive | Lower hazard profile[8] |
| Ideal Application | Large-scale solution-phase, cost-driven projects | Solution-phase, ease of purification | Automated SPPS, difficult couplings | High-value peptides, safety-critical processes |
The Chemistry of Peptide Bond Formation: A Mechanistic Perspective
Understanding the underlying mechanism is key to optimizing any coupling reaction. The process is a two-step activation-acylation sequence.
-
Activation: The coupling reagent reacts with the C-terminal carboxylic acid of the N-protected amino acid. With carbodiimides, this forms an O-acylisourea. With onium salts, it forms an activated ester (e.g., an Oxyma-ester for COMU).
-
Acylation: The free N-terminal amine of the second amino acid (or peptide) attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to yield the desired peptide bond and release the coupling agent byproduct.
A critical challenge in peptide synthesis is the suppression of racemization, where the chiral center of the activated amino acid inverts. This is particularly problematic for activated esters, which can cyclize to form an oxazolone intermediate that readily racemizes. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are used. These additives act as traps for the activated intermediate, converting it into a less reactive but more stable activated ester that is less prone to racemization.
Caption: General mechanism of peptide bond formation.
Experimental Protocols for Large-Scale Synthesis
The following are representative protocols for a generic coupling reaction in solution-phase, which is often preferred for large-scale manufacturing of smaller peptides.[11]
Protocol 1: Cost-Effective Coupling using DIC/OxymaPure
This protocol prioritizes low material cost while maintaining good control over the reaction.
-
Reactor Setup: Charge a suitable inerted reactor with the N-protected amino acid (1.0 eq) and OxymaPure (1.2 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a target concentration of 0.2-0.5 M.
-
Amine Component: In a separate vessel, prepare a solution of the amino acid ester hydrochloride salt (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.
-
Activation: Cool the reactor containing the carboxylic acid to 0-5 °C. Add DIC (1.1 eq) dropwise over 30-60 minutes, maintaining the temperature.
-
Coupling: After a brief activation period (15-30 minutes), add the amine solution to the reactor, again maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 4-12 hours. Monitor for completion using an appropriate analytical method (e.g., HPLC, TLC).
-
Workup and Isolation: Upon completion, filter any solids. Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: High-Efficiency Coupling using COMU
This protocol is designed for speed and is particularly useful for sterically hindered or racemization-prone couplings.
-
Reactor Setup: Charge the reactor with the N-protected amino acid (1.0 eq), the amino acid ester hydrochloride salt (1.1 eq), and COMU (1.1 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Base Addition: Cool the mixture to 0-5 °C and add DIPEA (2.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at ambient temperature. Couplings with COMU are often complete within 1-2 hours. Monitor for completion by HPLC.
-
Workup and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Perform aqueous washes as described in Protocol 1. The higher solubility of COMU byproducts often results in a cleaner crude product.
Caption: General experimental workflow for solution-phase coupling.
Cost-Benefit Analysis in Practice: A Decision Framework
The true cost of a synthesis is more than the sum of its raw materials. A holistic analysis must include:
-
Process Time & Throughput: Faster coupling reagents like COMU can significantly increase reactor throughput, potentially offsetting their higher cost by enabling more batches in a given timeframe.
-
Solvent & Waste: The choice of reagent dictates the workup procedure. Water-soluble byproducts from EDC can reduce the volume of organic solvents needed for purification, lowering both purchase and disposal costs.
-
Labor Costs: Complex purifications required to remove stubborn byproducts increase the man-hours per batch.
-
Yield & Purity: A 5% increase in yield on a multi-kilogram scale can easily justify a more expensive reagent. Higher purity of the crude product reduces the burden on downstream chromatographic purification, a major bottleneck and cost center in large-scale manufacturing.
Caption: Decision framework for reagent selection.
Conclusion and Future Outlook
There is no single "best" coupling reagent for all large-scale applications. Low-cost carbodiimides like DIC remain the pragmatic choice for many processes, provided that sufficient development time is invested to control for side reactions and optimize purification. For high-value, complex peptides, or in processes where speed and safety are paramount, the higher upfront cost of advanced onium salts like COMU is often a sound investment, paying dividends in the form of higher yields, purer product, and increased manufacturing throughput.
The field continues to evolve, with a strong emphasis on "green" chemistry. This includes the development of reagents that work in more environmentally benign solvents and the design of processes that minimize waste, further adding to the complexity and importance of a thorough cost-benefit analysis in modern drug development.[12]
References
- MSDS - Safety Data Sheet. [No specific source name, appears to be a generic safety data sheet format].
- Coupling Reagents. Aapptec Peptides.
- Synthetic method for N,N'-diisopropyl carbodiimide. Google Patents (CN103382168A).
- Review on Preparation of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC·HCl) in Batch Process. [No specific source name, appears to be a student or institutional paper].
- Commonly Used Coupling Reagents in Peptide Synthesis. [No specific source name, appears to be a chemical supplier blog/article].
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications.
- Recent development of peptide coupling reagents in organic synthesis. [No specific journal name, appears to be a review article].
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
- EDC. Enamine.
- Boost Your Peptide Synthesis with N,N'-Diisopropylcarbodiimide. [No specific source name, appears to be a chemical supplier blog/article].
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia.
- Synthetic method for N,N'-diisopropyl carbodiimide. Google Patents (CN103382168B).
- 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). ResearchGate.
- Study on the versatility and application of N,N'-diisopropylcarbodiimide (DIC) in chemical synthesis. ChemicalBook.
- N,N'-Diisopropylcarbodiimide. Wikipedia.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry.
- A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide. Benchchem.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate.
- Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). Benchchem.
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology, PMC, NIH.
- A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. Benchchem.
- An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Nature Communications, PMC, NIH.
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.
- Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production. Benchchem.
- Organic Chemistry of Drug Synthesis. Volume 7. [No specific source name, appears to be a book].
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evaluation of different cleavage cocktails for Z-protected peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry, offers robust protection for amine functionalities. However, its effective and clean removal is a critical step that dictates the success of the overall synthesis. This guide provides a comprehensive evaluation of different cleavage cocktails for Z-protected peptides, offering a comparative analysis of their performance, mechanistic insights, and supporting experimental data to aid researchers in selecting the optimal deprotection strategy.
The Enduring Role of the Z-Group in Peptide Synthesis
Introduced by Max Bergmann and Leonidas Zervas, the Z-group has remained a cornerstone of peptide synthesis due to its stability under a wide range of conditions and the various methods available for its cleavage.[1] Its removal can be achieved through distinct chemical pathways, primarily categorized as reductive hydrogenolysis and acidolysis. The choice of the cleavage cocktail is not trivial and depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.
At a Glance: A Comparative Overview of Z-Group Cleavage Methods
| Feature | Catalytic Transfer Hydrogenation | Strong Acidolysis (HBr/AcOH) | Dissolving Metal Reduction (Na/liquid NH₃) |
| Reagents | Pd catalyst (e.g., Pd/C), Hydrogen Donor (e.g., Ammonium formate, Formic acid, 1,4-cyclohexadiene) | 33% Hydrogen Bromide in Acetic Acid | Sodium metal, Liquid Ammonia |
| Mechanism | Reductive cleavage of the benzyl C-O bond | Acid-catalyzed cleavage of the carbamate | Single-electron transfer reduction |
| Conditions | Mild (room temperature, neutral pH) | Harsh, strongly acidic | Very low temperature (-78 °C to -33 °C) |
| Key Advantages | High chemoselectivity, minimal side reactions, safe for most functional groups.[2] | Effective for peptides sensitive to hydrogenation, relatively fast.[1] | Potent reduction, can remove other benzyl-type protecting groups. |
| Key Disadvantages | Catalyst poisoning by sulfur-containing residues, may reduce other functional groups (e.g., alkynes, alkenes). | Harsh conditions can lead to side reactions (e.g., alkylation, hydrolysis), requires careful handling of corrosive acid. | Complex setup, potential for over-reduction and peptide bond cleavage, safety concerns with sodium metal.[3] |
| Typical Yields | Generally high (often >90%) | Variable, dependent on peptide sequence and scavengers | Can be high, but optimization is critical to avoid side reactions |
In-Depth Analysis of Cleavage Cocktails
Catalytic Transfer Hydrogenation: The Mild and Preferred Route
Catalytic transfer hydrogenation (CTH) stands out as the most gentle and often preferred method for Z-group deprotection.[2] This technique avoids the use of pressurized hydrogen gas, making it safer and more convenient for standard laboratory settings.
Mechanism of Action: The reaction proceeds via the transfer of hydrogen from a donor molecule to the Z-protected peptide in the presence of a palladium catalyst. This leads to the reductive cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Z_Peptide [label="Z-Protected Peptide"]; H_Donor [label="Hydrogen Donor\n(e.g., Ammonium Formate)"]; Pd_C [label="Pd/C Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Adsorbed Complex on\nCatalyst Surface"]; Deprotected_Peptide [label="Deprotected Peptide"]; Byproducts [label="Toluene + CO₂"];
Z_Peptide -> Intermediate; H_Donor -> Intermediate; Intermediate -> Pd_C [dir=both]; Intermediate -> Deprotected_Peptide [label=" H₂ Transfer"]; Intermediate -> Byproducts; }
Catalytic Transfer Hydrogenation Workflow
Common Hydrogen Donors:
-
Ammonium formate: A widely used, efficient, and readily available hydrogen donor.
-
Formic acid: Another effective donor, often used in excess.[4]
-
1,4-Cyclohexadiene: A highly efficient hydrogen donor that allows for rapid deprotection at room temperature.[5]
Experimental Protocol: Z-Group Deprotection via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 10-20% by weight of the peptide.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., 4-5 equivalents of ammonium formate) to the reaction mixture.
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times typically range from 1 to 4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the filter cake with the reaction solvent and evaporate the combined filtrates under reduced pressure to obtain the deprotected peptide.
Causality Behind Experimental Choices: The choice of a protic solvent like methanol or ethanol facilitates the transfer of hydrogen. The use of a heterogeneous catalyst like Pd/C allows for easy removal by filtration, simplifying the purification process. Monitoring by TLC or HPLC is crucial to ensure complete deprotection and to avoid over-exposure of the peptide to the reaction conditions.
Strong Acidolysis with HBr in Acetic Acid: The Classic and Harsher Alternative
For peptides containing functionalities that are sensitive to hydrogenation, such as alkynes, alkenes, or certain sulfur-containing residues, strong acidolysis provides a viable alternative. The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid.
Mechanism of Action: The strong acid protonates the carbamate oxygen, weakening the C-O bond and facilitating its cleavage to release the free amine as a hydrobromide salt, benzyl bromide, and carbon dioxide.
Z_Peptide [label="Z-Protected Peptide"]; HBr_AcOH [label="HBr in Acetic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nCarbamate"]; Cleavage [label="C-O Bond Cleavage"]; Deprotected_Peptide_Salt [label="Deprotected Peptide\n(HBr Salt)"]; Byproducts [label="Benzyl Bromide + CO₂"];
Z_Peptide -> Protonation; HBr_AcOH -> Protonation; Protonation -> Cleavage; Cleavage -> Deprotected_Peptide_Salt; Cleavage -> Byproducts; }
HBr/AcOH Cleavage Mechanism
Side Reactions and the Critical Role of Scavengers: The harsh acidic conditions and the generation of reactive benzyl bromide can lead to several side reactions, including:
-
Alkylation: The benzyl bromide can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.
-
Bromination: Free bromine, often present as an impurity in HBr/acetic acid, can lead to the bromination of sensitive residues like tyrosine.[6]
-
Hydrolysis: Acid-labile side-chain protecting groups may be prematurely cleaved.
To mitigate these side reactions, the addition of scavengers to the cleavage cocktail is essential. Scavengers are nucleophilic species that trap the reactive electrophiles before they can modify the peptide.
Recommended Scavengers for HBr/AcOH Cleavage:
-
Anisole: Effectively scavenges benzyl cations.
-
Thioanisole: Protects methionine from S-alkylation and can also scavenge benzyl groups.
-
Phenol: Can act as a bromine scavenger.[6]
-
Pentamethylbenzene: Accelerates the cleavage and removal of protecting groups.[7]
Experimental Protocol: Z-Group Deprotection via HBr in Acetic Acid
-
Preparation: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid. Add the appropriate scavengers (e.g., anisole, thioanisole).
-
Cleavage: Add a solution of 33% HBr in acetic acid (typically 2-3 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture for 30-90 minutes, monitoring the reaction by TLC or HPLC.
-
Precipitation: Upon completion, precipitate the peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash thoroughly with diethyl ether to remove scavengers and byproducts, and dry under vacuum.
Causality Behind Experimental Choices: The use of a minimal amount of acetic acid ensures a high concentration of the cleavage reagent. The addition of scavengers is a proactive measure to prevent predictable side reactions. Precipitation in cold diethyl ether is a standard method for isolating the peptide salt while leaving the more soluble byproducts and scavengers in solution.
Dissolving Metal Reduction: A Potent but Less Common Method
The use of sodium in liquid ammonia is a powerful reductive method for cleaving Z-groups and other benzyl-type protecting groups.[1] However, its application has become less common due to the specialized equipment required and the potential for significant side reactions.
Mechanism of Action: The reaction involves the transfer of a single electron from the sodium metal to the aromatic ring of the Z-group, leading to the cleavage of the C-O bond.
Challenges and Side Reactions:
-
Over-reduction: The potent reducing environment can lead to the reduction of other functional groups, including the peptide backbone itself, which can cause chain cleavage.[3]
-
Transpeptidation and hydantoin formation: Have been observed as side reactions when using an excess of sodium.[3]
-
Safety: The use of sodium metal and liquid ammonia requires specialized handling and a well-ventilated fume hood.
Due to these challenges, this method is typically reserved for specific cases where other methods have failed and requires careful optimization to minimize side reactions.
Compatibility with Side-Chain Protecting Groups
The choice of cleavage cocktail must also take into account the compatibility with the protecting groups on the amino acid side chains.
| Side-Chain Protecting Group | Catalytic Transfer Hydrogenation | HBr/AcOH |
| Boc (tert-Butoxycarbonyl) | Stable | Labile (cleaved) |
| tBu (tert-Butyl) | Stable | Labile (cleaved) |
| Trt (Trityl) | Stable | Labile (cleaved) |
| Bzl (Benzyl) ethers/esters | Labile (cleaved) | Labile (cleaved) |
| Tos (Tosyl) | Stable | Stable |
| NO₂ (Nitro) on Arg | Labile (reduced to amino) | Stable |
| Fmoc (Fluorenylmethyloxycarbonyl) | Stable | Stable |
Expert Insight: The orthogonality between the Z-group and Boc/tBu protecting groups is a key feature exploited in peptide synthesis. Catalytic transfer hydrogenation allows for the selective removal of the Z-group while leaving Boc and tBu groups intact, enabling strategies like fragment condensation. Conversely, strong acidolysis will cleave both the Z-group and these acid-labile side-chain protecting groups.
Conclusion: Making an Informed Decision
The selection of a cleavage cocktail for a Z-protected peptide is a critical decision that significantly impacts the outcome of the synthesis.
-
For most applications, Catalytic Transfer Hydrogenation is the superior choice. Its mild conditions, high selectivity, and ease of execution make it the go-to method for achieving high purity and yield with minimal side reactions. The availability of various hydrogen donors allows for further optimization.[2][5]
-
Strong Acidolysis with HBr/AcOH remains a valuable tool for specific scenarios, particularly for peptides that are incompatible with hydrogenation. However, its successful application is contingent on the judicious use of scavengers to mitigate the inherent risks of side reactions. Careful planning and optimization are crucial when employing this harsher method.
-
Dissolving Metal Reduction is a powerful but challenging method that should be considered only when other options are not viable and with a thorough understanding of the potential pitfalls.
Ultimately, the optimal cleavage strategy is peptide-specific. A small-scale trial cleavage is always recommended to determine the most effective conditions for a particular sequence before committing to a larger-scale reaction. By carefully considering the factors outlined in this guide, researchers can confidently navigate the deprotection of Z-protected peptides, a crucial step towards the successful synthesis of their target molecules.
References
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9, 153–165.
- Mező, G., et al. (1990). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 36(2), 147-153.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Gowda, D. C., et al. (2000). A Facile Method for the Removal of Hydrogenolysable Protecting Groups in Peptide Synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(7), 504-508.
- Merck KGaA. (2011). Process for preparation of mixtures of polypeptides using purified hydrobromic acid. U.S.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569.
- Spiral. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin.
- BenchChem. (n.d.). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Gante, J. (1990). Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Felix, A. M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541.
- Wiley-VCH. (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Request PDF. (n.d.). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide.
- Wiley-VCH. (2009). Protection Reactions. In Modern Methods of Organic Synthesis (4th ed.).
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Comprehensive Guide to Analytical Methods for Confirming the Stereochemical Integrity of Z-Dbu-OMe.HCl (R)
Introduction
In the landscape of pharmaceutical development, the stereochemical integrity of a chiral molecule is not merely a quality control parameter; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is therefore paramount. This guide provides an in-depth comparison of analytical methodologies for confirming the stereochemical integrity of Z-Dbu-OMe.HCl (R) (Nα-benzyloxycarbonyl-D-2,4-diaminobutyric acid methyl ester hydrochloride), a chiral building block of significant interest in medicinal chemistry.
The choice of an analytical method to assess enantiomeric purity is a strategic decision guided by factors such as the required level of precision, sample matrix, throughput needs, and available instrumentation. Here, we delve into the principles, advantages, and limitations of several key techniques, offering field-proven insights to aid researchers in selecting the most appropriate method for their specific needs.
The Criticality of Stereochemical Purity
The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different interactions with chiral biological targets like enzymes and receptors. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, even toxic.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the characterization and control of stereoisomers in drug substances.[1] Therefore, robust and reliable analytical methods are indispensable for ensuring the stereochemical purity of chiral intermediates like Z-Dbu-OMe.HCl (R) throughout the drug development process.
Comparative Analysis of Analytical Methods
A variety of analytical techniques can be employed to determine the enantiomeric purity of Z-Dbu-OMe.HCl (R). The most common and powerful methods fall into the categories of chromatography, spectroscopy, and polarimetry.
Chromatographic Methods: The Gold Standard for Separation
Chromatographic techniques are at the forefront of chiral analysis due to their ability to physically separate enantiomers, allowing for accurate quantification.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for determining enantiomeric purity.[3][] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Principle of Operation: A solution of the analyte is passed through a column packed with a chiral stationary phase. The enantiomers interact with the CSP to form transient diastereomeric complexes with different binding affinities, leading to different retention times and, consequently, their separation.
Advantages:
-
High Resolution and Accuracy: Capable of baseline separating enantiomers, allowing for precise quantification of even minor enantiomeric impurities.
-
Versatility: A wide range of CSPs are commercially available, catering to various classes of compounds.[5]
-
Method Validation: Well-established protocols for method validation according to regulatory guidelines.
Limitations:
-
Method Development: Finding the optimal CSP and mobile phase combination can be time-consuming.
-
Cost: Chiral columns can be expensive.
Experimental Insight: For Z-Dbu-OMe.HCl (R), polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability for amino acid derivatives.[5][6] Derivatization with a chromophore-containing reagent like FMOC can enhance UV detection and may improve separation.[7]
2. Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds.[8]
Principle of Operation: Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase to separate enantiomers in the gas phase.
Advantages:
-
High Efficiency and Resolution: Capillary columns offer excellent separation efficiency.
-
Sensitivity: Often coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Limitations:
-
Derivatization Required: Z-Dbu-OMe.HCl (R) is not sufficiently volatile for direct GC analysis and requires derivatization to increase its volatility and thermal stability.[9] This adds a sample preparation step and a potential source of error.
-
Potential for Racemization: The high temperatures used in GC can sometimes lead to racemization of the analyte.
Experimental Insight: Derivatization of the amino groups with reagents like heptafluorobutyl chloroformate can make amino acid derivatives amenable to chiral GC-MS analysis.[10]
Spectroscopic Methods: Probing Chiral Environments
Spectroscopic techniques offer alternative and often complementary approaches to chromatographic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity.[11]
Principle of Operation: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species which exhibit distinct NMR signals.[12][13] The ratio of the integrated peak areas of these signals corresponds to the enantiomeric ratio.[11]
Advantages:
-
No Physical Separation Needed: Analysis is performed on the mixture directly.
-
Absolute Method (with CDA): Can provide the absolute configuration if the stereochemistry of the CDA is known.
-
Structural Information: Provides a wealth of structural information about the analyte.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods for detecting trace enantiomeric impurities.
-
Peak Overlap: Signal resolution can be challenging, especially in complex molecules.
-
Reagent Purity: The chiral purity of the CSA or CDA is critical for accurate results.
Experimental Insight: For Z-Dbu-OMe.HCl (R), a chiral amine, using a chiral acid like Mosher's acid as a derivatizing agent can be effective.[11] The resulting diastereomeric amides often show well-resolved signals in the ¹H or ¹⁹F NMR spectra.
2. Vibrational Circular Dichroism (VCD)
VCD is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14]
Principle of Operation: The VCD spectrum is unique for each enantiomer, exhibiting bands of equal magnitude but opposite sign. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known absolute configuration, the stereochemistry of the sample can be unambiguously determined.[15][16]
Advantages:
-
Absolute Configuration Determination: A powerful tool for determining the absolute stereochemistry without the need for crystallization.[17]
-
Solution-Phase Analysis: Can be performed on samples in solution, oils, or neat liquids.[15]
Limitations:
-
Specialized Instrumentation: Requires a dedicated VCD spectrometer.
-
Computational Requirement: Relies on quantum mechanical calculations (Density Functional Theory - DFT) to predict the theoretical spectrum.
-
Not Ideal for Quantifying Minor Enantiomers: More suited for confirming the absolute configuration of the major enantiomer rather than quantifying small amounts of the other.
Other Relevant Methods
1. Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[18][19]
Principle of Operation: Each enantiomer rotates plane-polarized light to an equal but opposite degree. The magnitude and direction of the rotation are characteristic of the compound.
Advantages:
-
Simple and Rapid: A quick and straightforward method for a preliminary assessment of optical activity.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Not a Separative Technique: Cannot distinguish between a pure enantiomer and a racemic mixture if the specific rotation is unknown.
-
Low Sensitivity: Not suitable for detecting small enantiomeric impurities.
-
Dependent on Concentration and Conditions: The measured rotation is influenced by concentration, solvent, temperature, and wavelength.[20]
Experimental Insight: While not a primary method for determining high enantiomeric purity, polarimetry can be a useful and rapid check to confirm that the synthesized Z-Dbu-OMe.HCl (R) is optically active and has the expected direction of rotation.
2. Chiral Mass Spectrometry (MS)
While mass spectrometry itself is "chiral-blind," it can be used for chiral analysis when coupled with a chiral selector or by examining the fragmentation of diastereomeric complexes.[2][21][22]
Principle of Operation: Enantiomers are complexed with a chiral selector to form diastereomeric ions. These diastereomers can then be differentiated based on their fragmentation patterns in tandem MS (MS/MS) or their mobility in ion mobility mass spectrometry (IM-MS).[2][21]
Advantages:
-
High Sensitivity and Specificity: Offers the inherent advantages of mass spectrometry.[21]
-
Speed: Can be a very rapid method for chiral analysis.[2]
Limitations:
-
Method Development: Requires careful selection of the chiral selector and optimization of MS conditions.
-
Indirect Analysis: Relies on the formation and differential behavior of diastereomeric complexes.
Method Comparison Summary
| Method | Principle | Advantages | Limitations | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, accuracy, and versatility. | Method development can be time-consuming; expensive columns. | Quantitative determination of enantiomeric excess (e.e.). |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High efficiency and sensitivity. | Requires derivatization; potential for racemization. | Analysis of volatile and thermally stable amino acid derivatives. |
| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR signals. | No physical separation needed; provides structural information. | Lower sensitivity; potential for peak overlap. | Orthogonal confirmation of stereochemistry and quantification at moderate levels. |
| VCD | Differential absorption of circularly polarized infrared light. | Determines absolute configuration in solution. | Requires specialized equipment and computational analysis. | Unambiguous assignment of absolute configuration. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple, rapid, and non-destructive. | Low sensitivity; not a separative technique. | Rapid, qualitative check of optical activity. |
| Chiral MS | Differentiation of diastereomeric complexes in the gas phase. | High sensitivity, specificity, and speed. | Indirect analysis; requires method development. | High-throughput screening and sensitive detection. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of Z-Dbu-OMe.HCl (R)
This protocol provides a starting point for developing a robust chiral HPLC method.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or similar).
2. Reagents:
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Mobile phase modifier (e.g., trifluoroacetic acid or diethylamine, if necessary).
-
Z-Dbu-OMe.HCl (R) sample and a racemic standard of Z-Dbu-OMe.HCl.
3. Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a solution of the racemic standard of Z-Dbu-OMe.HCl in the mobile phase.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Prepare a solution of the synthesized Z-Dbu-OMe.HCl (R) sample at a known concentration in the mobile phase.
-
Inject the sample solution.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol outlines the use of a chiral derivatizing agent for NMR analysis.
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral derivatizing agent (CDA), for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
A non-chiral base (e.g., pyridine or triethylamine).
-
Z-Dbu-OMe.HCl (R) sample.
3. Procedure:
-
Dissolve a known amount of Z-Dbu-OMe.HCl (R) in the deuterated solvent in an NMR tube.
-
Add a slight molar excess of the CDA and a small amount of the base to facilitate the reaction.
-
Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
Visualization of Workflows
Chiral HPLC Workflow
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
NMR with Chiral Derivatizing Agent Workflow
Caption: Workflow for determining enantiomeric ratio using NMR with a chiral derivatizing agent.
Conclusion
The confirmation of stereochemical integrity is a non-negotiable aspect of modern drug development. For a chiral intermediate like Z-Dbu-OMe.HCl (R), a multi-faceted analytical approach is often the most robust strategy. Chiral HPLC stands out as the primary choice for accurate quantification of enantiomeric excess due to its high resolution and established validation protocols. NMR spectroscopy, particularly with the use of chiral derivatizing agents, serves as an excellent orthogonal method to confirm the findings and provide valuable structural information. While techniques like VCD are powerful for the definitive assignment of absolute configuration, and polarimetry offers a quick qualitative check, the choice of the primary analytical method should be dictated by the specific requirements of the analysis. By understanding the principles, strengths, and weaknesses of each technique, researchers can confidently select and implement the most appropriate methods to ensure the stereochemical purity of their chiral molecules, thereby contributing to the development of safer and more effective pharmaceuticals.
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Biochemistry. (2026). Chirality, HPLC, MS, Drug Safety & Thalidomide Case. [Link]
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James, T. D. et al. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. [Link]
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ResearchGate. (2025). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. [Link]
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ResearchGate. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]
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Analyses of amino acids, Enantiomeric purity. (n.d.). [Link]
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NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
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PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]
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NIH. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. [Link]
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YouTube. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
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PolyU Institutional Research Archive. (n.d.). Chiral Mass Spectrometry: An Overview. [Link]
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PubMed. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. [Link]
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Chiral analysis by MS. (n.d.). [Link]
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ResearchGate. (2025). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]
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ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
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Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
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Chemistry LibreTexts. (2019). 5.5 Polarimetry. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
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College of Saint Benedict. (n.d.). SC7. The Polarimetry Experiment - Stereochemistry. [Link]
-
Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]
-
ACS Publications. (n.d.). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. [Link]
-
ResearchGate. (n.d.). Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis.... [Link]
-
PubMed Central. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]
-
University of Oxford. (2021). Investigating Sugar Stereochemistry with Lego® Polarimetry. [Link]
-
YouTube. (2023). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. (2001). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Z-Dbu-OMe.HCl (R)
For researchers and scientists engaged in drug development and peptide synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed protocol for the safe and compliant disposal of Z-Dbu-OMe.HCl (R), a halogenated amino acid derivative. Our objective is to provide a clear, scientifically-grounded procedure that ensures safety and minimizes environmental impact, reinforcing the trust placed in us as responsible scientific professionals.
Part 1: Core Directive on Z-Dbu-OMe.HCl (R) Waste
Z-Dbu-OMe.HCl (R), or Nα-Z-D-2,4-diaminobutyric acid methyl ester hydrochloride, is an organic compound classified as a halogenated organic acid salt. The presence of the hydrochloride moiety (HCl) is critical; it places this compound in a specific waste category that requires careful segregation and handling to prevent hazardous reactions and ensure compliant disposal.[1][2][3] The parent molecule, 2,4-diaminobutyric acid (DABA), is a known neurotoxin that can also cause liver damage, underscoring the need for cautious handling of its derivatives.[4] Thermal decomposition may produce toxic gases, including hydrogen chloride and oxides of nitrogen.[5]
Waste Characteristics Summary
For rapid assessment, the key characteristics of Z-Dbu-OMe.HCl (R) waste are summarized below.
| Characteristic | Description |
| Chemical Name | Nα-Z-D-2,4-diaminobutyric acid methyl ester hydrochloride |
| Chemical Class | Halogenated Organic Compound / Amino Acid Ester Hydrochloride Salt |
| Physical State | Solid / Crystalline Powder[6][7] |
| Primary Hazards | Potential neurotoxin (based on parent compound)[4], potential irritant, may be harmful if swallowed, inhaled, or absorbed through skin.[5] |
| Waste Category | Halogenated Organic Waste [1][3][8] |
Part 2: Pre-Disposal Safety Protocol
Before handling any chemical waste, establishing a robust safety perimeter is essential. This protocol is designed to protect laboratory personnel and the integrity of the workspace.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE to prevent exposure.[8]
-
Eye Protection: Splash goggles or safety glasses.[5]
-
Hand Protection: Chemical-resistant nitrile gloves.[8]
-
Body Protection: A standard lab coat.[8]
-
Respiratory Protection: In cases of insufficient ventilation or when handling bulk powder, a suitable dust respirator should be used.[5][9]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
-
Small Spills: Carefully sweep the solid material into a designated waste container using appropriate tools.[5] Avoid generating dust.
-
Large Spills: Evacuate the immediate area. Use a shovel or other appropriate tools to place the material into a convenient, sealable waste disposal container.[5] All materials used for cleanup, such as absorbent pads, must also be disposed of as hazardous waste.[2]
-
Ventilation: Ensure the area is well-ventilated, preferably working within a chemical fume hood when handling the waste.[1][8]
Part 3: Step-by-Step Disposal Procedure
This protocol provides a direct, sequential workflow for the compliant disposal of Z-Dbu-OMe.HCl (R). Adherence to this procedure is mandatory for ensuring safety and regulatory compliance.
Step 1: Waste Segregation (The Critical First Step)
Proper segregation is the cornerstone of safe chemical waste management. Its primary purpose is to prevent dangerous reactions between incompatible chemicals.[10][11]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][3]
-
Causality: Z-Dbu-OMe.HCl (R) contains chlorine, classifying it as a halogenated compound.[2] Mixing halogenated and non-halogenated waste streams significantly complicates and increases the cost of disposal, as halogenated waste requires specialized incineration processes.[2][3] Never mix this waste with acids, bases, or oxidizers.[10]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring clear communication of hazards.
-
Action: Collect waste in a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[10] The container must be in good condition, free of cracks or deterioration.[10]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][12] Clearly write the full chemical name, "Z-Dbu-OMe.HCl (R)," and list all components if it is part of a mixture.[3] Do not use abbreviations or chemical formulas.[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste within laboratories.
-
Action: Store the labeled waste container in a designated SAA.[10][13] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Causality: The SAA ensures that hazardous waste is stored safely and in a controlled location, preventing accidental spills or unauthorized access. Containers must be kept securely capped except when adding waste.[10][14] Weekly inspection of the SAA for leaks is required.[10]
Step 4: Arranging for Professional Disposal
Laboratory personnel are responsible for initiating the final disposal process through the institution's certified channels.
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS or EHRS) office to schedule a waste pickup.[13][14]
-
Causality: Hazardous waste must be disposed of through licensed and regulated facilities. EHS is responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[13][14] There is typically no direct charge to the laboratory for this service.[14]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Z-Dbu-OMe.HCl (R).
Caption: Disposal workflow for Z-Dbu-OMe.HCl (R).
Part 5: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for Z-Dbu-OMe.HCl (R) and its containers.
-
DO NOT Pour Down the Drain: This compound is an organic chemical and is not suitable for sewer disposal.[1][8][15] This action is illegal and environmentally harmful.
-
DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in the common trash.[15] Empty containers that held this substance must be managed as hazardous waste unless they have been triple-rinsed, with the rinseate collected as hazardous waste.[14]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and violates regulations.[14]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (for H-Thr(tBu)-OMe HCl).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- J&K Scientific. (n.d.). Ng -Z-L-2,4-diaminobutyric acid methyl ester hydrochloride.
- Bachem AG. (2011, February 10). Safety data sheet (for H-Thr(tBu)-OMe · HCl).
- Sigma-Aldrich. (n.d.). Ng -Z-L-2,4-diaminobutyric acid methyl ester hydrochloride.
- Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 21). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). Nβ-Z-(S-3,4-Diaminobutyric acid methylester hydrochloride.
- Chem-Impex. (n.d.). Nγ-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride.
- Wikipedia. (n.d.). 2,4-Diaminobutyric acid.
- BenchChem. (2025). Proper Disposal of Bzl-ile-ome HCl: A Step-by-Step Guide.
- BenchChem. (2025). Proper Disposal of Bzl-Gln-Ome HCl: A Step-by-Step Guide for Laboratory Professionals.
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Comprehensive Safety and Handling Guide for Z-Dbu-OMe.HCl (R)
This guide provides essential, immediate safety and logistical information for handling Z-Dbu-OMe.HCl (R), a protected amino acid derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar amino acid derivatives to establish a robust framework for safe handling, operational procedures, and disposal. This approach ensures that all laboratory personnel can manage this chemical with a conservative and proactive safety mindset, assuming hazards common to this chemical class, including potential skin, eye, and respiratory irritation.[1][2]
Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle chemical reagents safely and effectively. This guide is designed to be a practical, field-proven resource that goes beyond mere compliance, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: A Proactive Stance
Z-Dbu-OMe.HCl (R), as a protected amino acid derivative, should be handled as a potentially hazardous substance. Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory discomfort.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following table outlines the minimum required PPE for handling Z-Dbu-OMe.HCl (R).
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][5] |
| Body | Laboratory coat | A standard lab coat is required to protect the skin from contact.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][3] |
Caption: PPE selection workflow for handling Z-Dbu-OMe.HCl (R).
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation and Engineering Controls:
-
Work Area: All manipulations of solid Z-Dbu-OMe.HCl (R) should be performed within a certified chemical fume hood to mitigate inhalation exposure.[1]
-
Equipment: Ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are clean and readily accessible within the fume hood.
-
PPE Verification: Before handling the compound, confirm that all required PPE is available, in good condition, and worn correctly.[1]
3.2. Handling the Compound:
-
Personal Protective Equipment: Always wear the full complement of PPE as detailed in the table above.
-
Minimize Dust: Handle the solid material carefully to avoid the generation of dust.[1][4] Use appropriate tools for transfer.
-
Weighing: If weighing the compound, do so within the fume hood on a tared weigh boat or paper.
-
Spills: In the event of a small spill within the fume hood, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6]
3.3. Storage:
-
Container: Keep the container tightly closed when not in use.[3]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Some sources recommend freezer storage.[4]
Caption: Step-by-step workflow for handling Z-Dbu-OMe.HCl (R).
Emergency Procedures: Be Prepared for the Unexpected
Immediate and appropriate action during an emergency is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3] |
In the event of any exposure, report the incident to your supervisor and follow your institution's established emergency protocols.
Disposal Plan: Responsible Stewardship
All waste containing Z-Dbu-OMe.HCl (R) and any contaminated materials (e.g., gloves, weighing paper) must be disposed of in accordance with federal, state, and local environmental regulations.[3]
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container.
-
Contaminated Materials: Place all contaminated disposable PPE and materials into a designated hazardous waste container.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- MSDS - Safety Data Sheet. (n.d.).
- Emergency Response and Biohazard Exposure Control Plan - Dartmouth Policy Portal. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
- Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide - Benchchem. (n.d.).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Emergency Response Guide for Laboratories. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
